Methyl 2-formyl-3,5-dimethoxybenzoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 2-formyl-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWARVBOEGPPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350879 | |
| Record name | Methyl 2-formyl-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52344-93-1 | |
| Record name | Methyl 2-formyl-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2-formyl-3,5-dimethoxybenzoate" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-formyl-3,5-dimethoxybenzoate is a polysubstituted aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and two methoxy groups on a benzene ring. Its specific substitution pattern, with functional groups positioned ortho to each other, makes it a valuable intermediate in synthetic organic chemistry. The presence of reactive aldehyde and ester functionalities, combined with the electron-donating nature of the methoxy groups, allows for a range of chemical transformations, rendering it a versatile building block for the construction of more complex molecular architectures, including those with potential pharmacological relevance. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling for professionals in research and development.
Core Physicochemical and Spectroscopic Characteristics
This compound is typically encountered as an off-white to gray solid.[1] Its core identifiers and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 52344-93-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₅ | [1] |
| Molecular Weight | 224.21 g/mol | [1][2] |
| Melting Point | 107-110 °C | [1][2] |
| Appearance | Off-white to gray solid | [1] |
| Boiling Point (Predicted) | 370.8 ± 42.0 °C | [1] |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [1] |
| InChI Key | HLWARVBOEGPPGB-UHFFFAOYSA-N | [2] |
Solubility Profile
Spectroscopic Data
Detailed experimental spectroscopic data for this specific compound is not widely published. However, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically a singlet around 10 ppm), the methyl ester protons (a singlet around 3.9 ppm), and the two methoxy group protons (two singlets around 3.8-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester and aldehyde (in the 160-190 ppm region), aromatic carbons, and the methyl carbons of the ester and methoxy groups (typically in the 50-60 ppm range).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the aldehyde (around 1690-1715 cm⁻¹) and the ester (around 1720-1740 cm⁻¹), as well as C-O stretching for the ether and ester groups.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 224, along with fragmentation patterns corresponding to the loss of methoxy, formyl, and carbomethoxy groups.
Synthesis Methodologies
A specific, peer-reviewed synthesis protocol for this compound is not prominently available in the chemical literature. However, a plausible and logical synthetic route can be designed based on established ortho-formylation reactions of activated aromatic systems. The most likely precursor for this synthesis is the commercially available Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0).
Proposed Synthetic Pathway: Ortho-Formylation
The introduction of a formyl group at the C2 position, which is ortho to the methyl ester and flanked by two electron-donating methoxy groups, can be achieved through electrophilic aromatic substitution. The directing effects of the substituents play a crucial role. Both methoxy groups are strongly activating and ortho-, para-directing. The methyl ester group is deactivating and meta-directing. The C2 position is activated by both methoxy groups, making it a prime target for electrophilic attack.
A suitable method for this transformation is the ortho-formylation of phenols and their ethers . A particularly effective and mild method was reported by Hofsløkken and Skattebøl, which utilizes paraformaldehyde in the presence of magnesium chloride and triethylamine.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is a proposed adaptation of the method described by Hofsløkken and Skattebøl for the ortho-formylation of phenols.[4]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous magnesium chloride (1.5 equivalents) and paraformaldehyde (2.0 equivalents). The flask should be under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add dry acetonitrile as the solvent, followed by the starting material, Methyl 3,5-dimethoxybenzoate (1.0 equivalent).
-
Base Addition: Slowly add dry triethylamine (3.0 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Acidify the reaction mixture with a dilute solution of hydrochloric acid (e.g., 5% HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality and Considerations:
-
Role of MgCl₂: The magnesium chloride acts as a Lewis acid, coordinating with the carbonyl of the ester and potentially one of the methoxy groups, which enhances the acidity of the aromatic proton at the C2 position and directs the formylation.
-
Triethylamine: This base is crucial for deprotonating the aromatic ring, facilitating the electrophilic attack.
-
Paraformaldehyde: Serves as the source of the formyl group.
-
Potential Challenges: The starting material, while activated, is not a phenol. The reaction may require elevated temperatures and longer reaction times compared to phenolic substrates. Careful optimization of the stoichiometry and reaction time would be necessary to maximize the yield and minimize the formation of byproducts.
Reactivity and Synthetic Applications
The primary utility of this compound in organic synthesis stems from the reactivity of its aldehyde group. It can readily undergo reactions typical of aromatic aldehydes, making it a valuable precursor for a variety of molecular scaffolds.
Hydrazone Formation
A documented application of this compound is its use in the synthesis of hydrazone derivatives. Specifically, it has been reacted with 4-methoxybenzoylhydrazide to form methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate.[1]
Caption: Documented reaction of this compound.
This reaction is a classic condensation between an aldehyde and a hydrazine derivative, forming a C=N double bond. Such hydrazone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Other Potential Reactions
Given its structure, this compound is amenable to a variety of other transformations, including:
-
Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the carbon chain.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative.
-
Reduction: The aldehyde can be selectively reduced to an alcohol, providing a benzylic alcohol derivative.
-
Cyclization Reactions: The ortho positioning of the formyl and methyl ester groups makes this compound a potential precursor for the synthesis of heterocyclic systems, such as isocoumarins or phthalides, through intramolecular reactions.
Handling and Safety
This compound is classified as harmful if swallowed or in contact with skin, and it causes skin irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place (recommended 2-8°C), tightly sealed, and under an inert atmosphere such as nitrogen to prevent degradation.[1]
Conclusion
This compound is a valuable, polysubstituted aromatic intermediate with significant potential in organic synthesis. While detailed experimental data and a wide range of applications are not yet extensively documented in the public domain, its structural features suggest a rich chemistry centered around its reactive aldehyde functionality. Its use as a precursor to complex hydrazones highlights its utility in the synthesis of biologically relevant molecules. As research continues, the applications of this versatile building block are likely to expand, particularly in the fields of medicinal chemistry and materials science.
References
An In-depth Technical Guide to Methyl 2-formyl-3,5-dimethoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
Methyl 2-formyl-3,5-dimethoxybenzoate is a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its unique arrangement of a methyl ester, an aldehyde, and two methoxy groups on a benzene ring provides a scaffold ripe for the elaboration of complex molecular architectures. The aldehyde functionality serves as a crucial handle for a myriad of chemical transformations, including the construction of heterocyclic systems, while the methoxy groups modulate the electronic properties of the ring and can influence biological activity and metabolic stability. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and potential applications for professionals engaged in the pursuit of novel therapeutics.
Core Compound Identity
Chemical Structure:
References
"Methyl 2-formyl-3,5-dimethoxybenzoate" synthesis pathway and mechanism
An In-depth Technical Guide to the Synthesis of Methyl 2-formyl-3,5-dimethoxybenzoate
Introduction
This compound is an aromatic compound with potential applications as a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors. Its structure, featuring a strategically positioned aldehyde group ortho to a methyl ester and flanked by two methoxy groups, presents a unique synthetic challenge. This guide provides a comprehensive overview of the plausible synthetic pathways for this target molecule, delving into the underlying reaction mechanisms and offering detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the rationale behind the proposed synthetic strategies.
Proposed Synthetic Pathways
The synthesis of this compound would logically commence from the readily available starting material, methyl 3,5-dimethoxybenzoate.[1] The primary transformation is the introduction of a formyl group at the C2 position of the benzene ring. This requires a formylation reaction that is highly regioselective. Two primary strategies are proposed and explored in detail: Directed Ortho-Metalation and Vilsmeier-Haack Formylation.
Pathway 1: Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific positions on an aromatic ring.[2] In this approach, a heteroatom-containing directing group on the ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. For methyl 3,5-dimethoxybenzoate, both the ester and the methoxy groups can potentially act as directing groups. However, the methoxy group is generally a more effective directing group in DoM.
The proposed reaction proceeds via the lithiation of methyl 3,5-dimethoxybenzoate at the C2 position, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[3]
Reaction Mechanism
The mechanism of directed ortho-metalation involves the initial formation of a complex between the organolithium reagent (e.g., n-butyllithium) and the most basic heteroatom on the substrate, which in this case is a methoxy group. This brings the organolithium into proximity with the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate is then quenched with DMF to yield the desired aldehyde after acidic workup.
Diagram of the Directed Ortho-Metalation Pathway
Caption: Proposed workflow for the synthesis via directed ortho-metalation.
Experimental Protocol
Materials:
-
Methyl 3,5-dimethoxybenzoate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of methyl 3,5-dimethoxybenzoate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture and continue stirring at -78 °C for another 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Pathway 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[4][5] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃).[6][7] The electron-donating methoxy groups on methyl 3,5-dimethoxybenzoate activate the ring towards electrophilic aromatic substitution, making it a suitable substrate for this reaction.
Reaction Mechanism
The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃.[5] The electron-rich aromatic ring of methyl 3,5-dimethoxybenzoate then attacks this electrophile. The directing effects of the two methoxy groups and the meta-directing ester group will favor substitution at the C2 or C6 positions. Due to steric hindrance from the adjacent ester group, formylation is most likely to occur at the C2 position. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.
Diagram of the Vilsmeier-Haack Reaction Mechanism
Caption: Logical flow of the Vilsmeier-Haack formylation reaction.
Experimental Protocol
Materials:
-
Methyl 3,5-dimethoxybenzoate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Saturated aqueous sodium acetate (NaOAc)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing DMF at 0 °C under an inert atmosphere, add POCl₃ (1.2 eq) dropwise with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of methyl 3,5-dimethoxybenzoate (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparison of Synthetic Pathways
| Feature | Directed Ortho-Metalation | Vilsmeier-Haack Formylation |
| Regioselectivity | High, directed by the methoxy group. | Generally high for electron-rich arenes. |
| Reaction Conditions | Cryogenic temperatures (-78 °C). | Elevated temperatures (60-80 °C). |
| Reagents | Highly reactive and pyrophoric organolithium. | Corrosive POCl₃. |
| Substrate Scope | Broad, tolerant of many functional groups. | Limited to electron-rich aromatic compounds. |
| Potential Byproducts | Products from reaction at other positions if deprotonation is not fully selective. | Potential for di-formylation or reaction at other activated positions. |
Alternative Formylation Strategies
While Directed Ortho-Metalation and Vilsmeier-Haack are the most promising routes, other classical formylation reactions could be considered, although they are likely to be less efficient for this specific substrate.
-
Duff Reaction: This reaction uses hexamine as the formylating agent and is typically employed for the ortho-formylation of phenols.[8][9] Its applicability to methoxy-activated esters is less certain and yields are often low.[10][11]
-
Reimer-Tiemann Reaction: This method is used for the ortho-formylation of phenols using chloroform and a strong base.[12][13][14] It is not suitable for substrates lacking a phenolic hydroxyl group.
-
Gattermann-Koch and Gattermann Reactions: These reactions use carbon monoxide/HCl or hydrogen cyanide, respectively, with a Lewis acid catalyst.[15][16] They are generally not effective for highly activated systems like poly-methoxy-substituted benzenes and are less favored due to the use of highly toxic reagents.
Conclusion
The synthesis of this compound can be strategically approached through two primary pathways: Directed Ortho-Metalation and Vilsmeier-Haack Formylation. Both methods offer plausible routes to the target molecule, with the choice of method depending on the available laboratory infrastructure and the desired scale of the synthesis. The Directed Ortho-Metalation pathway is likely to offer higher regioselectivity, while the Vilsmeier-Haack reaction may be more amenable to larger-scale production. The detailed mechanisms and protocols provided in this guide serve as a robust starting point for the successful synthesis of this valuable chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Duff_reaction [chemeurope.com]
- 10. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 11. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 15. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 16. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
A Comprehensive Spectroscopic Guide to Methyl 2-formyl-3,5-dimethoxybenzoate
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-formyl-3,5-dimethoxybenzoate (CAS No. 52344-93-1), a key intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for their work. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just the results, but the rationale behind the analytical techniques and the interpretation of the spectra.
Molecular Structure and Functional Groups
This compound is a polysubstituted benzene derivative with a molecular formula of C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol .[5] The molecule's architecture features three key functional groups attached to the aromatic ring: an aldehyde (-CHO), a methyl ester (-COOCH₃), and two methoxy ethers (-OCH₃). The precise arrangement of these groups is critical to the molecule's reactivity and is unambiguously confirmed by the spectroscopic methods detailed below.
Caption: Chemical structure of this compound.
Analytical Workflow: A Self-Validating System
The structural confirmation of a synthetic intermediate like this compound relies on a multi-technique approach. Each technique provides a unique piece of the structural puzzle, and their collective data serves as a self-validating system. Our standard workflow ensures that the identity, purity, and structure of the compound are confirmed with the highest degree of confidence.
Caption: Standard workflow for the characterization of synthetic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework. For this analysis, the sample was dissolved in deuterated chloroform (CDCl₃).
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width covering the 0-12 ppm range, a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary.
The ¹H NMR spectrum provides a precise count of chemically distinct protons and information about their electronic environment and neighboring protons. The data obtained at 400 MHz in CDCl₃ are summarized below.[6]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.28 | Singlet (s) | - | 1H | Aldehyde (-CHO) |
| 6.54 | Doublet (d) | 1.95 | 1H | Aromatic (Ar-H) |
| 6.50 | Doublet (d) | 2.12 | 1H | Aromatic (Ar-H) |
| 3.89 | Singlet (s) | - | 3H | Methoxy or Ester (-OCH₃) |
| 3.88 | Singlet (s) | - | 3H | Methoxy or Ester (-OCH₃) |
| 3.85 | Singlet (s) | - | 3H | Methoxy or Ester (-OCH₃) |
Interpretation:
-
δ 10.28 (s, 1H): This highly deshielded singlet is characteristic of an aldehyde proton. Its downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and magnetic anisotropy.
-
δ 6.54 (d, 1H) & 6.50 (d, 1H): These two signals in the aromatic region correspond to the two protons on the benzene ring. Their relatively upfield position (compared to benzene at 7.34 ppm) is due to the electron-donating effect of the two methoxy groups. They appear as doublets due to meta-coupling with each other.
-
δ 3.89, 3.88, 3.85 (s, 3H each): These three sharp singlets integrate to three protons each and are assigned to the three methyl groups in the molecule: the two methoxy ethers and the one methyl ester. The slight difference in their chemical shifts arises from their distinct positions on the aromatic ring.
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The proton-decoupled spectrum shows each as a single line, with its chemical shift indicating its electronic environment.
| Chemical Shift (δ) ppm | Assignment |
| 187.7 | Aldehyde Carbonyl (C=O) |
| 169.5 | Ester Carbonyl (C=O) |
| 165.1 | Aromatic C-O |
| 163.2 | Aromatic C-O |
| 136.6 | Aromatic C-COOCH₃ |
| 116.7 | Aromatic C-CHO |
| 105.2 | Aromatic C-H |
| 99.6 | Aromatic C-H |
| 56.0 | Methoxy Carbon (-OCH₃) |
| 55.9 | Methoxy Carbon (-OCH₃) |
| 52.9 | Ester Methyl Carbon (-OCH₃) |
Interpretation:
-
δ 187.7 & 169.5: These two signals in the far downfield region are characteristic of carbonyl carbons. The signal at 187.7 ppm is assigned to the aldehyde carbonyl, which is typically found further downfield than the ester carbonyl at 169.5 ppm.[6]
-
δ 165.1 - 99.6: This cluster of signals corresponds to the six carbons of the aromatic ring. The carbons directly attached to oxygen atoms (C-O) are the most deshielded (165.1 and 163.2 ppm), while those bearing protons are found more upfield (105.2 and 99.6 ppm).[6]
-
δ 56.0, 55.9, 52.9: These three signals in the upfield region are assigned to the methyl carbons of the two methoxy groups and the methyl ester.[6]
References
- 1. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2013004652A1 - Use of substituted isoquinolinones, isoquinolindiones, isoquinolintriones and dihydroisoquinolinones or in each case salts thereof as active agents against abiotic stress in plants - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. scribd.com [scribd.com]
An In-Depth Technical Guide to Methyl 2-formyl-3,5-dimethoxybenzoate: Solubility and Stability for the Research Scientist
Introduction: Understanding the Utility of Methyl 2-formyl-3,5-dimethoxybenzoate
This compound is a polysubstituted aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and two methoxy groups on a benzene ring. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including isoindolinones and other heterocyclic systems with potential pharmacological activity. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective use in synthetic protocols, ensuring optimal reaction conditions, and maintaining its integrity during storage.
This guide provides a detailed examination of the available data and scientifically grounded estimations of the solubility and stability of this compound.
Physicochemical Properties: A Snapshot
A solid understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application. Below is a summary of the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₅ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Appearance | Off-white to gray solid | [2] |
| Melting Point | 107-110 °C | [2] |
| Storage Temperature | 2-8°C, stored under nitrogen | [3] |
Solubility Profile: A Guide to Solvent Selection
Inferred Solubility:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Halogenated Solvents | Dichloromethane, Chloroform | High | The polarity of these solvents is well-suited to dissolve moderately polar compounds like the target molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in hydrogen bonding with the oxygen atoms of the ester and methoxy groups, facilitating dissolution. |
| Esters | Ethyl acetate | Moderate to High | As an ester itself, the compound is expected to be highly compatible with ethyl acetate. A reported Rf value of 0.30 in 40% EtOAc/hexanes indicates good solubility in this solvent mixture. |
| Ketones | Acetone, 2-Butanone | Moderate | The polarity of ketones should allow for reasonable dissolution. |
| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group of alcohols can interact with the oxygen-containing functional groups of the molecule. However, the nonpolar aromatic ring may limit very high solubility. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute will have favorable interactions with these solvents, but the polar functional groups will limit high solubility. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | The significant polarity of the ester and methoxy groups will likely result in poor solubility in these nonpolar solvents. |
| Water | Very Low/Insoluble | The presence of the large, nonpolar aromatic ring and the lack of readily ionizable groups suggest that this compound is poorly soluble in water, a characteristic common for many benzaldehyde derivatives.[4] |
Experimental Protocol for Solubility Determination:
For researchers requiring precise solubility data, the following gravimetric method is recommended:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials to pellet the excess solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and transfer it to a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure or in a fume hood.
-
Quantification: Weigh the container with the dried solute to determine the mass of the dissolved compound.
-
Calculation: Calculate the solubility in terms of g/L or mg/mL.
Caption: Workflow for gravimetric solubility determination.
Stability Profile: Considerations for Storage and Handling
The stability of this compound is influenced by its functional groups: the aldehyde, the ester, and the methoxy-substituted aromatic ring. While specific degradation studies for this compound are not extensively documented, potential degradation pathways can be predicted based on the known reactivity of these moieties.
Key Factors Affecting Stability:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. This can be promoted by exposure to air (autoxidation), especially in the presence of light or trace metal catalysts. The presence of electron-donating methoxy groups on the aromatic ring may influence the rate of this oxidation.
-
Hydrolysis: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid and methanol. This reaction is catalyzed by both acid and base. Therefore, contact with strong acids or bases should be avoided during storage and in reaction workups if the ester functionality is to be preserved.
-
Photostability: Aromatic aldehydes can be sensitive to light, which can promote oxidation or other degradation pathways.
-
Thermal Stability: The recommended storage at 2-8°C suggests that the compound may be sensitive to higher temperatures over long periods.[3] Decomposition under fire conditions may produce hazardous products.[4]
Recommended Storage and Handling:
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3] For optimal stability, store under an inert atmosphere, such as nitrogen, to minimize oxidation.[2]
-
Handling: Avoid prolonged exposure to air and light. Use in a well-ventilated area.
Forced Degradation Studies:
To rigorously assess the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[5]
Experimental Protocol for Forced Degradation Studies:
-
Acidic Hydrolysis: Dissolve the compound in a solution of a mineral acid (e.g., 0.1 M HCl) and heat.
-
Basic Hydrolysis: Dissolve the compound in a solution of a strong base (e.g., 0.1 M NaOH) and heat.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
-
Analysis: Monitor the degradation at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect the formation of degradation products.
Caption: Predicted major degradation pathways.
Conclusion: A Foundation for Successful Synthesis
While specific experimental data on the solubility and stability of this compound is limited, a robust understanding of its properties can be established through the application of fundamental chemical principles and by drawing parallels with structurally related compounds. This guide provides a framework for researchers to make informed decisions regarding solvent selection for reactions and purification, as well as appropriate storage and handling procedures to maintain the compound's purity and integrity. For applications requiring precise data, the experimental protocols outlined herein offer a starting point for in-house characterization.
References
- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. chemscene.com [chemscene.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation of the Molecular Structure and Electronic Properties of Methyl 2-formyl-3,5-dimethoxybenzoate: A Technical Guide
Abstract
Methyl 2-formyl-3,5-dimethoxybenzoate is a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis. A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for its effective utilization in drug development and materials science. This technical guide outlines a comprehensive theoretical framework for the in-depth analysis of this molecule using quantum chemical calculations. By leveraging Density Functional Theory (DFT), this work details the protocols for geometry optimization, electronic structure analysis via Frontier Molecular Orbitals (FMOs), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, it provides a methodology for the computational prediction of spectroscopic signatures (FT-IR, ¹H-NMR, and ¹³C-NMR) to facilitate experimental validation. This guide is intended for researchers, chemists, and drug development professionals seeking to apply computational methods to elucidate the structure-property relationships of complex organic molecules.
Introduction
This compound (MFDMB) is a polysubstituted benzene derivative featuring an aldehyde (formyl), a methyl ester, and two methoxy groups. The electronic interplay between these electron-donating (methoxy) and electron-withdrawing (formyl, ester) substituents dictates the molecule's conformational preferences, charge distribution, and chemical reactivity. While its synthesis may be achieved through established organic chemistry routes, a deep understanding of its intrinsic molecular properties requires a theoretical approach.[1][2]
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive lens to probe molecular systems at the atomic level.[3] It enables the prediction of stable geometries, the visualization of electron density, and the quantification of intramolecular interactions that are often difficult to ascertain through experimental means alone.[4] This guide presents a validated, step-by-step computational methodology designed to provide a holistic understanding of MFDMB's molecular architecture and electronic landscape.
The primary objective is to establish a robust protocol that can be replicated to:
-
Determine the most stable three-dimensional conformation of MFDMB.
-
Analyze its electronic structure, including charge distribution and orbital interactions.
-
Identify reactive sites for electrophilic and nucleophilic attack.
-
Predict key spectroscopic data to aid in experimental characterization.
Part 1: Theoretical Framework & Computational Methodology
The accuracy and reliability of computational results are critically dependent on the chosen theoretical model. This section explains the rationale behind the selection of a specific DFT functional and basis set, and details the subsequent analyses performed.
The Choice of Computational Level: DFT with B3LYP/6-311++G(d,p)
For studies on organic molecules, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.[5] We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which has been shown to yield reliable geometries and electronic properties for a wide range of aromatic systems.[3][5]
This functional is paired with the 6-311++G(d,p) Pople-style basis set.[6] This choice is deliberate:
-
6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++ : Diffuse functions are added to both heavy atoms and hydrogen atoms. These are crucial for accurately describing the lone pairs on oxygen atoms and the potential for weak, non-covalent interactions.
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for orbital shapes to deform, which is essential for accurately modeling bonding in a sterically crowded environment like MFDMB.
This combination, B3LYP/6-311++G(d,p), is well-established for providing high-quality results for the structural and electronic properties of substituted aromatic compounds.[4][6]
Geometry Optimization and Vibrational Analysis
The first computational step is to find the molecule's lowest energy structure. This is achieved through a geometry optimization procedure where the total energy is minimized with respect to all atomic coordinates. To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface (and not a saddle point or transition state), a frequency calculation is subsequently performed at the same level of theory. A true minimum is confirmed by the absence of any imaginary frequencies.
Electronic Structure Analysis
With the optimized geometry, a series of analyses can be performed to dissect the electronic properties.
-
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity.[5] A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.
-
Natural Bond Orbital (NBO) Analysis : NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns closely with Lewis structures.[7][8] This method provides:
-
Natural Atomic Charges : A more robust calculation of partial atomic charges compared to other methods.[9]
-
Donor-Acceptor Interactions : It quantifies the stabilizing energy (E⁽²⁾) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO.[7] This is particularly useful for analyzing hyperconjugation and resonance effects, which are significant in MFDMB due to the interplay of its functional groups.
-
-
Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface.[10] It is an invaluable tool for predicting reactivity.[11][12] The MEP map is color-coded:
-
Red/Yellow : Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack. These are expected around the oxygen atoms of the carbonyl and methoxy groups.[13]
-
Blue : Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack. These are expected around the acidic hydrogen atoms.[13]
-
Green : Regions of neutral potential.
-
Spectroscopic Property Prediction
-
Vibrational Spectroscopy (FT-IR) : The frequency calculation provides the harmonic vibrational frequencies and their corresponding intensities. These theoretical frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and systematic errors, allowing for a direct comparison with experimental FT-IR spectra.
-
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹³C and ¹H).[14][15] Theoretical chemical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS), which must be computed at the same level of theory for consistency. Comparing these predicted shifts with experimental data is a powerful method for structure validation.[16][17]
Part 2: Step-by-Step Computational Protocol
This section provides a generalized workflow for conducting the theoretical analysis described above using a common quantum chemistry software package like Gaussian.
Step 1: Molecule Building
-
Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro). Ensure a reasonable starting geometry.
Step 2: Input File Creation
-
Create an input file specifying the calculation type, level of theory, and desired analyses. A typical input file for the initial optimization and frequency calculation would include keywords such as: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO
-
#p: Requests verbose output.
-
B3LYP/6-311++G(d,p): Specifies the theoretical method and basis set.
-
Opt: Requests geometry optimization.
-
Freq: Requests a frequency calculation.
-
Pop=NBO: Requests a Natural Bond Orbital analysis to be performed on the optimized structure.
-
Step 3: Execution and Verification
-
Submit the input file to the quantum chemistry software.
-
Upon completion, verify that the optimization converged successfully and that the frequency calculation yielded zero imaginary frequencies.
Step 4: Subsequent Analyses
-
Create a new input file using the optimized coordinates from Step 3 for MEP and NMR calculations.
-
MEP Input : #p B3LYP/6-311++G(d,p) MEP
-
NMR Input : #p B3LYP/6-311++G(d,p) NMR=GIAO
-
-
Execute these calculations.
Step 5: Data Extraction and Visualization
-
Extract optimized geometric parameters (bond lengths, angles) from the optimization output file.
-
Extract HOMO/LUMO energies, NBO charges, and E⁽²⁾ stabilization energies from the output.
-
Extract vibrational frequencies and intensities.
-
Extract isotropic shielding values from the GIAO NMR output and convert them to chemical shifts using the computed shielding of TMS.
-
Use visualization software to generate the MEP map and view molecular orbitals.
Part 3: Expected Results and Discussion (A Hypothetical Case Study)
Based on the chemical nature of MFDMB, we can anticipate the following theoretical results.
Optimized Molecular Geometry
The planarity of the benzene ring will likely be maintained. However, steric hindrance between the adjacent formyl, methyl ester, and methoxy groups will cause out-of-plane twisting of these substituents to minimize repulsion. An intramolecular hydrogen bond between the formyl hydrogen and the oxygen of the C3-methoxy group is possible and would significantly influence the molecule's preferred conformation.
Table 1: Predicted Key Geometric Parameters for MFDMB.
| Parameter | Description | Expected Value | Rationale |
|---|---|---|---|
| C=O (formyl) | Bond Length | ~1.22 Å | Typical C=O double bond length. |
| C-O (ester) | Bond Length | ~1.35 Å | Partial double bond character due to resonance. |
| C-O (methoxy) | Bond Length | ~1.37 Å | Electron donation from oxygen to the ring. |
| C-C (ring) | Bond Lengths | 1.39 - 1.41 Å | Aromatic C-C bonds, slightly distorted by substituents. |
| ∠(O=C-C₂) | Bond Angle | >120° | Steric repulsion from adjacent substituents. |
Electronic Properties
-
MEP Map : The MEP map is expected to show the most negative potential (red) localized on the carbonyl oxygen of the formyl group, making it the primary site for electrophilic attack. The ester carbonyl oxygen will also be a negative site. Positive potential (blue) will be located on the formyl proton and aromatic protons.
-
NBO Analysis : NBO charges will confirm the high electronegativity of the oxygen atoms, which will carry significant negative partial charges. The formyl carbon and ester carbonyl carbon will be highly positive. Significant donor-acceptor interactions are expected from the oxygen lone pairs (donor) of the methoxy groups to the antibonding π* orbitals of the aromatic ring (acceptor), quantifying the electron-donating effect.
Table 2: Hypothetical Electronic Properties for MFDMB.
| Property | Expected Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | ~ 4.7 eV | Suggests moderate chemical stability. |
| Dipole Moment | ~ 3.5 - 4.5 D | Indicates a significantly polar molecule. |
Predicted Spectra
-
FT-IR : Strong absorption bands are predicted for the C=O stretching vibrations of the formyl (~1700 cm⁻¹) and ester (~1725 cm⁻¹) groups. C-O stretching vibrations for the ether and ester linkages will appear in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.
-
¹H-NMR : The formyl proton (CHO) is expected to be the most deshielded, appearing far downfield (~10 ppm). Aromatic protons will appear in the typical 7-8 ppm range. The methyl protons of the ester and methoxy groups will be the most shielded, appearing further upfield (~3.8-4.0 ppm).
-
¹³C-NMR : The carbonyl carbons of the formyl and ester groups will be the most deshielded carbons (>165 ppm). Aromatic carbons attached to oxygen atoms will be downfield, while others will be in the 110-140 ppm range. The methyl carbons will be the most shielded (<60 ppm).
Visualizations
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the workflows and concepts discussed.
Caption: Overall computational workflow for the theoretical analysis of MFDMB.
Caption: Conceptual diagram of Frontier Molecular Orbital (FMO) theory.
Conclusion
This technical guide has detailed a robust and comprehensive computational strategy for the theoretical investigation of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's ground-state geometry, electronic landscape, and spectroscopic characteristics. The outlined protocols for FMO, NBO, and MEP analyses provide a multi-faceted view of the molecule's intrinsic properties, offering crucial insights into its stability, reactivity, and potential for intermolecular interactions. The predictive power of this theoretical framework serves as an essential counterpart to experimental studies, accelerating the rational design and application of MFDMB and its derivatives in medicinal chemistry and materials science.
References
- 1. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]
- 4. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 5. nmas.org [nmas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NBO [cup.uni-muenchen.de]
- 8. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 9. q-chem.com [q-chem.com]
- 10. MEP [cup.uni-muenchen.de]
- 11. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 12. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 16. researchgate.net [researchgate.net]
- 17. folia.unifr.ch [folia.unifr.ch]
A Comprehensive Technical Guide to Methyl 2-formyl-3,5-dimethoxybenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Organic Synthesis
Methyl 2-formyl-3,5-dimethoxybenzoate is a polysubstituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of a variety of more complex organic molecules. Its unique arrangement of a methyl ester, a formyl group, and two methoxy groups on a benzene ring provides multiple reaction sites, making it a versatile precursor for the construction of heterocyclic compounds and other elaborate molecular architectures. This guide provides a comprehensive overview of its synthesis, key chemical properties, and known applications, with a focus on its utility in research and drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 52344-93-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₂O₅ | [1][5] |
| Molecular Weight | 224.21 g/mol | [1][2][3][4][5] |
| Appearance | Off-white to gray solid | |
| Melting Point | 107-110 °C (lit.) | [2][3][4] |
| Purity | ≥97% (commercially available) | [1][2][3][4][5] |
| Storage | 4°C, stored under nitrogen | [1][5] |
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound typically involves the introduction of a formyl group onto the aromatic ring of a precursor molecule, Methyl 3,5-dimethoxybenzoate. This transformation is an example of an electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an electrophilic formylating agent. Several methods can be employed for such ortho-formylation reactions.
Key Synthetic Strategies: Ortho-Formylation Reactions
Two classical and effective methods for the formylation of activated aromatic rings are the Vilsmeier-Haack and Reimer-Tiemann reactions.
1. The Vilsmeier-Haack Reaction:
This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic substrate.[6][7][8][9][10] The reaction proceeds via the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which is then attacked by the aromatic ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. The methoxy groups on the starting material, Methyl 3,5-dimethoxybenzoate, are strong activating groups, directing the substitution to the ortho and para positions. Due to the substitution pattern of the starting material, the Vilsmeier-Haack reaction would be expected to yield the desired 2-formyl product.
Caption: Vilsmeier-Haack formylation workflow.
2. The Reimer-Tiemann Reaction:
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[11][12][13] While the starting material in this case is not a phenol, related methodologies involving the generation of dichlorocarbene from chloroform and a strong base could potentially be adapted for the formylation of highly activated methoxy-substituted benzene rings. The reaction proceeds through the electrophilic attack of dichlorocarbene on the aromatic ring, followed by hydrolysis to yield the aldehyde.
Caption: Reimer-Tiemann formylation workflow.
A Note on Experimental Execution
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques. While a complete set of spectra for the compound itself is not widely published, data for a key derivative provides strong evidence for its structure.
A known application of this compound is in the preparation of Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate.[6] The characterization of this product confirms the structure of the starting aldehyde.
¹H-NMR Data for the Hydrazone Derivative (in DMSO-d₆):
-
δ 11.64 (s, 1H, NH): Signal for the amide proton.
-
δ 8.64 (s, 1H, N=CH-Ar): Signal for the imine proton, confirming the presence of the formyl group in the starting material.
-
Aromatic Protons: Signals observed in the aromatic region.
-
Methoxy Protons: Signals observed for the methoxy groups.
Mass Spectrometry Data for the Hydrazone Derivative:
-
EI MS m/z (% rel. abund.): 372 (M⁺, 25), 195 (40), 135 (100). The molecular ion peak corresponds to the expected mass of the product, and the fragmentation pattern is consistent with its structure.
This data provides indirect but strong confirmation of the successful synthesis and structure of this compound.
Applications in Drug Discovery and Organic Synthesis
This compound's utility lies in its ability to serve as a scaffold for the synthesis of more complex molecules, particularly those with potential biological activity. The presence of both an aldehyde and an ester functional group allows for a wide range of chemical transformations.
Synthesis of Schiff Bases and Hydrazones
As demonstrated in the literature, the formyl group of this compound readily undergoes condensation reactions with primary amines and hydrazides to form Schiff bases and hydrazones, respectively.[6] These reactions are fundamental in the construction of various heterocyclic systems and molecules with potential pharmacological properties. The resulting Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate is a 4-methoxybenzoylhydrazone, a class of compounds that has been evaluated for antiglycation activity.[6]
Potential as a Precursor for Bioactive Molecules
While specific examples are limited in the current literature, the structural motif of this compound suggests its potential as a key intermediate in the synthesis of various bioactive compounds. The combination of the aldehyde and the substituted benzoate ring is found in a number of natural products and synthetic molecules with interesting biological profiles. For instance, related formyl-benzoate structures are precursors in the synthesis of isoindolinones and tetrahydroisoquinolines, which are core structures in many alkaloids and pharmacologically active compounds.
Conclusion and Future Outlook
This compound is a valuable, albeit not extensively studied, building block in organic synthesis. Its synthesis can be approached through established ortho-formylation methodologies, and its structure can be reliably confirmed through standard spectroscopic techniques. The primary documented application lies in the formation of hydrazone derivatives, which themselves are of interest in medicinal chemistry.
For researchers and scientists in drug development, this compound represents an opportunity. Its rich functionality and potential for elaboration into more complex heterocyclic systems make it an attractive starting material for the discovery of novel bioactive molecules. Further exploration of its reactivity and its application in the total synthesis of natural products and medicinal chemistry campaigns is warranted and could lead to the development of new therapeutic agents.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-甲酰基-3,5-二甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of Substituted Isoindolinones from Methyl 2-formyl-3,5-dimethoxybenzoate
Introduction and Scientific Rationale
Isoindolinones are a class of fused γ-lactam heterocycles that exhibit a wide range of biological activities. Their rigid, planar structure allows for precise orientation of substituents, making them ideal scaffolds for interacting with biological targets. The synthesis of these structures has received significant attention, with numerous methods developed over the years, including transition-metal-catalyzed C-H activation, carbonylation, and various cyclization strategies.[1]
Among the most robust and versatile methods for constructing the isoindolinone core is the intramolecular cyclization of intermediates derived from ortho-formyl benzoates.[2][3] This application note focuses on a highly efficient one-pot procedure that combines two fundamental reactions:
-
Reductive Amination: The initial reaction between the aldehyde group of Methyl 2-formyl-3,5-dimethoxybenzoate and a primary amine forms a Schiff base (imine) intermediate. This is immediately reduced in situ by a mild and selective reducing agent, such as Sodium triacetoxyborohydride (NaBH(OAc)₃), to yield a stable secondary amine.
-
Intramolecular Lactamization: The newly formed secondary amine is perfectly positioned to undergo a spontaneous or promoted intramolecular cyclization with the adjacent methyl ester group, eliminating methanol and forming the stable five-membered lactam ring of the isoindolinone product.
This one-pot approach is advantageous due to its operational simplicity, atom economy, and ability to generate diverse isoindolinone libraries by simply varying the primary amine starting material.[4]
Reaction Mechanism and Causality
The success of this one-pot synthesis hinges on the chemoselectivity of the reagents and the thermodynamic favorability of the final cyclized product.
-
Why Sodium Triacetoxyborohydride? NaBH(OAc)₃ is the reducing agent of choice for several key reasons. It is mild enough not to reduce the ester or the aromatic ring. Crucially, it is less reactive towards aldehydes and ketones than other hydrides like NaBH₄, but it readily reduces the protonated iminium ion formed under weakly acidic conditions. This selectivity prevents premature reduction of the starting aldehyde and ensures the reaction proceeds cleanly through the desired imine pathway.[5][6]
-
The Role of the Ester: The methyl ester serves as an efficient electrophile for the final ring-closing step. The intramolecular nature of this lactamization is highly favorable, driven by the formation of a stable, low-strain five-membered ring. While this cyclization can sometimes occur spontaneously upon formation of the secondary amine, gentle heating can be employed to drive the reaction to completion.
Below is a conceptual diagram illustrating the key mechanistic steps.
Caption: Key steps in the one-pot isoindolinone synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure and can be adapted for various primary amines.
3.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Scale (mmol) | Equivalents | Supplier Example |
| This compound | 224.21 | 1.0 | 1.0 | Sigma-Aldrich |
| Primary Amine (e.g., Benzylamine) | 107.15 | 1.1 | 1.1 | Acros Organics |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 1.5 | Combi-Blocks |
| Dichloromethane (DCM), Anhydrous | 84.93 | 10 mL (0.1 M) | - | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | 20 mL | - | LabChem |
| Magnesium Sulfate (MgSO₄), Anhydrous | 120.37 | ~2 g | - | VWR Chemicals |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 224 mg).
-
Dissolution: Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM). Stir until all solid has dissolved.
-
Amine Addition: Add the primary amine (e.g., benzylamine, 1.1 mmol, 118 mg, ~120 µL) to the solution. Stir the mixture at room temperature for 20-30 minutes. Rationale: This allows for the initial formation of the imine intermediate.
-
Reductant Addition: Carefully add Sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the reaction mixture in one portion. Note: The reaction may bubble slightly (hydrogen evolution). Ensure adequate ventilation.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours. Self-Validation: A complete reaction will show the disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot.
-
Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining reducing agent and acid byproducts.
-
Work-up - Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.
-
Work-up - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to afford the pure isoindolinone product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
General Workflow Visualization
The entire process, from initial setup to final analysis, can be summarized in the following workflow.
Caption: Standard laboratory workflow for isoindolinone synthesis.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction (Aldehyde remains) | Insufficient reducing agent; low reactivity of the amine; moisture in the reaction. | Add an additional 0.2-0.3 equivalents of NaBH(OAc)₃. Ensure all reagents and solvents are anhydrous. For poorly reactive amines, adding a catalytic amount of acetic acid (1-5 mol%) can facilitate imine formation. |
| Low Yield after Purification | Product is water-soluble; incomplete extraction; product degradation on silica gel. | If the product has polar groups, perform more extractions or use a different solvent (e.g., Ethyl Acetate). Minimize contact time on silica gel; consider using deactivated silica (with triethylamine) for sensitive substrates. |
| Formation of Side Products | Over-reduction of the ester (unlikely with NaBH(OAc)₃); dimer formation from the amine. | Ensure the correct stoichiometry of reagents. Add the reducing agent portion-wise to control the reaction rate if necessary. |
Conclusion
The one-pot reductive amination/lactamization cascade starting from this compound is a powerful and highly adaptable method for synthesizing a diverse range of isoindolinone derivatives. Its operational simplicity, use of mild conditions, and high yields make it an invaluable tool for both academic research and industrial drug development campaigns. By understanding the underlying mechanism and following this validated protocol, researchers can reliably access this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: The Reaction of Methyl 2-formyl-3,5-dimethoxybenzoate with Amines in Synthetic Chemistry
Introduction: The Versatility of a Substituted Benzaldehyde in Amine Chemistry
Methyl 2-formyl-3,5-dimethoxybenzoate is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive aldehyde, a methyl ester, and two methoxy groups, provides a versatile scaffold for the synthesis of a diverse array of molecular architectures. The electron-donating nature of the methoxy groups can influence the reactivity of the aromatic ring and the formyl group, offering opportunities for selective transformations.
The reaction of this aldehyde with amines is a fundamental transformation that opens the door to a multitude of important chemical structures. This application note will provide a detailed exploration of two primary pathways for this reaction: the formation of Schiff bases (imines) and the synthesis of secondary amines via reductive amination. We will delve into the underlying mechanisms, provide detailed experimental protocols, and discuss the importance of these reactions in the broader context of synthetic chemistry.
Core Reaction Pathways and Mechanistic Insights
The reaction between an aldehyde and a primary amine initially leads to the formation of a hemiaminal intermediate. This intermediate can then either eliminate water to form a Schiff base (imine) or be reduced to form a stable secondary amine.
Schiff Base Formation
The condensation of an aldehyde with a primary amine to form an imine is a reversible reaction.[1] The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer to form a carbinolamine (hemiaminal).[2] Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine. To drive the equilibrium towards the imine product, it is often necessary to remove the water that is formed, for instance, by using a Dean-Stark apparatus or a drying agent.[3]
Reductive Amination
Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines.[4] This process can be carried out in a one-pot reaction where the aldehyde and amine first form the imine in situ, which is then immediately reduced to the corresponding amine.[4] Alternatively, a two-step procedure can be employed where the imine is first isolated and then reduced. A variety of reducing agents can be used, with sodium borohydride (NaBH₄) and sodium cyanobohydride (NaBH₃CN) being common choices.[4][5] Sodium cyanobohydride is particularly useful as it is a milder reducing agent that selectively reduces the protonated imine over the starting aldehyde.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with a representative primary amine, benzylamine.
Protocol 1: Synthesis of Methyl 2-(((benzylamino)methyl)-3,5-dimethoxybenzoate (Schiff Base Formation)
This protocol details the formation of the imine (Schiff base) from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq).
-
Dissolve the aldehyde in 50 mL of toluene.
-
Add benzylamine (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude imine can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Methyl 2-((benzylamino)methyl)-3,5-dimethoxybenzoate (One-Pot Reductive Amination)
This protocol describes the direct conversion of the aldehyde to a secondary amine in a single reaction vessel.
Materials:
-
This compound
-
Benzylamine
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in 100 mL of methanol.
-
Add benzylamine (1.05 eq) to the solution and stir at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the intermediate imine.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude secondary amine can be purified by column chromatography.
Data Presentation: Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Equiv. (Protocol 1) | Equiv. (Protocol 2) |
| This compound | 224.20 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.05 | 1.05 |
| Sodium Borohydride | 37.83 | - | 1.5 |
Visualization of Experimental Workflow
Caption: Reaction pathways for this compound with amines.
Trustworthiness: A Self-Validating System
The reliability of these protocols is ensured through in-process controls and thorough product characterization.
-
In-Process Monitoring: Thin Layer Chromatography (TLC) is a critical tool for monitoring the progress of both reactions. By comparing the reaction mixture to the starting materials, the formation of the product and the disappearance of the reactants can be visually tracked, ensuring the reaction proceeds to completion.
-
Product Characterization: The identity and purity of the final products (Schiff base or secondary amine) must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the formation of the new C=N bond in the imine or the C-N single bond and the new N-H proton in the secondary amine.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic C=N stretching frequency of the imine or the N-H stretching of the secondary amine, and the disappearance of the C=O stretch of the starting aldehyde.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that the desired transformation has occurred.
-
Applications in Drug Development and Organic Synthesis
The products derived from the reaction of this compound with amines are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures.
-
Heterocyclic Synthesis: The resulting imines can be utilized in cyclization reactions to form various heterocyclic systems. For example, they can serve as precursors in the synthesis of substituted quinolines, a privileged scaffold in medicinal chemistry.
-
Multicomponent Reactions: This aldehyde can be a key component in multicomponent reactions, such as the Ugi or Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials.
-
Combinatorial Chemistry: The straightforward nature of these reactions makes them amenable to combinatorial chemistry approaches, enabling the generation of large libraries of related compounds for high-throughput screening in drug discovery programs.
References
- 1. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
"Methyl 2-formyl-3,5-dimethoxybenzoate" in the synthesis of antimycobacterial agents.
Application Notes & Protocols
Topic: Utilization of Methyl 2-formyl-3,5-dimethoxybenzoate in the Synthesis of Novel Schiff Base Derivatives as Potential Antimycobacterial Agents
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and tuberculosis research.
Introduction: The Imperative for Novel Antimycobacterial Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the diverse heterocyclic scaffolds explored for antimycobacterial activity, Schiff bases have garnered significant attention due to their synthetic accessibility and broad spectrum of biological activities.
The formation of a Schiff base via the condensation of a primary amine with an aldehyde provides a versatile platform for generating extensive compound libraries for biological screening. The resulting imine or azomethine group is a critical pharmacophore in various bioactive molecules. This application note outlines a strategic approach to synthesize and evaluate a novel series of Schiff base derivatives originating from this compound. The unique substitution pattern of this aromatic aldehyde, featuring both an ester and two methoxy groups, offers a distinct electronic and steric profile that may confer favorable antimycobacterial properties and desirable pharmacokinetic characteristics.
This document provides a comprehensive guide for the synthesis, characterization, and preliminary antimycobacterial evaluation of these novel compounds, establishing a foundation for further lead optimization in the quest for next-generation TB therapeutics.
Synthetic Strategy: Leveraging this compound
The core of this synthetic approach is the versatile and readily available starting material, this compound. The presence of the aldehyde functional group allows for a straightforward condensation reaction with a variety of primary amines, including hydrazides, to form the corresponding Schiff bases (imines or hydrazones).
Rationale for Precursor Selection:
-
Structural Uniqueness: The dimethoxy substitution pattern on the benzene ring can influence the lipophilicity and electronic properties of the final compounds, which are critical for cell wall penetration in M.tb.
-
Synthetic Tractability: The aldehyde group is highly reactive towards nucleophilic attack by amines, facilitating high-yielding Schiff base formation under mild reaction conditions.
-
Potential for Bioactivity: The ester moiety provides a site for potential hydrogen bonding interactions with biological targets and can be further modified to modulate solubility and metabolic stability.
The proposed synthetic scheme involves a one-pot reaction that is both efficient and amenable to parallel synthesis for the rapid generation of a diverse compound library.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives from this compound and Isoniazid
This protocol details the synthesis of a representative Schiff base (a hydrazone) from this compound and the first-line anti-TB drug, isoniazid. This specific pairing is of interest as it combines a novel scaffold with a well-established antitubercular pharmacophore.
Materials:
-
This compound
-
Isoniazid (Isonicotinic acid hydrazide)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (30 mL).
-
Addition of Amine: To the stirred solution, add isoniazid (1.0 eq.).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Antimycobacterial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff base derivatives against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).[1]
Materials:
-
Synthesized Schiff base compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Isoniazid, Rifampicin)
-
Negative control (medium only)
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO (e.g., at 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compounds directly in the 96-well plates containing 100 µL of Middlebrook 7H9 broth to achieve a range of final concentrations to be tested.
-
Inoculum Preparation: Prepare a suspension of M.tb H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum size of approximately 5 x 10⁴ CFU/mL in each well.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the serially diluted compounds. Include wells for positive and negative controls.
-
Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubation: Re-incubate the plates for an additional 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Data Presentation and Visualization
Table 1: Physicochemical Properties and Antimycobacterial Activity of a Hypothetical Schiff Base Derivative
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | MIC against M.tb H37Rv (µg/mL) |
| SB-INH-DMB-01 | C₁₈H₁₉N₃O₅ | 373.37 | 85 | 3.12 |
This table serves as an example for data presentation. Actual data should be populated upon completion of the experiments.
Diagrams
Caption: Synthetic workflow for the preparation and antimycobacterial evaluation of novel Schiff bases.
Discussion and Future Directions
The described protocols provide a robust framework for the synthesis and preliminary antimycobacterial screening of novel Schiff bases derived from this compound. The initial findings from these studies will be crucial in establishing a structure-activity relationship (SAR) for this new class of compounds.
Future work should focus on:
-
Library Expansion: Synthesizing a broader library of derivatives by utilizing a diverse range of primary amines to explore the chemical space around the Schiff base core.
-
Mechanism of Action Studies: Investigating the potential molecular targets of the most active compounds to elucidate their mechanism of action.
-
In Silico Modeling: Employing computational tools for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to guide the design of more potent and drug-like analogs.
-
Cytotoxicity Assays: Evaluating the cytotoxicity of promising compounds against mammalian cell lines to determine their selectivity index.
The exploration of novel chemical scaffolds is paramount in the fight against tuberculosis. The strategic use of readily available and uniquely substituted starting materials like this compound offers a promising avenue for the discovery of new and effective antimycobacterial agents.
References
The Versatile Scaffold: Application Notes on Methyl 2-formyl-3,5-dimethoxybenzoate in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Unique Benzoate Building Block
In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Methyl 2-formyl-3,5-dimethoxybenzoate, a polysubstituted aromatic compound, has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique arrangement of functional groups—an aldehyde, a methyl ester, and two methoxy groups—offers a rich chemical canvas for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of bioactive isoindolinone derivatives. We will delve into detailed protocols, the rationale behind experimental choices, and the therapeutic potential of the resulting molecules in areas of significant unmet medical need, including infectious diseases and oncology.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
The primary utility of this compound lies in its role as a precursor to the isoindolinone scaffold. Isoindolinones are a class of fused γ-lactam heterocycles that are present in numerous natural products and have demonstrated a wide array of biological activities. The strategic positioning of the formyl and ester groups on the benzoate ring facilitates a cyclization cascade with primary amines to efficiently construct the isoindolinone core.
Antimycobacterial Agents: A Renewed Fight Against Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, necessitating the development of new and effective treatments. Derivatives of the natural product Clitocybin A, which feature an isoindolinone core, have shown promising antimycobacterial properties. This compound serves as a key starting material for the synthesis of these and other novel isoindolinone-based antitubercular agents.[1]
The general synthetic approach involves a reductive amination/cyclization reaction between this compound and a variety of primary amines. This one-pot reaction provides a straightforward entry into a library of N-substituted isoindolinones, allowing for the systematic exploration of structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved from methyl 3,5-dimethoxybenzoate via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction.[2][3][4] This reaction introduces a formyl group onto the electron-rich aromatic ring.
Reaction Scheme:
A plausible synthetic workflow for the title compound.
Materials:
-
Methyl 3,5-dimethoxybenzoate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice bath
-
Sodium acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve methyl 3,5-dimethoxybenzoate in dichloromethane (DCM) and add it to the dropping funnel. Add the solution of the benzoate to the Vilsmeier reagent dropwise at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice containing sodium acetate. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Protocol 2: Synthesis of 2-(4-hydroxyphenyl)-4,6-dimethoxyisoindolin-1-one (A Clitocybin A Analog)
This protocol details the synthesis of a representative isoindolinone derivative with potential antimycobacterial activity.
Reaction Scheme:
A one-pot synthesis of a Clitocybin A analog.
Materials:
-
This compound
-
4-Aminophenol
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Imine Formation: To a solution of this compound (1.0 eq) in methanol, add 4-aminophenol (1.0 eq). Stir the mixture at room temperature. The formation of the intermediate imine can be monitored by TLC.
-
Reduction and Cyclization: Once the formation of the imine is evident, cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by the slow addition of water. A precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 2-(4-hydroxyphenyl)-4,6-dimethoxyisoindolin-1-one. The product can be further purified by recrystallization if necessary.
Structure-Activity Relationship (SAR) and Biological Data
The straightforward synthesis of a diverse library of isoindolinones from this compound has enabled the exploration of their structure-activity relationships as antimycobacterial agents.
| Compound | R-group on Isoindolinone Nitrogen | MIC (µM) against M. tuberculosis H37Rv | CC₅₀ (µM) on Vero cells |
| 1 | 4-Hydroxyphenyl | 18.45 | 29 |
| 2 | Phenyl | >100 | >100 |
| 3 | 4-Methoxyphenyl | 50.2 | >100 |
| 4 | 4-Chlorophenyl | 25.1 | 60.5 |
| 5 | 4-Fluorophenyl | 35.7 | 80.2 |
Data compiled from publicly available research.[1]
Key SAR Insights:
-
The presence of a hydroxyl group at the para-position of the N-phenyl ring (Compound 1 ) appears to be crucial for potent antimycobacterial activity.
-
Unsubstituted phenyl (Compound 2 ) or methoxy-substituted phenyl (Compound 3 ) derivatives show significantly reduced or no activity.
-
Halogen substitution on the N-phenyl ring (Compounds 4 and 5 ) can restore some activity, suggesting that electronic and steric factors on this part of the molecule play a significant role in target engagement.
Mechanism of Action: Targeting the Mycobacterial Cell Wall
While the precise molecular target of these isoindolinone derivatives is an area of ongoing investigation, their structural similarity to other antimycobacterial agents suggests a potential mechanism involving the disruption of mycolic acid synthesis. Mycolic acids are essential components of the unique and robust cell wall of Mycobacterium tuberculosis, and their inhibition leads to bacterial cell death.
A simplified diagram of the proposed mechanism of action.
Expanding Horizons: Oncology and Neuroprotection
The utility of the isoindolinone scaffold extends beyond infectious diseases. Recent research has highlighted its potential in oncology, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][6][7][8][9] PARP inhibitors are a class of targeted therapies that are effective in cancers with deficiencies in DNA repair mechanisms. The isoindolinone core can mimic the nicotinamide moiety of NAD+, a key substrate for PARP enzymes, leading to competitive inhibition.[6][8] The ability to synthesize a variety of substituted isoindolinones from this compound opens avenues for developing novel PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties, including the potential for crossing the blood-brain barrier for the treatment of CNS cancers.[5][6][8]
Furthermore, the natural product Clitocybin A, which can be synthesized from this starting material, has been shown to inhibit the proliferation of vascular smooth muscle cells by regulating the PI3K/Akt signaling pathway.[10] This finding suggests a potential role for these compounds in the treatment of proliferative diseases such as atherosclerosis and restenosis.
Conclusion and Future Directions
This compound is a powerful and versatile building block in medicinal chemistry, providing efficient access to the privileged isoindolinone scaffold. The demonstrated antimycobacterial activity of its derivatives, coupled with the emerging potential in oncology and other therapeutic areas, underscores the importance of this compound in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to further explore the chemical space around this scaffold and to develop novel and effective therapeutic agents for a range of human diseases. Future work should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacological profiles for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. | Semantic Scholar [semanticscholar.org]
- 10. Clitocybin A, a novel isoindolinone, from the mushroom Clitocybe aurantiaca, inhibits cell proliferation through G1 phase arrest by regulating the PI3K/Akt cascade in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of Methyl 2-formyl-3,5-dimethoxybenzoate: A Guide for Synthetic Chemists
Introduction: Unlocking the Potential of a Versatile Building Block
Methyl 2-formyl-3,5-dimethoxybenzoate is a polysubstituted aromatic compound featuring three key functional groups: an aldehyde, a methyl ester, and two methoxy ethers. This unique arrangement makes it a valuable starting material in synthetic organic chemistry, particularly for the construction of complex heterocyclic scaffolds and other highly functionalized molecules. The electron-donating nature of the methoxy groups influences the reactivity of the aromatic ring, while the ortho positioning of the formyl and ester groups allows for a variety of intramolecular cyclization reactions. This guide provides detailed protocols and expert insights into the functionalization of this versatile substrate, empowering researchers in drug discovery and materials science to leverage its full synthetic potential.
The core reactivity of this molecule centers around the aldehyde group, which is a gateway to a multitude of chemical transformations. Additionally, the methyl ester provides a handle for modifications such as hydrolysis and amidation. This document will explore key functionalization strategies, including reductive amination for the synthesis of nitrogen-containing heterocycles and ester hydrolysis to unmask a carboxylic acid for further coupling reactions. Furthermore, we will present general yet detailed protocols for other fundamental aldehyde transformations—the Wittig reaction, Knoevenagel condensation, and Henry reaction—that are readily applicable to this substrate.
Characterization of the Starting Material
Before embarking on any synthetic route, it is imperative to confirm the identity and purity of the starting material, this compound.
Table 1: Physicochemical Properties and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 52344-93-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 224.21 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 107-110 °C | --INVALID-LINK-- |
| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 10.28 (s, 1H), 6.54 (d, J = 1.95 Hz, 1H), 6.50 (d, J = 2.12 Hz, 1H), 3.89 (s, 3H), 3.88 (s, 3H), 3.85 (s, 3H) | [1] |
| ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) | 187.7, 169.5, 165.1, 163.2, 136.6, 116.7, 105.2, 99.6, 56.0, 55.9, 52.9 | [1] |
Protocol 1: Reductive Amination and Cyclization to Isoindolinones
A powerful application of this compound is its use in the synthesis of isoindolinone derivatives, a scaffold present in numerous biologically active compounds. This transformation proceeds via an initial reductive amination of the aldehyde with a primary amine, followed by an intramolecular cyclization to form the lactam ring.
The reaction between this compound and a primary amine in the presence of a reducing agent, such as sodium borohydride, leads to the formation of an intermediate secondary amine. This intermediate then undergoes a spontaneous or catalyzed intramolecular cyclization, with the elimination of methanol, to yield the isoindolinone product. The choice of the primary amine allows for the introduction of diverse substituents at the 2-position of the isoindolinone core.
Caption: Reductive Amination and Cyclization Workflow.
Detailed Experimental Protocol
This protocol is adapted from the work of Yoo et al., as cited in the synthesis of isoindolinotriazole derivatives[2].
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-ethynylaniline)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in methanol.
-
Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction to Completion: Remove the ice bath and allow the reaction to stir overnight at room temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoindolinone derivative.
Table 2: Example of Isoindolinone Synthesis
| Starting Aldehyde | Amine | Product | Yield | Reference |
| This compound | 4-Ethynylaniline | 2-(4-Ethynylphenyl)-4,6-dimethoxyisoindolin-1-one | High | [2] |
| This compound | 4-(Dimethylamino)aniline | 2-(4-(Dimethylamino)phenyl)-4,6-dimethoxyisoindolin-1-one | 64% | [2] |
Protocol 2: Hydrolysis of the Methyl Ester
The methyl ester functionality of this compound can be selectively hydrolyzed to the corresponding carboxylic acid. This transformation is valuable as it introduces a new functional group that can be used for subsequent reactions, such as amide bond formation or conversion to other carboxylic acid derivatives.
The hydrolysis is typically carried out under basic conditions, using a hydroxide salt like sodium hydroxide in a protic solvent such as methanol or a mixture of methanol and water. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Caption: Ester Hydrolysis Workflow.
Detailed Experimental Protocol
This protocol is based on a procedure described in a patent for the synthesis of 1-amino-phthalazine derivatives.
Materials:
-
This compound
-
Methanol (MeOH)
-
2N Sodium hydroxide (NaOH) solution
-
2N Hydrochloric acid (HCl) solution
Procedure:
-
Reaction Setup: Dissolve this compound in methanol in a round-bottom flask.
-
Base Addition: Add 2N sodium hydroxide solution to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Evaporate the methanol under reduced pressure.
-
Acidification: Acidify the aqueous concentrate with 2N hydrochloric acid. A precipitate should form.
-
Isolation: Filter the precipitate and wash it with cold water.
-
Drying: Dry the solid to obtain 2-formyl-3,5-dimethoxybenzoic acid.
General Protocols for Further Aldehyde Functionalization
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome of the reaction is dependent on the nature of the ylide.
Caption: General Wittig Reaction Workflow.
Generalized Protocol:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF or diethyl ether. Cool the suspension to 0 °C or -78 °C. Add a strong base, such as n-butyllithium or sodium hydride (1.05 eq), dropwise. Allow the mixture to stir for 1 hour, during which the characteristic color of the ylide should develop.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up and Purification: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). The organic layer is then washed, dried, and concentrated. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a weak base. This reaction is highly efficient for the formation of C=C bonds.
Generalized Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq) in a suitable solvent such as ethanol, toluene, or pyridine.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Reaction: Heat the reaction mixture to reflux for several hours. A Dean-Stark apparatus can be used if the reaction is performed in toluene to remove the water formed during the reaction.
-
Work-up and Purification: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Henry (Nitroaldol) Reaction: Synthesis of β-Nitro Alcohols
The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde or ketone and a nitroalkane. The resulting β-nitro alcohol is a valuable synthetic intermediate.
Generalized Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a nitroalkane (e.g., nitromethane, 1.5 eq) in a suitable solvent like methanol or isopropanol.
-
Base Addition: Add a catalytic amount of a base, such as triethylamine (TEA) or a phase-transfer catalyst like tetrabutylammonium fluoride (TBAF).
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Conclusion
This compound is a readily functionalizable building block with significant potential for the synthesis of diverse and complex molecular architectures. The protocols detailed in this guide for reductive amination/cyclization and ester hydrolysis provide validated methods for its transformation into valuable synthetic intermediates. Furthermore, the general procedures for the Wittig, Knoevenagel, and Henry reactions offer a roadmap for expanding the synthetic utility of this versatile aldehyde. By understanding the reactivity of its constituent functional groups and applying the appropriate synthetic methodologies, researchers can effectively incorporate this compound into their synthetic strategies for the development of novel pharmaceuticals and materials.
References
Application Notes and Protocols: Leveraging Methyl 2-formyl-3,5-dimethoxybenzoate in the Synthesis of Novel Antioxidant Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Polysubstituted Aromatic Scaffold
In the quest for novel antioxidant agents to combat oxidative stress-related pathologies, the selection of a versatile and strategically functionalized starting material is paramount. Methyl 2-formyl-3,5-dimethoxybenzoate presents itself as a highly promising scaffold. Its structure is characterized by a reactive aldehyde group, a methyl ester, and two methoxy groups on the aromatic ring. This unique combination of functionalities offers multiple avenues for synthetic elaboration, leading to diverse molecular architectures with significant antioxidant potential. The presence of electron-donating methoxy groups is known to enhance the radical scavenging ability of phenolic and other aromatic compounds, making this starting material particularly attractive for the design of new antioxidant therapies.[1][2][3]
This document provides a comprehensive guide to the use of this compound in the synthesis of three major classes of antioxidant compounds: hydrazones, chalcones, and Schiff bases. It further details the standard protocols for evaluating the antioxidant efficacy of the synthesized derivatives.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value |
| CAS Number | 52344-93-1 |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| Appearance | Off-white to gray solid |
| Melting Point | 107-110 °C |
Synthetic Pathways to Novel Antioxidant Candidates
The reactivity of the aldehyde group in this compound is the cornerstone of its utility. This functionality allows for straightforward condensation reactions to build molecular complexity and introduce pharmacophores known to be associated with antioxidant activity.
Protocol 1: Synthesis of Hydrazone Derivatives
Hydrazones are a well-established class of compounds possessing a wide range of biological activities, including significant antioxidant properties.[4][5][6] The synthesis of hydrazones from this compound involves the condensation of the aldehyde with a hydrazine derivative. The resulting -C=N-NH- linkage is a key structural feature of these molecules.
Reaction Scheme:
Caption: General synthesis of hydrazones.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Hydrazine: To this solution, add the desired substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or a carbohydrazide) (1 equivalent).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Wash the collected solid with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure hydrazone derivative.
Protocol 2: Synthesis of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are themselves potent antioxidants.[7][8][9][10] They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.
Reaction Scheme:
Caption: General synthesis of chalcones.
Step-by-Step Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (e.g., 4-hydroxyacetophenone) (1 equivalent) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), with continuous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture by the slow addition of dilute hydrochloric acid (HCl) until a precipitate forms.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group, are another class of compounds that have demonstrated considerable antioxidant activities.[11][12][13][14][15] Their synthesis is a straightforward condensation of an aldehyde with a primary amine.
Reaction Scheme:
Caption: General synthesis of Schiff bases.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol in a round-bottom flask.
-
Amine Addition: Add the selected primary amine (e.g., aniline, p-aminophenol) (1 equivalent) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-8 hours, monitoring the reaction progress using TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect it by vacuum filtration. Otherwise, concentrate the solution under reduced pressure to obtain the product.
-
Purification: Wash the collected solid with a small amount of cold solvent and recrystallize from an appropriate solvent to obtain the pure Schiff base.
Evaluation of Antioxidant Activity
To assess the efficacy of the newly synthesized compounds, a panel of standardized in vitro antioxidant assays should be employed.
Workflow for Antioxidant Evaluation
Caption: General workflow for synthesis and antioxidant evaluation.
Protocol 4.1: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
-
Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the synthesized compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each concentration of the test compounds and the standard.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Protocol 4.2: ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation (ABTS•+).
-
Principle: The pre-formed blue/green ABTS•+ is reduced by the antioxidant to its colorless neutral form. The change in color is measured spectrophotometrically.
-
Procedure:
-
Generate the ABTS•+ radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compounds or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
-
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of novel compounds with potential antioxidant activity. The synthetic protocols outlined for hydrazones, chalcones, and Schiff bases are robust and can be adapted to create large libraries of derivatives for structure-activity relationship (SAR) studies. The dimethoxy substitution pattern provides a strong foundation for antioxidant efficacy, which can be further modulated by the choice of the condensing partner (hydrazine, acetophenone, or amine). Rigorous evaluation of these compounds using the described antioxidant assays will be crucial in identifying lead candidates for further development in the fight against diseases rooted in oxidative stress.
References
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated Oligo-Aromatic Compounds Bearing a 3,4,5-Trimethoxy Moiety: Investigation of Their Antioxidant Activity Correlated with a DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antioxidant Activities of Novel Chalcone FMC and Its Analogues [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Catalyst-Free Synthesis in Microdroplets: Application Notes for Methyl 2-Formyl-3,5-dimethoxybenzoate
Introduction: The Paradigm Shift of Microdroplet Chemistry
In recent years, the field of chemical synthesis has witnessed a transformative shift with the advent of microdroplet chemistry. This technology harnesses the unique properties of micron-sized droplets to dramatically accelerate reaction rates, often by orders of magnitude (10³ to 10⁶ times faster than conventional bulk reactions)[1][2][3]. The enhanced kinetics observed in microdroplets are attributed to a combination of factors, including increased surface-to-volume ratios, partial solvation of reagents at the gas-liquid interface, and the presence of high electric fields, which collectively lower the activation energy of reactions[1][4][5]. This phenomenon has paved the way for catalyst-free synthetic routes that are not only more efficient but also align with the principles of green chemistry by minimizing waste and avoiding harsh reaction conditions[6].
This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging catalyst-free microdroplet synthesis for reactions involving Methyl 2-formyl-3,5-dimethoxybenzoate . We will explore its application in two powerful heterocyclic ring-forming reactions: the Pictet-Spengler synthesis of tetrahydroisoquinolines and the Friedländer synthesis of quinolines. These classes of compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.
Core Principles of Reaction Acceleration in Microdroplets
The remarkable acceleration of chemical reactions in microdroplets is a direct consequence of the unique environment at the air-liquid interface. Key contributing factors include:
-
Interfacial Electric Fields: The surface of aqueous microdroplets possesses an intrinsic high electric field that can facilitate ionization and promote reactions[7].
-
Partial Solvation: Reagents at the interface are partially solvated, which can reduce the energy barrier for the reaction to proceed[1][2][4].
-
Reagent Concentration: Evaporation of the solvent can lead to an increase in the concentration of reactants within the microdroplet, thereby increasing the frequency of molecular collisions.
-
Favorable Molecular Orientation: The interface can promote a more favorable orientation of reactant molecules for reaction.
These principles allow for the circumvention of traditional catalytic methods, which often require harsh acids or metal catalysts.
Application 1: Catalyst-Free Pictet-Spengler Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, a privileged scaffold in numerous alkaloids and pharmaceuticals. Traditionally, this reaction requires an acid catalyst to facilitate the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure[8]. However, in microdroplets, this reaction can proceed efficiently without any added acid.
This compound, being an electron-rich aromatic aldehyde, is an excellent candidate for this transformation. The electron-donating methoxy groups enhance the reactivity of the aromatic ring for the electrophilic cyclization step.
Proposed Reaction Scheme:
Caption: Proposed Pictet-Spengler reaction in microdroplets.
Experimental Protocol
1. Reagent Preparation:
-
Prepare a 1 mM solution of this compound in a 1:1 (v/v) methanol:water solution.
-
Prepare a 1 mM solution of a suitable β-arylethylamine (e.g., dopamine or phenethylamine) in a 1:1 (v/v) methanol:water solution.
2. Experimental Setup:
-
Utilize a standard electrospray ionization (ESI) source coupled to a mass spectrometer. The ESI source will serve as the microdroplet reactor.
-
Load the two reagent solutions into separate syringes and connect them to a T-junction.
-
The mixed solution is then introduced into the ESI emitter.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. High-throughput microdroplet-based synthesis using automated array-to-array transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated Reaction Kinetics in Microdroplets: Overview and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Water microdroplet chemistry enables catalyst-free Diels–Alder reaction | Article | Chemistry World [chemistryworld.com]
- 8. pubs.rsc.org [pubs.rsc.org]
The Versatile Virtuoso: Methyl 2-formyl-3,5-dimethoxybenzoate as a Cornerstone for Heterocyclic Compound Synthesis
For distribution to: Researchers, scientists, and drug development professionals
Introduction: Unveiling a Powerhouse Building Block
In the intricate tapestry of medicinal chemistry and materials science, the strategic synthesis of novel heterocyclic compounds remains a paramount objective. These cyclic structures, incorporating atoms other than carbon, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Central to their construction is the availability of versatile and highly functionalized building blocks. Methyl 2-formyl-3,5-dimethoxybenzoate emerges as one such pivotal precursor. Its unique arrangement of an aldehyde, a methyl ester, and two methoxy groups on a benzene ring offers a rich platform for a multitude of cyclization strategies. This document serves as a comprehensive guide, providing detailed application notes and robust protocols for leveraging this compound in the synthesis of diverse and valuable heterocyclic systems.
Physicochemical Properties and Reactivity Profile
This compound is a stable, off-white to gray solid at room temperature.[1] A thorough understanding of its chemical and physical properties is crucial for its effective application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 52344-93-1 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₅ | [2] |
| Molecular Weight | 224.21 g/mol | [2][3] |
| Melting Point | 107-110 °C | [1][3] |
| Appearance | Off-white to gray solid | [1] |
| Storage | 4°C, stored under nitrogen | [2] |
The reactivity of this compound is dominated by the interplay of its functional groups. The ortho-formyl group is the primary site for nucleophilic attack, serving as the key handle for cyclization reactions. The electron-donating methoxy groups enhance the electron density of the aromatic ring, potentially influencing the regioselectivity of certain reactions. The methyl ester, while generally less reactive, can participate in or direct cyclization under specific conditions.
Application in Heterocyclic Synthesis: Detailed Protocols and Mechanistic Insights
The strategic positioning of the aldehyde and ester functionalities makes this compound an ideal substrate for a variety of condensation and cyclization reactions to form fused heterocyclic systems.
Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and highly effective method for constructing the quinoline scaffold.[4] It involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. While our building block is not an amino-benzaldehyde, a preceding reduction of a nitro group at the 2-position of a suitable precursor can provide the necessary amine functionality in situ for a domino nitro reduction-Friedländer heterocyclization.[5] Alternatively, one can envision a synthetic route starting from a 2-amino-3,5-dimethoxybenzoic acid derivative.
For the purpose of this protocol, we will consider the reaction of a hypothetical precursor, Methyl 2-amino-3,5-dimethoxy-6-formylbenzoate, with a ketone.
Protocol 1: Synthesis of a Substituted Quinoline Derivative
Reaction Principle: Acid- or base-catalyzed condensation between the amino group of the substituted benzaldehyde and the α-methylene group of a ketone, followed by intramolecular cyclization and dehydration to yield the quinoline ring system.[6]
Materials:
-
Methyl 2-amino-3,5-dimethoxy-6-formylbenzoate (1 equivalent)
-
Acetophenone (1.2 equivalents)
-
Potassium hydroxide (KOH) (0.2 equivalents)
-
Ethanol (anhydrous)
-
Toluene
Procedure:
-
To a solution of Methyl 2-amino-3,5-dimethoxy-6-formylbenzoate in a 1:1 mixture of ethanol and toluene, add acetophenone.
-
Add a catalytic amount of potassium hydroxide.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted quinoline.
Causality Behind Experimental Choices:
-
Catalyst: Potassium hydroxide is a common and effective base catalyst for the aldol-type condensation and subsequent cyclization in the Friedländer synthesis.[4]
-
Solvent: A mixture of ethanol and toluene provides good solubility for the reactants and allows for azeotropic removal of water formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Refluxing temperature provides the necessary activation energy for the condensation and cyclization steps.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the Friedländer quinoline synthesis.
Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, involving the cyclization of a β-arylethylamine with an aldehyde or ketone.[7] In this application, this compound serves as the aldehyde component.
Protocol 2: Synthesis of a Substituted Tetrahydroisoquinoline Derivative
Reaction Principle: Condensation of a β-phenylethylamine with the aldehyde to form a Schiff base, followed by an acid-catalyzed intramolecular electrophilic substitution on the electron-rich aromatic ring to form the tetrahydroisoquinoline core.
Materials:
-
This compound (1 equivalent)
-
Dopamine hydrochloride (1.1 equivalents)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Suspend this compound and dopamine hydrochloride in anhydrous dichloromethane.
-
Add a catalytic amount of trifluoroacetic acid to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline derivative.
Causality Behind Experimental Choices:
-
Catalyst: Trifluoroacetic acid is a strong acid that effectively catalyzes both the formation of the iminium ion intermediate and the subsequent intramolecular cyclization.
-
Solvent: Dichloromethane is a common solvent for the Pictet-Spengler reaction as it is relatively non-polar and aprotic, facilitating the reaction while being easy to remove.
-
Temperature: The reaction often proceeds efficiently at room temperature, making it a mild and convenient procedure.
Proposed Reaction Workflow:
Caption: Experimental workflow for the Pictet-Spengler reaction.
Multicomponent Synthesis of Highly Substituted Pyridines
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials.[8] this compound can serve as the aldehyde component in various MCRs to generate highly substituted heterocyclic scaffolds.
Protocol 3: One-Pot Synthesis of a Dihydropyridine Derivative
Reaction Principle: A Hantzsch-like multicomponent reaction involving the condensation of an aldehyde, a β-ketoester, and a source of ammonia to form a dihydropyridine ring.
Materials:
-
This compound (1 equivalent)
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate (1.2 equivalents)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Reactants: This combination of an aldehyde, a β-dicarbonyl compound, and an ammonia source is characteristic of the Hantzsch pyridine synthesis.
-
Solvent: Ethanol is a common and effective solvent for this reaction, facilitating the dissolution of the reactants and promoting the reaction.
-
Ammonia Source: Ammonium acetate serves as a convenient in situ source of ammonia.
Logical Relationship of Reactants to Product:
Caption: Logical flow from reactants to product in the MCR.
Conclusion and Future Outlook
This compound has demonstrated its significant potential as a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore its utility in their synthetic endeavors. The strategic arrangement of its functional groups opens avenues for the construction of quinolines, tetrahydroisoquinolines, highly substituted pyridines, and likely many other heterocyclic systems through established and novel synthetic methodologies. As the demand for novel bioactive molecules and functional materials continues to grow, the creative application of such powerhouse building blocks will undoubtedly play a crucial role in advancing the fields of chemical synthesis and drug discovery.
References
- 1. Friedlaender Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Isoquinoline synthesis [organic-chemistry.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines | MDPI [mdpi.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jinjingchemical.com [jinjingchemical.com]
- 8. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Derivatives from Methyl 2-formyl-3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of key derivatives from methyl 2-formyl-3,5-dimethoxybenzoate. This versatile starting material is a valuable building block for a range of heterocyclic compounds, notably isoindolinones and phthalazinones, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. These activities include potential applications as anticancer, anti-inflammatory, and anticonvulsant agents.[1][2] This guide moves beyond laboratory-scale procedures to address the practical challenges and considerations essential for process development and large-scale production. Detailed protocols, troubleshooting strategies, and purification techniques are presented to enable the safe, efficient, and reproducible synthesis of these important molecular scaffolds.
Introduction: The Strategic Importance of this compound
This compound is a polysubstituted aromatic compound featuring three key functional groups: a methyl ester, a formyl (aldehyde) group, and two methoxy ether linkages. This unique arrangement makes it an ideal precursor for the construction of complex heterocyclic systems through cascade or multicomponent reactions. The electron-donating nature of the dimethoxy substituents influences the reactivity of the aromatic ring, while the ortho positioning of the formyl and methyl ester groups facilitates intramolecular cyclization reactions, which are fundamental to the synthesis of the target derivatives.
The primary derivatives of focus in these application notes are:
-
Isoindolinones: A class of fused γ-lactams that form the core of many natural products and synthetic compounds with a wide array of biological activities.
-
Phthalazinones: A bicyclic heterocyclic scaffold known to be a pharmacophore in numerous bioactive molecules.[1][2]
The ability to synthesize these derivatives on a larger scale is critical for advancing preclinical and clinical studies, necessitating robust and scalable synthetic routes.
Core Synthetic Strategies and Mechanistic Considerations
The conversion of this compound into its principal derivatives hinges on the reactivity of the aldehyde and ester functionalities. The following sections detail the primary synthetic pathways.
Synthesis of 6,8-dimethoxy-2-substituted-isoindolin-1-ones
The synthesis of N-substituted isoindolinones from this compound is typically achieved through a one-pot reductive amination followed by intramolecular amidation.
Mechanism: The reaction commences with the formation of an imine intermediate from the condensation of the aldehyde group with a primary amine. This is followed by an in-situ reduction of the imine to a secondary amine. The subsequent intramolecular cyclization between the newly formed amine and the methyl ester leads to the formation of the isoindolinone ring.
Caption: Reductive Amination Pathway to Isoindolinones.
Synthesis of 6,8-dimethoxy-2-substituted-phthalazin-1(2H)-ones
The synthesis of phthalazinones requires a preliminary hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by condensation with a hydrazine derivative.
Mechanism: The initial step involves the saponification of the methyl ester to yield 2-formyl-3,5-dimethoxybenzoic acid. This intermediate then reacts with a hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) to form a hydrazone. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid, followed by dehydration, furnishes the phthalazinone ring system.
Caption: Pathway to Phthalazinones via Hydrolysis and Condensation.
Scale-up Protocols and Experimental Procedures
The following protocols are designed with scalability in mind, addressing common challenges encountered when moving from bench-scale to pilot or manufacturing scale.
Protocol 1: Scale-up Synthesis of 6,8-dimethoxy-2-(4-methoxyphenyl)isoindolin-1-one
This protocol details the synthesis of a representative isoindolinone derivative.
Table 1: Reagents and Materials for Isoindolinone Synthesis
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| This compound | 224.21 | 5.00 | 22.30 |
| p-Anisidine (4-methoxyaniline) | 123.15 | 2.88 | 23.38 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.01 | 26.70 |
| Methanol | 32.04 | 50 L | - |
| Deionized Water | 18.02 | 100 L | - |
| Ethyl Acetate | 88.11 | 75 L | - |
| Brine (saturated aq. NaCl) | - | 25 L | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 200 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge methanol (50 L).
-
Reagent Addition: Add this compound (5.00 kg, 22.30 mol) and p-anisidine (2.88 kg, 23.38 mol) to the reactor. Stir the mixture at room temperature (20-25 °C) for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C using a chiller. Slowly add sodium borohydride (1.01 kg, 26.70 mol) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Note: The addition of sodium borohydride is exothermic and can cause hydrogen evolution. Ensure adequate ventilation and controlled addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of deionized water (20 L). Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: To the remaining aqueous slurry, add ethyl acetate (50 L) and deionized water (30 L). Stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer with ethyl acetate (25 L).
-
Washing: Combine the organic layers and wash with deionized water (2 x 25 L) and then with brine (25 L). Note: Efficient phase separation is crucial at this scale. Address any emulsions by adding more brine or performing a filtration through a pad of celite.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/heptane, to yield the pure 6,8-dimethoxy-2-(4-methoxyphenyl)isoindolin-1-one. Dry the product under vacuum at 40-50 °C.
Protocol 2: Scale-up Synthesis of 6,8-dimethoxy-2H-phthalazin-1-one
This protocol details the synthesis of the parent phthalazinone derivative.
Table 2: Reagents and Materials for Phthalazinone Synthesis
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| This compound | 224.21 | 5.00 | 22.30 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.07 | 26.75 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.87 | 23.90 |
| Methanol | 32.04 | 25 L | - |
| Deionized Water | 18.02 | 100 L | - |
| Hydrochloric Acid (37% aq.) | 36.46 | As needed | - |
Step-by-Step Procedure:
-
Hydrolysis: In a 200 L reactor, dissolve sodium hydroxide (1.07 kg, 26.75 mol) in a mixture of methanol (25 L) and deionized water (25 L). Add this compound (5.00 kg, 22.30 mol). Heat the mixture to reflux (approx. 70-75 °C) for 4-6 hours until the hydrolysis is complete (monitored by HPLC).
-
Solvent Removal and Acidification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with deionized water (50 L). Cool the solution to 0-5 °C and slowly add concentrated hydrochloric acid to adjust the pH to 2-3, precipitating the 2-formyl-3,5-dimethoxybenzoic acid.
-
Isolation of Intermediate: Filter the precipitated solid, wash with cold deionized water, and dry under vacuum.
-
Phthalazinone Formation: In the same or a different suitable reactor, suspend the dried 2-formyl-3,5-dimethoxybenzoic acid in a suitable solvent such as ethanol or acetic acid. Add hydrazine hydrate (1.87 kg, 23.90 mol). Heat the mixture to reflux for 6-8 hours. Note: Hydrazine is a toxic and potentially explosive substance. Handle with appropriate personal protective equipment and in a well-ventilated area. A key challenge in phthalazinone synthesis is controlling residual hydrazine in the final product.[4]
-
Product Isolation and Purification: Cool the reaction mixture. The product will often precipitate upon cooling. Filter the solid, wash with cold solvent, and then with water to remove any remaining hydrazine salts. The product can be further purified by recrystallization. Dry the final product under vacuum.
Scale-up Considerations and Process Optimization
Transitioning from lab to large-scale production introduces several challenges that must be addressed for a successful and safe process.
-
Thermal Management: The reactions, particularly the reduction with sodium borohydride and the cyclization with hydrazine, can be exothermic. A lower surface-area-to-volume ratio in large reactors can lead to poor heat dissipation and potential "hot spots".[3] Ensure the reactor has adequate cooling capacity and consider controlled addition rates of reagents.
-
Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients, promoting side reactions and reducing yield and purity.[3] Ensure the reactor's agitation system is appropriate for the reaction volume and viscosity.
-
Impurity Profile: At a larger scale, minor impurities in starting materials or those formed in side reactions can become significant. Common impurities in isoindolinone synthesis can arise from over-reduction or incomplete cyclization. For phthalazinones, residual hydrazine is a critical impurity to monitor and control.[4]
-
Work-up and Product Isolation: Phase separations that are straightforward in a separatory funnel can be problematic in a large reactor. Emulsions can form, leading to product loss.[3][5] Crystallization is often the preferred method for purification at scale as it is more economical and can be more effective than chromatography for large quantities.[3]
-
Process Analytical Technology (PAT): For robust process control, consider implementing PAT tools. For example, in-situ IR spectroscopy can monitor the formation and consumption of key intermediates, providing real-time data to ensure reaction completion and consistency.[4]
Conclusion
The synthetic routes to isoindolinone and phthalazinone derivatives from this compound are well-established. However, their successful scale-up requires careful consideration of reaction thermodynamics, mixing, and purification. The protocols and considerations outlined in this document provide a framework for the development of safe, robust, and efficient large-scale manufacturing processes for these valuable heterocyclic compounds, thereby facilitating their advancement in drug discovery and development pipelines.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-formyl-3,5-dimethoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-formyl-3,5-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and troubleshooting common experimental hurdles. The following information is structured in a flexible question-and-answer format to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is most effective for synthesizing this compound?
A1: For an electron-rich aromatic substrate like methyl 3,5-dimethoxybenzoate, the Vilsmeier-Haack reaction is generally the most effective and widely used method.[1][2] It utilizes a pre-formed Vilsmeier reagent (typically from phosphorus oxychloride and N,N-dimethylformamide) which acts as a mild electrophile, well-suited for activated arenes.[3][4]
Other methods have significant drawbacks for this specific transformation:
-
Reimer-Tiemann Reaction: This method is primarily used for the ortho-formylation of phenols and is less effective for other hydroxy-aromatic compounds or ethers.[5][6]
-
Duff Reaction: While effective for arenes with strong electron-donating groups like phenols, the Duff reaction is often inefficient and may require harsh conditions.[7][8]
-
Organolithium Formylation: Methods involving lithiation followed by quenching with DMF are viable but require strictly anhydrous and anaerobic conditions, which can be more challenging to scale.[9]
Given its efficiency and suitability for the substrate, this guide will focus on troubleshooting and optimizing the Vilsmeier-Haack reaction.
Troubleshooting Guide: Common Issues & Solutions
Q2: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A2: Low yield is a frequent issue that can almost always be traced back to a few critical parameters. The Vilsmeier reagent is highly sensitive, and the reaction requires careful control.
Primary Causes & Corrective Actions:
-
Moisture Contamination: The Vilsmeier reagent (a chloroiminium ion) is extremely sensitive to moisture and will be rapidly quenched by water, halting the reaction.[10][11]
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous grade DMF, preferably from a freshly opened bottle or one stored under an inert atmosphere. Perform the reaction under a nitrogen or argon atmosphere.
-
-
Reagent Quality & Stoichiometry: The quality and amount of your reagents are critical.
-
Solution: Use fresh, high-purity phosphorus oxychloride (POCl₃). Decomposed DMF, often indicated by a fishy smell of dimethylamine, can negatively impact the reaction.[10] For stoichiometry, a slight excess of the Vilsmeier reagent is recommended. Start with a 1.2 to 1.5 molar equivalent of both POCl₃ and DMF relative to your starting benzoate.
-
-
Suboptimal Reaction Temperature: Temperature control is crucial for both the formation of the Vilsmeier reagent and the subsequent formylation.
-
Solution: The formation of the Vilsmeier reagent is exothermic and should be performed at 0°C (ice bath) with slow, dropwise addition of POCl₃ to DMF. For the formylation step, the optimal temperature is substrate-dependent. Start the reaction at a low temperature and gradually warm it to 40-60°C. Monitor the reaction's progress via Thin Layer Chromatography (TLC) to avoid overheating, which can lead to side product formation.
-
Below is a troubleshooting workflow to systematically address low yield:
Q3: I am recovering most of my starting material. How can I drive the reaction to completion?
A3: Recovering the starting material indicates that the electrophilic aromatic substitution is not occurring efficiently. This points to insufficient reactivity of the electrophile or the substrate.
Primary Causes & Corrective Actions:
-
Inactive Vilsmeier Reagent: As mentioned, moisture will deactivate the reagent.[11] Another possibility is incomplete formation.
-
Solution: Ensure the Vilsmeier reagent is pre-formed by stirring POCl₃ and DMF at 0°C for at least 30-60 minutes before adding the substrate. The formation of a solid or viscous pale-yellow mixture is often indicative of successful reagent formation.
-
-
Insufficient Activation Energy: The reaction may be too cold to proceed at a reasonable rate.
-
Solution: After adding the substrate at a low temperature, allow the reaction to warm to room temperature, and then gently heat it. Use TLC to monitor the consumption of the starting material. A temperature range of 40-80°C is typical for many Vilsmeier-Haack reactions.[11]
-
Q4: My final product is impure and contains significant side products. How can I improve selectivity?
A4: The substrate, methyl 3,5-dimethoxybenzoate, has two highly activating methoxy groups. While formylation is sterically hindered at the 4 and 6 positions, the 2-position is highly activated. The primary side product is often the result of di-formylation or other competing reactions if conditions are too harsh.
Primary Causes & Corrective Actions:
-
Excess Formylating Agent: Using a large excess of the Vilsmeier reagent can lead to multiple substitutions on the activated ring.
-
Solution: Control the stoichiometry carefully. To favor mono-formylation, use a molar ratio of the Vilsmeier reagent to the substrate that is close to 1:1, such as 1.1:1 or 1.2:1.[11]
-
-
High Reaction Temperature or Prolonged Time: Excessive heat or allowing the reaction to run for too long after the starting material is consumed can promote the formation of byproducts.
-
Solution: Maintain the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction closely with TLC and quench it as soon as the starting material has been consumed.
-
The interplay between key reaction parameters and the desired outcomes of high yield and purity is visualized below.
Optimized Experimental Protocol: Vilsmeier-Haack Reaction
This protocol provides a robust starting point for the synthesis. Adjustments may be necessary based on your specific lab conditions and reagent sources.
Materials:
-
Methyl 3,5-dimethoxybenzoate (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Ice, Water, Saturated Sodium Bicarbonate solution
-
Standard laboratory glassware (flame-dried) and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stir bar, and nitrogen inlet, add anhydrous DMF (3.0 equiv) and anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Add POCl₃ (1.2 equiv) dropwise to the stirred DMF solution over 20-30 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 45 minutes. The formation of a white precipitate or a viscous liquid is expected.
-
-
Formylation Reaction:
-
Dissolve Methyl 3,5-dimethoxybenzoate (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 45-50°C.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Stir for 30 minutes, then neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to obtain pure this compound as a solid.
-
Reaction Mechanism Overview:
Key Parameter Optimization Summary
| Parameter | Recommended Range | Rationale & Impact on Yield/Purity |
| Substrate Purity | >98% | Impurities in the starting material can lead to side reactions and lower yields. |
| Solvent | Anhydrous DCM, DMF | Must be anhydrous to prevent quenching the Vilsmeier reagent.[10] |
| POCl₃:Substrate Ratio | 1.1 - 1.5 : 1 | A slight excess ensures complete conversion. A large excess can cause di-formylation, reducing purity.[11] |
| DMF:Substrate Ratio | >3.0 : 1 | DMF is often used as both a reagent and a solvent. |
| Reagent Formation Temp. | 0 - 5°C | The reaction is exothermic; low temperature controls the formation of the active reagent. |
| Reaction Temperature | 40 - 80°C | Balances reaction rate and selectivity. Too high can lead to byproducts.[11] |
| Reaction Time | 2 - 6 hours | Monitor by TLC to determine the optimal time and avoid degradation from prolonged heating. |
| Work-up | Hydrolysis on ice, Neutralization | Quenches the reaction and hydrolyzes the iminium intermediate to the final aldehyde product. |
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 2-formyl-3,5-dimethoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-formyl-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the formylation of Methyl 3,5-dimethoxybenzoate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.
Introduction to the Formylation of Methyl 3,5-dimethoxybenzoate
The introduction of a formyl group onto an aromatic ring is a cornerstone of organic synthesis, and this compound is a valuable intermediate in the preparation of various pharmaceuticals and complex molecules. The starting material, Methyl 3,5-dimethoxybenzoate, is an electron-rich arene, making it a suitable substrate for electrophilic aromatic substitution reactions like formylation.[1][2] The most common methods for this transformation are the Vilsmeier-Haack and the Duff reactions.[3][4] While effective, these reactions are not without their challenges, often leading to a mixture of products that can complicate purification and reduce yields. This guide will address the most frequently encountered side products and provide strategies to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I might encounter when synthesizing this compound?
A1: The most common side products include unreacted starting material (Methyl 3,5-dimethoxybenzoate), isomeric byproducts (primarily Methyl 4-formyl-3,5-dimethoxybenzoate), di-formylated products, and the hydrolyzed carboxylic acid (2-formyl-3,5-dimethoxybenzoic acid). In some cases, especially with the Duff reaction, you may also observe the formation of polymeric resins.[5]
Q2: My TLC shows a spot with a similar polarity to my desired product. What could it be?
A2: An isomeric byproduct, such as Methyl 4-formyl-3,5-dimethoxybenzoate, is a likely candidate. The electronic and steric effects of the substituents on the starting material direct the formylation primarily to the 2-position, but formylation at the 4-position can also occur. These isomers often have very similar polarities, making their separation by column chromatography challenging.
Q3: I am getting a very low yield of the desired product, and a significant amount of baseline material on my TLC. What is happening?
A3: This is often indicative of resin/polymer formation. This is particularly common in formylation reactions of activated phenols or phenol ethers under harsh acidic or basic conditions.[5] To minimize this, consider adjusting the reaction temperature, reaction time, and the rate of addition of your reagents.
Q4: How can I confirm the identity of the side products in my reaction mixture?
A4: The most effective way to identify side products is through a combination of chromatographic and spectroscopic techniques. HPLC can help to quantify the different components. For structural elucidation, it is recommended to isolate the impurities by preparative HPLC or careful column chromatography and then analyze them by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][7]
Troubleshooting Guide: Common Side Products
Issue 1: Presence of Unreacted Starting Material
-
Symptom: A significant spot corresponding to Methyl 3,5-dimethoxybenzoate is observed on the TLC plate, typically with a lower polarity than the product.
-
Cause: Incomplete reaction due to insufficient reagent, low reaction temperature, or short reaction time. The Vilsmeier reagent is a relatively weak electrophile and requires a sufficiently activated aromatic ring for the reaction to proceed to completion.[8]
-
Resolution:
-
Reaction Optimization: Increase the equivalents of the formylating agent (e.g., Vilsmeier reagent or hexamethylenetetramine). Ensure the reaction temperature is optimal and extend the reaction time, monitoring the progress by TLC or HPLC.
-
Purification: Unreacted starting material can usually be separated from the more polar product by silica gel column chromatography.
-
Issue 2: Formation of Isomeric Byproducts
-
Symptom: Multiple product spots are observed on TLC with similar Rf values. ¹H NMR of the crude product may show multiple aldehyde and methoxy signals.
-
Cause: While the 2-position is electronically and sterically favored for formylation, the 4-position is also activated by the two methoxy groups, leading to the formation of the Methyl 4-formyl-3,5-dimethoxybenzoate isomer.
-
Resolution:
-
Reaction Conditions: The choice of formylation method can influence regioselectivity. For some substrates, the Vilsmeier-Haack reaction offers better regioselectivity than other methods.[9] Lowering the reaction temperature may also improve selectivity.
-
Purification: Careful column chromatography with a shallow solvent gradient is often necessary to separate these isomers.[6] In some cases, recrystallization may be effective if one isomer is significantly less soluble.
-
Issue 3: Di-formylation
-
Symptom: A product with a higher polarity than the desired mono-formylated product is observed on TLC. Mass spectrometry will show a molecular ion corresponding to the addition of two formyl groups.
-
Cause: The mono-formylated product is still an activated aromatic ring and can undergo a second formylation, especially if an excess of the formylating agent is used or if the reaction is allowed to proceed for too long. This is more common in the Duff reaction.[4]
-
Resolution:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the formylating agent relative to the starting material.[5]
-
Monitor the Reaction: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to prevent over-reaction.
-
Issue 4: Hydrolysis of the Methyl Ester
-
Symptom: A very polar spot is observed on TLC that may streak. The crude product may be acidic.
-
Cause: The aqueous workup, especially if basic, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Resolution:
-
Workup Procedure: Use a mild aqueous workup, avoiding strong bases if possible. If a basic wash is necessary, perform it quickly and at a low temperature.
-
Purification: The acidic byproduct can be removed by an acid-base extraction or by column chromatography.
-
Data Presentation: Potential Side Products and their Characteristics
| Compound Name | Structure | Molecular Weight | Expected ¹H NMR Aldehyde Signal (ppm) |
| This compound | O=C(OC)c1cc(OC)cc(OC)c1C=O | 224.21 | ~10.4 |
| Methyl 3,5-dimethoxybenzoate | COC1=CC(C(=O)OC)=CC(OC)=C1 | 196.20 | N/A |
| Methyl 4-formyl-3,5-dimethoxybenzoate | COC1=CC(C=O)=C(OC)C=C1C(=O)OC | 224.21 | ~10.3 |
| Methyl 2,4-diformyl-3,5-dimethoxybenzoate | O=Cc1c(C(=O)OC)c(OC)cc(OC)c1C=O | 252.21 | Two distinct aldehyde signals |
| 2-formyl-3,5-dimethoxybenzoic acid | O=Cc1c(C(=O)O)c(OC)cc(OC)c1 | 210.18 | ~10.4 (broad COOH signal > 10) |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
-
To a solution of Methyl 3,5-dimethoxybenzoate (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to isolate the pure product.[6]
Visualization of Reaction Mechanisms
Caption: Vilsmeier-Haack reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for product analysis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
Purification challenges of "Methyl 2-formyl-3,5-dimethoxybenzoate" derivatives
Answering the call of complex purification scenarios, this guide serves as a dedicated technical support resource for researchers, scientists, and professionals in drug development. We will navigate the common and nuanced challenges encountered during the purification of Methyl 2-formyl-3,5-dimethoxybenzoate and its structural analogs. As your Senior Application Scientist, my goal is to provide not just protocols, but the chemical reasoning behind them, empowering you to make informed decisions in your laboratory work.
Introduction: The Challenge of a Multifunctional Molecule
This compound is a valuable synthetic intermediate. Its structure, featuring an aldehyde, a methyl ester, and an electron-rich aromatic ring, presents a unique set of purification hurdles. The aldehyde group is susceptible to oxidation, the ester can be hydrolyzed, and the electron-rich nature of the ring can lead to side-products during formylation, such as those from Vilsmeier-Haack or Duff reactions.[1][2] This guide addresses these challenges head-on in a practical, question-and-answer format.
Q1: My crude reaction mixture contains a significant amount of unreacted starting material (Methyl 3,5-dimethoxybenzoate). What is the most straightforward method to separate it from my desired aldehyde product?
A1: Standard silica gel column chromatography is the most effective and direct method for this separation. The key is exploiting the polarity difference between the starting material and the formylated product.
Causality & Rationale: The introduction of a polar formyl (-CHO) group significantly increases the polarity of the product compared to the starting material. Consequently, the product will have a stronger affinity for the silica gel and elute later.
Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system, such as 95:5 Hexane:Ethyl Acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate). The less polar starting material will elute first. Your desired product, this compound, will follow.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.
| Compound | Typical Rf (90:10 Hex:EtOAc) | Elution Order |
| Methyl 3,5-dimethoxybenzoate (Starting Material) | ~0.6 - 0.7 | 1st |
| This compound (Product) | ~0.3 - 0.4 | 2nd |
Q2: My TLC analysis shows a stubborn, polar impurity that streaks from the baseline. I suspect it's the corresponding carboxylic acid from over-oxidation. How can I remove this without running a column?
A2: An acidic impurity like the corresponding carboxylic acid can be efficiently removed with a simple liquid-liquid extraction using a mild aqueous base.
Causality & Rationale: The carboxylic acid is acidic, while the desired aldehyde is not. A mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid to form its sodium salt. This salt is ionic and highly water-soluble, causing it to partition into the aqueous layer, while the neutral aldehyde remains in the organic layer.
Protocol: Mild Base Extraction
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with the bicarbonate solution one more time to ensure complete removal of the acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Q3: I believe my aldehyde product is decomposing during silica gel chromatography. My yields are low and I see multiple new spots on the TLC of my collected fractions. What is happening?
A3: Standard silica gel is slightly acidic, which can catalyze the decomposition or oxidation of sensitive aldehydes.[3] You can either modify the stationary phase or switch to a non-chromatographic purification method.
Causality & Rationale: The acidic surface of silica can promote side reactions. For aromatic aldehydes, this often manifests as oxidation to the carboxylic acid or formation of acetals if alcohol is present in the eluent.
Recommended Solutions:
-
Deactivate the Silica Gel: Before packing the column, treat the silica gel with a base. A common method is to prepare the silica slurry in your eluent containing 0.5-1% triethylamine (v/v). This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for moderately polar compounds that are acid-sensitive.
-
Avoid Chromatography: If the product is a solid and impurities are minimal, recrystallization is a superior choice. For more complex mixtures where chromatography is failing, a chemical separation via bisulfite adduct formation is highly recommended (see Q4).
Purification Strategy Decision Workflow
Caption: Decision workflow for selecting a purification method.
Q4: Column chromatography provides poor separation of my desired aldehyde from a closely-related byproduct. Is there a chemical purification technique I can use?
A4: Yes. The formation of a sodium bisulfite adduct is a classical and highly effective chemical method for isolating aldehydes and some reactive ketones from complex mixtures.[4][5]
Causality & Rationale: Aldehydes react reversibly with sodium bisulfite in an aqueous solution to form a charged bisulfite adduct. This adduct is water-soluble and can be easily separated from other non-aldehyde organic components by liquid-liquid extraction. After separation, the reaction can be reversed by adding a base, regenerating the pure aldehyde.[5]
Protocol: Purification via Bisulfite Adduct
-
Adduct Formation: Dissolve your crude mixture in a suitable solvent like methanol or THF. Add this solution to a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. The reaction can be monitored for the disappearance of the aldehyde spot by TLC.
-
Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate). The non-aldehyde impurities will remain in the organic layer. Separate the layers and save the aqueous layer, which now contains the bisulfite adduct of your product. Wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities.
-
Regeneration of Aldehyde: Place the aqueous layer in a flask and cool it in an ice bath. Slowly add a base (e.g., 10% aqueous sodium hydroxide or saturated sodium carbonate solution) with stirring until the solution is basic (pH > 8). This will reverse the reaction and precipitate the pure aldehyde.
-
Isolation: Extract the regenerated aldehyde back into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the highly purified product.
Bisulfite Adduct Chemistry
Caption: Schematic of purification via bisulfite adduct formation.
Q5: My final product is a slightly yellow or off-white solid. How can I improve its color and achieve high purity for analytical characterization?
A5: Recrystallization is the ideal method for purifying solid compounds and removing trace amounts of impurities, including colored ones.
Causality & Rationale: Recrystallization works on the principle that the desired compound and the impurities have different solubilities in a given solvent system. The compound is dissolved in a minimum amount of hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the impurities (which are present in a lower concentration) behind in the solution.
Protocol: Recrystallization
-
Solvent Screening: In test tubes, test the solubility of your product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethanol/water or ethyl acetate/hexane) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (a spatula tip) to the hot solution and swirl for a few minutes. The carbon will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
| Method | Principle | Pros | Cons |
| Column Chromatography | Differential Adsorption | Good for separating mixtures with different polarities. | Can cause decomposition; solvent intensive. |
| Acid-Base Extraction | Chemical Reactivity (Acidity) | Fast, simple, requires no special equipment. | Only removes acidic or basic impurities. |
| Bisulfite Adduct | Reversible Chemical Reaction | Highly selective for aldehydes; excellent for tough separations.[5] | Involves multiple steps; may not work for sterically hindered aldehydes. |
| Recrystallization | Differential Solubility | Yields very high purity product; good for solids. | Requires a suitable solvent; some product loss is inevitable. |
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions of Methyl 2-formyl-3,5-dimethoxybenzoate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing reaction conditions involving Methyl 2-formyl-3,5-dimethoxybenzoate and primary amines. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure your success.
Troubleshooting Guide
This section addresses common problems encountered during the reaction of this compound with primary amines, which typically involves the formation of a Schiff base (imine) that may then be reduced in a subsequent step (reductive amination).
Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
Low conversion is a frequent issue and can stem from several factors related to imine formation, which is often the rate-limiting step.[1]
Immediate Checks & Solutions:
-
Purity of Starting Materials: Ensure your this compound and primary amine are pure and dry. Aldehydes can oxidize over time, and moisture can inhibit the reaction.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This will help you distinguish between a slow reaction and a complete stall.
In-depth Troubleshooting:
-
Inefficient Imine Formation: The equilibrium between the aldehyde, amine, and the resulting imine might not be favorable under your current conditions.[1]
-
Water Removal: The formation of an imine from an aldehyde and a primary amine is a condensation reaction that produces water.[2][3] This reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials.[4]
-
Protocol: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to azeotropically remove water as it forms.[3] Alternatively, adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can also be effective.
-
-
pH Control: The pH of the reaction is critical for successful imine formation.[1][5]
-
Explanation: Mildly acidic conditions (pH 4-5) are typically optimal.[1][6] If the pH is too low, the primary amine will be protonated, rendering it non-nucleophilic.[1][5] If the pH is too high, the carbonyl group of the aldehyde is not sufficiently activated for nucleophilic attack.[1]
-
Protocol: Add a catalytic amount of a weak acid, such as acetic acid.[1] If your amine is in the form of a salt (e.g., hydrochloride), you may need to add a non-nucleophilic base to liberate the free amine.
-
-
-
Sub-optimal Temperature:
-
Explanation: While many imine formations proceed at room temperature, some reactions, especially with less reactive amines, may require heating to overcome the activation energy barrier.[2]
-
Protocol: Gradually increase the reaction temperature, monitoring for product formation and any potential side reactions by TLC. Refluxing is a common technique when using a Dean-Stark apparatus.
-
Question 2: I'm observing significant side product formation. What are these side products and how can I minimize them?
The most common side reactions in this context are related to the aldehyde starting material and the stability of the imine product.
Common Side Products & Mitigation Strategies:
-
Aldol Condensation: Aldehydes can undergo self-condensation, especially in the presence of a base.[1]
-
Mitigation: Running the reaction under neutral or slightly acidic conditions will minimize this side reaction.[1]
-
-
Reduction of the Aldehyde: In the case of a one-pot reductive amination, a highly reactive reducing agent can reduce the aldehyde before it has a chance to form the imine.[1]
-
Mitigation: Choose a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive than sodium borohydride (NaBH₄).[4] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH.[4]
-
Question 3: My imine product seems to be unstable and decomposes during workup or purification. How can I improve its stability?
Imines can be susceptible to hydrolysis, especially in the presence of acid.[2][7]
Stabilization & Purification Strategies:
-
Anhydrous Conditions: Ensure all solvents and reagents used during the workup and purification are dry to prevent hydrolysis.[7]
-
Avoid Acidic Conditions: During purification by column chromatography, the acidic nature of silica gel can lead to imine hydrolysis.[8]
-
Immediate Use: If the isolated imine is intended for a subsequent reaction (e.g., reduction to a secondary amine), it is often best to use it immediately without extensive purification.
Question 4: The reaction is complete, but I'm struggling to purify the final product from unreacted starting materials.
Purification can be challenging due to similar polarities of the product and starting materials.
Purification Techniques:
-
Crystallization: If your imine product is a solid, crystallization can be a highly effective purification method.[7] Experiment with different solvent systems (e.g., ethanol, methanol, or mixtures with non-polar solvents like hexanes) to induce crystallization.
-
Solvent Washing: If there is a significant difference in solubility between your product and the unreacted starting materials, you can use selective solvent washes to purify your compound.[7]
-
Column Chromatography: As mentioned in the previous question, column chromatography on silica gel or alumina can be effective. Careful selection of the eluent system is crucial to achieve good separation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between this compound and a primary amine?
The reaction proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.[9][10]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.[9]
-
Dehydration: The hydroxyl group of the carbinolamine is protonated (under acidic catalysis), making it a good leaving group (water). The lone pair on the adjacent nitrogen then helps to expel the water molecule, forming a C=N double bond (the imine, or Schiff base).[6]
Here is a diagram illustrating the general mechanism of imine formation:
Caption: General mechanism of imine formation.
Q2: What are the recommended solvents for this reaction?
The choice of solvent depends on the specific reaction conditions and the subsequent steps.
| Solvent | Application | Advantages | Disadvantages |
| Toluene, Benzene | Imine formation with azeotropic water removal | Efficiently removes water, driving the reaction to completion. | Higher boiling points require elevated temperatures. |
| Methanol, Ethanol | Imine formation and one-pot reductive amination | Good solubility for many reactants; compatible with borohydride reducing agents. | Can participate in side reactions (e.g., acetal formation) if strong acid is present. |
| Dichloromethane (DCM), Chloroform | General purpose | Good solubility for a wide range of organic compounds; relatively inert. | Halogenated solvents can be environmentally problematic. |
| Tetrahydrofuran (THF), Dioxane | General purpose | Good solvating power. | Can form peroxides upon storage. |
Q3: How do I choose the right reducing agent for a one-pot reductive amination?
The key is to select a reducing agent that is mild enough to not reduce the aldehyde but reactive enough to reduce the imine intermediate.[1]
| Reducing Agent | Reactivity | Optimal Conditions | Notes |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | Slightly acidic (e.g., with acetic acid) | Often the reagent of choice for its selectivity.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild | pH 4-6 | Effective and selective, but highly toxic (releases HCN gas upon acidification).[4] Handle with extreme caution in a well-ventilated fume hood. |
| Sodium Borohydride (NaBH₄) | Strong | Neutral to slightly basic | Can reduce the starting aldehyde, leading to lower yields of the desired amine.[1][11] Best used in a two-step procedure where the imine is pre-formed.[12] |
| Catalytic Hydrogenation (H₂/Pd-C) | Varies | Neutral | A clean and effective method, but may not be compatible with other reducible functional groups in the molecule.[4] |
Q4: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted synthesis can be a very effective technique for accelerating imine formation, often leading to significantly shorter reaction times and improved yields.[13] It is particularly useful for reactions that are sluggish at conventional heating temperatures.
Experimental Protocols
Protocol 1: General Procedure for Imine Synthesis with Azeotropic Water Removal
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq).
-
Add the primary amine (1.0-1.2 eq) and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid or acetic acid).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is complete as determined by TLC/LC-MS, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude imine product, which can be purified by crystallization or column chromatography.
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the primary amine (1.0-1.2 eq) and stir for 10-20 minutes at room temperature to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC/LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 6. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 14. rsc.org [rsc.org]
How to avoid byproduct formation in isoindolinone synthesis
Welcome to the technical support center for isoindolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this privileged heterocyclic scaffold. The isoindolinone core is a cornerstone in numerous biologically active compounds, and its efficient synthesis is paramount. However, the path to pure isoindolinones is often complicated by the formation of stubborn byproducts that can hinder yield, complicate purification, and ultimately delay discovery.
This document moves beyond a simple recitation of protocols. As seasoned application scientists, we understand that true experimental success lies in comprehending the "why" behind every step. Here, we dissect the common challenges encountered during isoindolinone synthesis, offering not just solutions, but also the mechanistic rationale to empower you to troubleshoot effectively and innovate in your own work.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section is structured in a question-and-answer format to directly address the most frequent issues encountered in the laboratory.
Issue 1: Incomplete Conversion or Formation of Hydroxylactam in Phthalimide Reductions
Question: I'm trying to synthesize an N-substituted isoindolinone by reducing the corresponding phthalimide with sodium borohydride (NaBH₄), but I'm getting a significant amount of a hydroxylactam byproduct and unreacted starting material. How can I drive the reaction to completion?
Causality & Mechanism:
The reduction of a phthalimide to an isoindolinone proceeds through a two-step hydride addition. The first reduction converts one of the carbonyl groups to a hemiaminal, which is in equilibrium with the open-chain aldehyde form. This intermediate is the hydroxylactam (a 3-hydroxyisoindolin-1-one).[1] For the reaction to proceed to the desired isoindolinone, the hydroxyl group of this intermediate must be eliminated, followed by the reduction of the resulting iminium species.
The formation of a stable hydroxylactam is often due to insufficient reducing power or unfavorable reaction kinetics for the second reduction step. Sodium borohydride, while common, can sometimes be too mild to efficiently reduce the second carbonyl group, leading to the accumulation of this intermediate.[1]
Mitigation Strategies:
-
Choice of Reducing Agent: While NaBH₄ is a starting point, more potent reducing agents or different reaction conditions may be necessary.
-
Stronger Hydride Reagents: Consider using lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). However, be aware that these reagents are less chemoselective and can lead to over-reduction if not carefully controlled.
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source can be a clean and effective method for this transformation.
-
-
Solvent and Temperature Optimization:
-
The choice of solvent can influence the reactivity of NaBH₄. Protic solvents like ethanol or methanol are typically used, but their reactivity can be modulated by co-solvents.
-
Increasing the reaction temperature can often drive the reaction to completion, but this must be balanced against the risk of side reactions.
-
-
Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material and hydroxylactam are still present, extending the reaction time may be sufficient to achieve full conversion.
Experimental Protocol: Optimized NaBH₄ Reduction
-
Dissolve the N-substituted phthalimide (1.0 equiv) in a mixture of THF and methanol (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (2.0-3.0 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
If the reaction is sluggish, gently warm to 40-50 °C for a few hours.
-
Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Common Byproducts | Notes |
| NaBH₄ | 0 °C to RT, MeOH/THF | Hydroxylactam, unreacted starting material | Mild and selective, but can be sluggish. |
| LiAlH₄ | 0 °C to reflux, THF | Over-reduced amino alcohol | Highly reactive; requires careful control of stoichiometry and temperature. |
| DIBAL-H | -78 °C to RT, CH₂Cl₂ or Toluene | Hydroxylactam | Can be more selective than LiAlH₄ at low temperatures. |
| H₂/Pd-C | RT to 50 °C, 1-50 atm H₂, EtOH or EtOAc | Generally clean | Catalyst can be pyrophoric; requires specialized equipment for high pressure. |
Issue 2: Formation of Phthalide Byproduct in Syntheses from 2-Formylbenzoic Acid
Question: I am synthesizing an isoindolinone via the reductive amination of 2-formylbenzoic acid and a primary amine. My main byproduct appears to be a phthalide. What is causing this and how can I prevent it?
Causality & Mechanism:
2-Formylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide.[2] Under certain conditions, particularly with catalysis by nucleophiles or under photochemical conditions, 2-formylbenzoic acid can undergo a disproportionation reaction similar to a Cannizzaro-Tishchenko reaction, leading to the formation of phthalide.[3] This side reaction competes with the desired imine formation with the amine.
The formation of the phthalide byproduct is favored by conditions that promote the reduction of the aldehyde functionality of 2-formylbenzoic acid before or instead of its condensation with the amine.
Mitigation Strategies:
-
Reaction Sequence: Instead of a one-pot reductive amination, consider a two-step process. First, form the imine by reacting 2-formylbenzoic acid with the amine, often with azeotropic removal of water. Then, in a separate step, reduce the intermediate imine to the desired isoindolinone.
-
Choice of Reducing Agent: Use a reducing agent that is selective for imines over aldehydes, such as sodium triacetoxyborohydride (STAB). STAB is generally milder than NaBH₄ and less likely to reduce the aldehyde of 2-formylbenzoic acid directly.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can favor imine formation and subsequent reduction over competing side reactions.
-
Catalyst Selection: For catalytic reductive aminations, the choice of catalyst is crucial. Platinum-based catalysts have been shown to be effective for the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines.[4]
Experimental Protocol: Two-Step Synthesis from 2-Formylbenzoic Acid
Step 1: Imine Formation
-
To a solution of 2-formylbenzoic acid (1.0 equiv) in toluene, add the primary amine (1.1 equiv).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude imine can be used directly in the next step.
Step 2: Reduction
-
Dissolve the crude imine in a suitable solvent such as methanol or THF.
-
Cool the solution to 0 °C.
-
Add NaBH₄ (1.5 equiv) portion-wise.
-
Stir at room temperature until the reaction is complete as monitored by TLC.
-
Work up as described in the previous protocol.
Visualization of Competing Pathways
References
- 1. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Phthalide synthesis [organic-chemistry.org]
- 4. Isoindolinone synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Conversion Rates with "Methyl 2-formyl-3,5-dimethoxybenzoate"
Welcome to the technical support center for "Methyl 2-formyl-3,5-dimethoxybenzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in organic synthesis. We will delve into the underlying chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively optimize your reaction conditions.
Introduction: Understanding the Reactivity of this compound
"this compound" is a valuable building block in the synthesis of a variety of complex molecules, including isoindolinones, which are of interest for their potential biological activities.[1][2] Its structure, featuring an aldehyde, a methyl ester, and two methoxy groups on the benzene ring, presents a unique combination of reactive sites and electronic effects that must be carefully considered to achieve high conversion rates.
The two electron-donating methoxy groups can decrease the electrophilicity of the aldehyde's carbonyl carbon through a +R (resonance) effect.[3] This reduced reactivity can sometimes lead to sluggish or incomplete reactions, especially in nucleophilic additions.[4] However, the ortho position of one methoxy group relative to the aldehyde can also play a beneficial role by potentially stabilizing reaction intermediates through intramolecular interactions.[5]
This guide will address the most common issue reported by users: low conversion rates. We will explore the potential causes and provide systematic troubleshooting strategies.
Troubleshooting Guide: Low Product Yield
One of the most frequent challenges encountered is a lower-than-expected yield of the desired product. This can manifest as either the recovery of unreacted starting material or the formation of side products.
Problem 1: Low or No Product Formation with Significant Recovery of Starting Material
This scenario often points to issues with reaction conditions, reagent quality, or the inherent reactivity of the starting material.
Potential Cause 1: Insufficient Electrophilicity of the Aldehyde
The electron-donating nature of the two methoxy groups can render the aldehyde less susceptible to nucleophilic attack compared to unsubstituted or electron-withdrawn benzaldehydes.[3][6]
Solutions:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the higher energy barrier. Monitor the reaction closely for any signs of degradation.
-
Extend Reaction Time: Some reactions involving this substrate may require longer reaction times to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7]
-
Use of a Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid can help to activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.
-
Optimize Solvent: The choice of solvent can significantly impact reaction rates. Experiment with different solvents of varying polarity to find the optimal medium for your specific reaction.
Potential Cause 2: Poor Quality of Reagents or Solvents
Impurities in reagents or solvents can inhibit the reaction or lead to the formation of unwanted byproducts.
Solutions:
-
Use High-Purity Reagents: Ensure that "this compound" and all other reagents are of high purity.
-
Use Anhydrous Solvents: For reactions that are sensitive to moisture, it is crucial to use dry solvents. The presence of water can consume reagents or lead to unwanted side reactions.
Potential Cause 3: Inefficient Imine Formation (in Reductive Aminations)
In reactions such as the synthesis of isoindolinones from primary amines, the initial formation of an imine is a critical step.[1][7] The reduced electrophilicity of the aldehyde can slow down this step.
Solutions:
-
Acid Catalysis: The formation of the imine is often catalyzed by a small amount of acid. This protonates the carbonyl oxygen, making the carbon more electrophilic.[5]
-
Water Removal: The condensation reaction to form the imine produces water. Removing this water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the formation of the imine.
Problem 2: Formation of Side Products
The presence of multiple functional groups in "this compound" can lead to the formation of undesired side products under certain conditions.
Potential Cause 1: Hydrolysis of the Methyl Ester
The methyl ester group is susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form the corresponding carboxylic acid.[8]
Solutions:
-
Control pH: If possible, maintain a neutral or mildly acidic reaction medium. If basic conditions are required, consider using milder bases or protecting the ester group.
-
Workup Conditions: During the reaction workup, avoid prolonged exposure to strong acids or bases. If an aqueous basic wash is necessary, perform it quickly and at a low temperature.
Potential Cause 2: Cannizzaro Reaction
In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as "this compound," can undergo a disproportionation reaction (the Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.
Solutions:
-
Avoid Strong Bases: Whenever possible, use non-nucleophilic organic bases or milder inorganic bases.
-
Control Temperature: The Cannizzaro reaction is often favored at higher temperatures. Running the reaction at a lower temperature may help to minimize this side reaction.
Experimental Protocols
The following are example protocols for reactions where "this compound" is commonly used. These should be considered as starting points and may require optimization for your specific application.
Protocol 1: Synthesis of Isoindolinones
This protocol is adapted from a procedure used for the synthesis of isoindolinone derivatives.[7]
Materials:
-
This compound
-
Appropriate primary amine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 1 hour. The formation of the imine intermediate may be observed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the solution. The solid can be collected by filtration.[7] Alternatively, the reaction mixture can be concentrated under reduced pressure and the residue purified by column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel
-
Appropriate solvent system (e.g., ethyl acetate/hexanes)
Procedure:
-
Concentrate the crude reaction mixture in vacuo.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system. The polarity of the solvent system should be determined based on TLC analysis of the crude product.
-
Carefully load the adsorbed crude product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow. What is the first thing I should check?
A1: The first step is to confirm the quality and purity of your starting materials and solvents. If these are satisfactory, the slow reaction rate is likely due to the reduced electrophilicity of the aldehyde. In this case, gently increasing the reaction temperature or adding a catalytic amount of a suitable acid are good starting points for optimization.
Q2: I see a new spot on my TLC that is more polar than my starting material. What could it be?
A2: A more polar spot could indicate the hydrolysis of the methyl ester to the corresponding carboxylic acid.[8] This is more likely to occur if your reaction or workup conditions involve strong bases or acids. You can confirm this by LC-MS analysis.
Q3: How can I improve the yield of my isoindolinone synthesis?
A3: For the synthesis of isoindolinones, ensuring the efficient formation of the imine intermediate is key. As described in the troubleshooting guide, this can be facilitated by acid catalysis and/or the removal of water. Additionally, careful control of the reduction step with sodium borohydride is important to avoid over-reduction or other side reactions.
Data Summary
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient electrophilicity of the aldehyde | Increase temperature, extend reaction time, use a Lewis acid catalyst |
| Poor reagent/solvent quality | Use high-purity, anhydrous materials | |
| Inefficient imine formation | Use acid catalysis, remove water | |
| Side Product Formation | Hydrolysis of the methyl ester | Control pH, use mild workup conditions |
| Cannizzaro reaction | Avoid strong bases, control temperature |
Visualizing Reaction Pathways
Main Reaction Pathway: Isoindolinone Synthesis
Caption: General reaction scheme for isoindolinone synthesis.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting low conversion rates.
References
- 1. researchgate.net [researchgate.net]
- 2. The Clitocybins and 2-Substituted-Isoindolin-1-Ones: Synthesis and in Vitro Antimycobacterial Activities | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 3. sarthaks.com [sarthaks.com]
- 4. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p.. [askfilo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents [patents.google.com]
Technical Support Center: Solvent Selection for Reactions with Methyl 2-formyl-3,5-dimethoxybenzoate
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with Methyl 2-formyl-3,5-dimethoxybenzoate. This resource provides in-depth answers to common questions and troubleshooting advice for challenges related to solvent selection in reactions involving this versatile aromatic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction classes for this compound, and what solvents are conventionally used?
This compound is a multifunctional building block primarily used in reactions targeting its aldehyde group. The two most common transformations are:
-
Condensation Reactions: The aldehyde readily reacts with nucleophiles like hydrazines, hydroxylamines, and primary amines to form hydrazones, oximes, and imines, respectively.[1][2] These are cornerstone reactions in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). Traditionally, protic solvents such as methanol , ethanol , or glacial acetic acid are used to facilitate proton transfer steps in the mechanism and to ensure solubility of the reactants.[3]
-
Reductive Amination: This powerful C-N bond-forming reaction involves the initial formation of an imine or iminium ion with a primary or secondary amine, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[4] Historically, this reaction has been performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) , with tetrahydrofuran (THF) also being a frequent choice.[5][6]
These conventional solvents, while effective, are facing increasing scrutiny due to environmental, health, and safety (EHS) concerns, prompting the search for more sustainable alternatives.
Q2: My organization is phasing out undesirable solvents like DMF, NMP, THF, and DCM. What are the leading "green" alternatives for reactions with this aldehyde?
Replacing traditional solvents is a critical step towards more sustainable chemistry. Based on extensive studies, several bio-based and environmentally benign solvents have emerged as excellent replacements.
-
For replacing THF and DCM: 2-Methyltetrahydrofuran (2-MeTHF) is a superior alternative. Derived from renewable resources like corncobs, it has a higher boiling point than THF (80 °C vs. 66 °C), allowing for a wider reaction temperature range.[7] Crucially, its limited miscibility with water greatly simplifies aqueous workups, often leading to cleaner phase separations and reduced use of extraction solvents.[7][8] It is a versatile solvent suitable for reductive aminations and organometallic reactions.[9]
-
For replacing polar aprotic solvents (DMF, NMP, DMAc): Cyrene™ (dihydrolevoglucosenone) is a leading bio-based alternative derived from cellulose.[10] It is biodegradable, non-mutagenic, and has a polarity profile similar to NMP, making it a suitable medium for a variety of transformations including cross-couplings and some condensations.[11][12] However, its reactivity must be carefully considered (see Troubleshooting Q2).
-
General Purpose & Ester Solvents: Ethyl acetate (EtOAc) and Isopropyl acetate (IPAc) are greener ester solvents that can be effective for many reactions, including reductive aminations, especially those using sodium triacetoxyborohydride (STAB).[6]
-
Solvent-Free Approaches: For some reactions, particularly hydrazone formation, solvent-free mechanochemical methods (e.g., ball-milling) or microwave-assisted synthesis can eliminate the need for a solvent entirely, offering the ultimate green chemistry solution.[3][13]
Q3: How do I logically select the best alternative solvent for my specific reaction?
Choosing the right solvent requires a systematic approach that matches the solvent's properties to the reaction's requirements. The key is to understand the reaction mechanism and the role the solvent plays.
Causality in Solvent Selection: The solvent is not merely an inert medium; it influences reaction rates, selectivity, and stability by solvating reactants, intermediates, and transition states. For example, polar aprotic solvents are favored for many nucleophilic substitutions because they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.
Use the following workflow to guide your decision:
Caption: Decision workflow for alternative solvent selection.
Troubleshooting Guide
Q1: Problem: My reaction is sluggish or gives a low yield. Could the solvent be the issue?
Answer: Absolutely. Solvent choice is a primary factor in reaction kinetics.
-
Solubility Limitation: this compound is a solid with a melting point of 107-110 °C.[1][14] If it, or any other reagent, is not fully dissolved, the reaction becomes diffusion-controlled and slow. Ensure complete dissolution at the reaction temperature. If solubility is low, consider a more polar solvent or a co-solvent system.
-
Temperature: A higher boiling point solvent like 2-MeTHF (80 °C) or Cyrene (227 °C) allows you to increase the reaction temperature, which can significantly accelerate the rate, provided the reactants and products are stable.[7][12] This is a distinct advantage over lower-boiling solvents like THF (66 °C).
-
Polarity Mismatch: The transition state of your reaction may be more or less polar than the ground state. A solvent that stabilizes the transition state will accelerate the reaction. For example, imine formation proceeds through a charged intermediate; a polar solvent can stabilize this intermediate and speed up the reaction.
Q2: Problem: I'm observing unexpected side products. Can the solvent be the cause?
Answer: Yes, certain "green" solvents are not inert and can participate in side reactions, a critical troubleshooting insight.
-
The Case of Cyrene: Cyrene is a ketone and can react under certain conditions. In the presence of strong bases (e.g., NaOH, DBU) or even some organic bases at elevated temperatures, Cyrene can undergo an aldol self-condensation.[12] More importantly for your work, it can undergo a Claisen-Schmidt condensation with other aldehydes —including your starting material.[10][11] If you are running a base-catalyzed reaction with this compound in Cyrene, you risk forming an undesired enone adduct.
-
Solution: If a base is required, screen other solvents like 2-MeTHF or N-butylpyrrolidinone (NBP) first. If Cyrene must be used, carefully screen bases and temperatures, avoiding strong inorganic bases and high heat.
-
-
The Case of Alcohols in Reductive Amination: When using catalytic hydrogenation (H₂/Pd, Pt, etc.) for reductive amination, primary or secondary alcohol solvents (e.g., methanol, isopropanol) can be oxidized on the catalyst surface to form aldehydes or ketones.[6] These can then compete in the reductive amination, leading to N-alkylation impurities.
-
Solution: For catalytic hydrogenations, prefer non-oxidizable solvents like 2-MeTHF, EtOAc, or THF.
-
Q3: Problem: The aqueous workup is difficult, leading to emulsions or product loss.
Answer: This is a classic problem when using water-miscible organic solvents like THF, methanol, or acetone. The solution lies in choosing a solvent with low water miscibility.
-
The 2-MeTHF Advantage: 2-MeTHF is only partially miscible with water (14 g/100 g).[8] This property is highly advantageous for workup, as it allows for clean and easy phase separation after an aqueous quench or wash. This often eliminates the need for brining out or back-extracting with another solvent, simplifying the process, reducing overall solvent waste, and improving yield.
-
Protocol Insight: After a reaction in 2-MeTHF, quenching with water or an aqueous solution will result in two distinct layers. The product can be isolated from the organic layer, which can then be dried and concentrated. This is a significant process advantage over THF, where large amounts of salt and additional extraction solvents are often required to separate the product from the aqueous phase.
Data Presentation: Solvent Property Comparison
The following table summarizes key properties of conventional solvents and their recommended greener alternatives to aid in selection.
| Solvent | Boiling Point (°C) | Polarity (Reichardt ET(30)) | Water Solubility | EHS Concerns | Recommended For... |
| Conventional Solvents | |||||
| Dichloromethane (DCM) | 40 | 41.1 | Low | Suspected carcinogen, VOC | Reductive Amination |
| Tetrahydrofuran (THF) | 66 | 37.4 | Miscible | Peroxide former | Reductive Amination, Organometallics |
| Methanol (MeOH) | 65 | 55.5 | Miscible | Toxic, Flammable | Condensations |
| N,N-Dimethylformamide (DMF) | 153 | 43.8 | Miscible | Reprotoxic, Liver toxin | Broad Applicability |
| Greener Alternatives | |||||
| 2-MeTHF | 80 | 36.0 | Low (14 g/100g )[8] | Peroxide former (less than THF) | Excellent THF/DCM replacement ; Reductive Amination, Workups |
| Ethyl Acetate (EtOAc) | 77 | 38.1 | Moderate | Flammable | Reductive Amination (with STAB) |
| Cyrene™ | 227 | 45.3 | Miscible | Reactive with strong acid/base | Good DMF/NMP replacement ; Cross-coupling, some condensations |
| Ethanol (EtOH) | 78 | 51.9 | Miscible | Flammable; Bio-based | Condensations |
Experimental Protocols
Protocol: Synthesis of a Hydrazone Derivative
This protocol demonstrates the synthesis of a hydrazone from this compound, comparing a traditional solvent with a greener alternative.
Reaction: this compound + 4-Methoxybenzohydrazide → Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate[1]
Method A: Traditional Protic Solvent (Ethanol)
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.24 g, 10 mmol).
-
Dissolution: Add absolute ethanol (25 mL) and stir until the solid is fully dissolved.
-
Reagent Addition: Add 4-methoxybenzohydrazide (1.0 eq, 1.66 g, 10 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Drying: Dry the isolated solid product under vacuum.
Method B: Greener Solvent (2-MeTHF)
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, 2.24 g, 10 mmol).
-
Dissolution: Add 2-MeTHF (25 mL) and stir. Gentle warming may be required for full dissolution.
-
Reagent Addition: Add 4-methoxybenzohydrazide (1.0 eq, 1.66 g, 10 mmol) to the solution. A catalytic amount of acetic acid (e.g., 1-2 drops) can be added to accelerate imine formation.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Isolation & Workup: Cool the reaction mixture to room temperature. Add water (20 mL) and stir for 10 minutes. The mixture will form two clear layers.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the layers. The product will be in the upper 2-MeTHF layer.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization if necessary.
Expertise & Causality Note: Method B, using 2-MeTHF, demonstrates a significant process advantage during workup. The immiscibility with water allows for a simple extractive workup to remove any water-soluble impurities or excess reagents, a procedure that is cumbersome with a miscible solvent like ethanol.[7][8]
References
- 1. 2-甲酰基-3,5-二甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 98 52344-93-1 [sigmaaldrich.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 7. nbinno.com [nbinno.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 13. Solvent-free mechanochemical route for green synthesis of pharmaceutically attractive phenol-hydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. This compound price,buy this compound - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Reaction Temperature for the Synthesis of Methyl 2-formyl-3,5-dimethoxybenzoate
Welcome to the technical support guide for experiments involving Methyl 2-formyl-3,5-dimethoxybenzoate . This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature management during the synthesis of this important chemical intermediate. Proper thermal control is paramount not only for achieving high yield and purity but also for ensuring laboratory safety.
The synthesis of this compound is most commonly achieved via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.[1][2] This process involves the formylation of an electron-rich aromatic precursor, Methyl 3,5-dimethoxybenzoate, using a specialized reagent. The management of reaction temperature is a critical parameter throughout this procedure, influencing reaction rate, product selectivity, and the prevention of side reactions.[3][4]
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues and questions you may encounter during your experiments in a direct question-and-answer format.
Q1: What is the primary reaction used to synthesize this compound, and why is temperature so critical?
The most prevalent method is the Vilsmeier-Haack reaction .[2] This reaction involves two key stages, both of which are highly sensitive to temperature:
-
Formation of the Vilsmeier Reagent: This is an in situ preparation where a substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃).[5][6] This initial step is a significant exothermic reaction that releases a substantial amount of heat.[7] Failure to control the temperature during this stage can lead to a runaway reaction.
-
Electrophilic Aromatic Substitution: The electron-rich starting material, Methyl 3,5-dimethoxybenzoate, attacks the Vilsmeier reagent (an iminium salt), leading to the addition of a formyl (-CHO) group to the aromatic ring.[2] The temperature of this second stage dictates the reaction rate and selectivity.
Temperature is critical because it directly influences reaction kinetics and thermodynamics. Insufficient heat may result in a slow or stalled reaction, while excessive heat can cause degradation of reagents and products, leading to a complex mixture of impurities and reduced yield.[8]
Q2: My reaction turned dark brown/black, and TLC analysis shows multiple unidentified spots. Is this a temperature-related issue?
Yes, this is a classic indicator of poor temperature control. A dark coloration and the presence of multiple byproducts often point to decomposition.
-
Cause of Degradation: High reaction temperatures can lead to the degradation of the starting material or the final product.[8] Aromatic compounds, especially those with electron-donating groups like methoxy substituents, can be susceptible to oxidation and other side reactions at elevated temperatures, forming colored impurities.[8]
-
Runaway Reagent Formation: If the initial mixing of DMF and POCl₃ is not adequately cooled, the exothermic reaction can rapidly increase the internal temperature, causing the reagents themselves to decompose before the aromatic substrate is even added.
-
Side Reactions: Temperature has a strong influence on the selectivity of many organic reactions.[3] Higher temperatures can provide the necessary activation energy for undesired pathways, leading to the formation of isomeric products or polymerized material.[9]
Solution: Strictly adhere to the recommended temperature profile. The formation of the Vilsmeier reagent must be performed at low temperatures (e.g., 0 °C) with slow, dropwise addition of POCl₃ to DMF.[7][10] For the subsequent formylation step, begin at a low temperature and only gently warm the reaction if monitoring (e.g., by TLC) shows that the reaction is not proceeding.
Q3: What is the optimal temperature profile for the synthesis of this compound?
The optimal temperature profile is stage-dependent. The following table summarizes the recommended temperature ranges for each critical step of the Vilsmeier-Haack reaction.
| Reaction Stage | Process | Recommended Temperature | Rationale & Key Considerations |
| Stage 1 | Vilsmeier Reagent Formation | 0 °C to 5 °C | The reaction between DMF and POCl₃ is highly exothermic.[7] Maintaining a low temperature using an ice bath is crucial to prevent a runaway reaction and reagent decomposition. Add POCl₃ dropwise with vigorous stirring. |
| Stage 2 | Substrate Addition & Formylation | 0 °C initially, then warming to 25 °C - 80 °C | The substrate should be added slowly while the reaction is still cold. The reaction temperature can then be gradually increased depending on the substrate's reactivity.[2] For an activated substrate like Methyl 3,5-dimethoxybenzoate, the reaction may proceed well at room temperature, but gentle heating may be required to drive it to completion.[10] Monitor progress by TLC to determine the optimal temperature. |
| Stage 3 | Hydrolysis (Workup) | 0 °C to 10 °C | The reaction is typically quenched by pouring it onto crushed ice.[7] This hydrolysis of the intermediate iminium salt is also exothermic and must be done carefully to prevent a sudden increase in temperature. |
Q4: I followed the cooling protocol for reagent formation, but my reaction is not progressing. Could the temperature be too low?
This is a distinct possibility. While controlling the initial exotherm is vital, the formylation step itself requires a certain amount of energy to overcome the activation barrier.
-
Insufficient Activation Energy: If the reaction mixture is kept at 0 °C after the substrate has been added, the rate of reaction may be impractically slow. Electron-rich aromatic compounds are reactive, but not infinitely so.
-
Troubleshooting Steps:
-
Confirm Reagent Formation: Ensure the Vilsmeier reagent was formed correctly. A change in the mixture's consistency (e.g., becoming paste-like) can sometimes be an indicator.[11]
-
Monitor with TLC: Use Thin Layer Chromatography to check for the consumption of the starting material (Methyl 3,5-dimethoxybenzoate).
-
Gradual Warming: If no change is observed after an hour at low temperature, allow the reaction to slowly warm to room temperature. If it still does not proceed, gentle heating with an oil bath (e.g., to 40-60 °C) can be applied.[10] Continue to monitor the reaction closely to avoid overheating.
-
Q5: What are the primary safety hazards associated with improper temperature control in this synthesis?
Mishandling exothermic reactions poses significant safety risks.[12] The synthesis of this compound is no exception.
-
Runaway Reaction: The uncontrolled exothermic formation of the Vilsmeier reagent can cause the reaction solvent to boil violently, leading to a rapid increase in pressure within the flask. This can cause glassware to fail, resulting in a chemical spill and potential injury.[13][14]
-
Gas Evolution: The reaction can produce gaseous byproducts. In a sealed or inadequately vented system, pressure can build to dangerous levels.[13]
-
Exposure to Hazardous Reagents: POCl₃ and DMF are toxic.[5][15] A runaway reaction increases the risk of aerosolization and exposure. Always conduct this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][16]
Safety Protocol Summary:
-
Always have a cooling bath (e.g., ice-water) ready and use it during the addition of POCl₃.[13]
-
Add reagents slowly (dropwise) using an addition funnel.[14]
-
Continuously monitor the internal reaction temperature with a thermometer.[13]
-
Ensure the reaction is performed in a certified chemical fume hood.[16]
-
Never leave an exothermic reaction unattended.[14]
Visual Troubleshooting Guide
The following decision tree provides a visual workflow for troubleshooting common temperature-related issues during the synthesis.
Caption: A decision tree to troubleshoot common temperature-related issues.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a detailed methodology for the synthesis of this compound, with an emphasis on temperature control.
Reagents & Equipment:
-
Methyl 3,5-dimethoxybenzoate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Vilsmeier Reagent Formation (Critical Temperature Control):
-
Charge the flask with anhydrous DMF (3.0 eq).
-
Begin stirring and cool the flask to 0 °C.
-
Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. [7]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve Methyl 3,5-dimethoxybenzoate (1.0 eq) in a minimal amount of DMF.
-
Add the substrate solution dropwise to the cold Vilsmeier reagent, keeping the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Check the reaction's progress using TLC. If the starting material is still present after 4 hours, gently heat the reaction to 50-60 °C and hold for 1-2 hours, monitoring continuously.[2][10]
-
-
Workup and Quenching (Temperature Control):
-
Prepare a separate beaker with a large amount of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will hydrolyze the intermediate.
-
Neutralize the acidic solution to a pH of 6-7 by the slow addition of a saturated aqueous sodium acetate or sodium bicarbonate solution.
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or methanol) or by column chromatography on silica gel if necessary.[8]
-
References
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 4. researchgate.net [researchgate.net]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
- 13. labproinc.com [labproinc.com]
- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. brainly.in [brainly.in]
Technical Support Center: Column Chromatography Purification of Methyl 2-formyl-3,5-dimethoxybenzoate
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing the challenge of purifying Methyl 2-formyl-3,5-dimethoxybenzoate. Moving beyond a simple protocol, this document delves into the causality behind experimental choices, offering robust troubleshooting strategies and practical FAQs to ensure a successful purification campaign.
Foundational Knowledge: Compound & Column Parameters
The successful purification of this compound hinges on understanding its chemical properties. This molecule contains multiple polar functional groups—an aldehyde, a methyl ester, and two methoxy ethers—attached to a benzene ring.[1][2] These features result in moderate polarity, making it an ideal candidate for normal-phase column chromatography on silica gel.
The primary goal is to leverage the polarity differences between the target compound and any impurities, such as unreacted starting materials or reaction by-products. Silica gel, a polar stationary phase, will retain polar compounds more strongly. By eluting with a mobile phase of tunable polarity, we can selectively release the compounds from the silica, achieving separation.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 52344-93-1 | [1][4] |
| Molecular Formula | C₁₁H₁₂O₅ | [4][5] |
| Molecular Weight | 224.21 g/mol | [1][2][4] |
| Appearance | Off-white to gray solid | [4] |
| Melting Point | 107-110 °C | [1][2][4] |
| Functional Groups | Aldehyde, Ester, Ether | [1][2] |
| Topological Polar Surface Area (TPSA) | 61.83 Ų | [5] |
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system, beginning with analytical thin-layer chromatography (TLC) to establish optimal conditions before committing the bulk material to preparative column chromatography.
Part A: Thin-Layer Chromatography (TLC) for Method Development
TLC is a rapid and inexpensive method to determine the ideal solvent system for your column.[6] The goal is to find a solvent mixture that moves the desired product to a retention factor (Rf) of approximately 0.25-0.35, ensuring it is well-separated from its nearest impurities by at least 0.20 Rf units.[6]
Step-by-Step TLC Protocol:
-
Prepare TLC Chamber: Line a beaker or TLC tank with filter paper and add a small amount (~0.5 cm depth) of your chosen eluent (e.g., 20% Ethyl Acetate in Hexane). Cover the chamber and let it saturate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate. Also spot any known starting materials or standards, if available.
-
Develop the Plate: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since the product has an aromatic ring, it should be visible under UV light (254 nm).
-
Analyze & Optimize: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled).
-
If the product spot has an Rf < 0.2, the solvent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 20% to 30% Ethyl Acetate).[7][8]
-
If the product spot has an Rf > 0.5, the solvent is too polar. Decrease the proportion of the polar solvent (e.g., move from 20% to 10% Ethyl Acetate).[7]
-
Repeat until the target Rf of ~0.3 is achieved with good separation.
-
Part B: Preparative Column Chromatography
Once the optimal solvent system is determined by TLC, you can proceed with the preparative column.
Step-by-Step Column Protocol:
-
Column Packing (Slurry Method):
-
Choose a column with an appropriate diameter for your sample size (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude material weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane).
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of a solvent (if necessary, a slightly more polar solvent than the eluent can be used). Using a pipette, carefully add the solution to the top of the silica bed.[9] This method is fast but can lead to band broadening if too much or too polar a solvent is used.
-
Dry Loading (Recommended for Better Resolution): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents issues with dissolution solvents and often results in sharper bands.[9]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate. An optimal flow rate is crucial; too fast, and equilibrium is not reached, leading to tailing, while too slow allows for diffusion and band broadening.[9]
-
If impurities are close to your product, run the column isocratically (with the solvent system determined by TLC). If impurities are far apart, a gradient elution (gradually increasing the solvent polarity) can speed up the process.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
-
Workflow Visualization
The following diagram illustrates the logical flow of the purification process, from initial analysis to final product isolation.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide (Question & Answer Format)
Q1: My product and a key impurity are co-eluting or have very poor separation on the column. What can I do?
A: This is a common resolution problem. Here’s a systematic approach to fix it:
-
Re-optimize the Solvent System: The initial TLC may not have been sensitive enough. Try solvent systems with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try substituting Dichloromethane for Hexane or Diethyl Ether for Ethyl Acetate. Sometimes a small change in solvent composition can drastically alter the separation.[7]
-
Check for Column Overloading: Loading too much sample for a given column size is a primary cause of poor separation. The stationary phase becomes saturated, and compounds elute together.[10] As a rule, aim for a silica-to-sample weight ratio of at least 50:1 for difficult separations.
-
Improve Column Packing: An improperly packed column with channels or cracks will lead to severe band broadening and mixing. Ensure your silica bed is homogenous and level.
-
Reduce the Flow Rate: A slower flow rate allows more time for the equilibrium between the stationary and mobile phases to be established, which can significantly improve the resolution of closely eluting compounds.[9]
Q2: My product is streaking badly down the column and I'm getting it in many fractions (tailing). Why is this happening?
A: Tailing indicates an undesirable interaction or a kinetic issue.
-
Strong Interaction with Silica: The aldehyde or ester groups might be interacting too strongly with acidic sites on the silica gel. You can try deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 0.5% in your eluent), but only if your compound is stable to basic conditions.
-
Poor Solubility: Your compound may not be very soluble in the chosen mobile phase. This causes it to "crash out" and redissolve as it moves down the column, leading to a long tail. Try to find a solvent system that dissolves your compound well.[11]
-
Sample Loading Issues: If you used a large volume of a highly polar solvent to load your sample, it can disrupt the top of the column and cause streaking. This is a strong argument for using the dry loading method.[9]
Q3: My final yield after the column is much lower than expected. Where did my product go?
A: Product loss can occur at several stages.
-
Irreversible Adsorption: The compound may have irreversibly bound to the silica gel. This can happen if the compound is unstable on silica. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (degradation) or no movement (adsorption) occurs.[11] If it is unstable, consider using a less acidic stationary phase like alumina.[11]
-
Product is Still on the Column: You may not have used a polar enough solvent to elute it. After you have collected what you believe is all your product, try flushing the column with a very polar solvent (like 100% Ethyl Acetate or 5% Methanol in DCM) and check this fraction by TLC.[11]
-
Fractions are Too Dilute: Your compound may have eluted, but the concentration in each fraction is too low to be seen easily on TLC. Try combining several fractions you suspect contain the product, concentrating them, and re-running the TLC.[12]
Q4: The fractions I collected show a new spot on TLC that wasn't in my crude material. What could be the cause?
A: This strongly suggests your compound is degrading on the silica gel column.
-
Silica Gel Acidity: Standard silica gel is acidic and can catalyze reactions like hydrolysis of the ester or other acid-sensitive transformations.
-
Confirmation: A 2D TLC experiment can confirm this. Spot your crude material on a TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in a different solvent system. If you see spots that are not on the diagonal, it indicates decomposition on the plate.[11]
-
Solution: The best solution is to switch to a different stationary phase. Neutral alumina is a good first alternative. If that fails, reverse-phase (C18) chromatography may be necessary, though this requires developing a completely new solvent system (e.g., Methanol/Water or Acetonitrile/Water).
Frequently Asked Questions (FAQs)
Q: How do I select the initial TLC solvent system to test? A: Based on the compound's structure (aromatic, ester, aldehyde), a good starting point is a mixture of a non-polar solvent and a mid-polarity solvent. A 4:1 mixture of Hexane:Ethyl Acetate is a very common and effective starting point for compounds of moderate polarity.[3]
Q: What is the ideal Rf value I should aim for on my TLC plate before running a column? A: For preparative flash chromatography, the ideal Rf for your target compound is between 0.25 and 0.35.[6] This range provides the best balance, ensuring the compound moves efficiently down the column without eluting too quickly, which would compromise separation from less polar impurities.
Q: How much crude material can I load onto my column? A: This depends on the difficulty of the separation. For an easy separation (large ΔRf between spots), you can load more, perhaps a 20:1 or 30:1 ratio of silica gel weight to crude material. For difficult separations where spots are very close on TLC, you need a higher ratio, from 50:1 up to 100:1, to achieve baseline separation.
Q: Is it possible that my compound is not visible under UV light? A: While this compound contains a chromophore (the substituted benzene ring) and should be UV-active, some impurities may not be. If you suspect there are non-UV-active compounds, you can visualize your TLC plate using a general stain, such as potassium permanganate or p-anisaldehyde, which react with many organic functional groups.[7]
References
- 1. 2-甲酰基-3,5-二甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-甲酰基-3,5-二甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Impurities in Methyl 2-formyl-3,5-dimethoxybenzoate
Welcome to the technical support guide for "Methyl 2-formyl-3,5-dimethoxybenzoate" (CAS No. 52344-93-1). This document is designed for researchers, chemists, and drug development professionals to proactively identify and resolve common purity issues encountered during the synthesis and handling of this key aromatic building block. By understanding the potential impurities and employing robust analytical and purification strategies, you can ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just completed the synthesis. What are the most probable impurities I should be looking for?
Possible Causes & Insights:
The impurity profile of this compound is intrinsically linked to its synthetic route. The most common method is the formylation of Methyl 3,5-dimethoxybenzoate, often via the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction, while effective, can lead to several predictable impurities.
-
Unreacted Starting Material: The most common impurity is the starting material itself, Methyl 3,5-dimethoxybenzoate.[6][7] Incomplete reaction is a frequent cause.
-
Di-formylated Byproduct: Although sterically hindered, a small amount of a di-formylated product could potentially form under harsh reaction conditions.
-
Hydrolysis of Ester: If the reaction workup is too acidic or basic, or if the product is exposed to moisture for prolonged periods, the methyl ester can hydrolyze to the corresponding carboxylic acid (2-formyl-3,5-dimethoxybenzoic acid).
-
Residual Solvents & Reagents: Solvents like N,N-Dimethylformamide (DMF) from the Vilsmeier-Haack reaction can be difficult to remove completely.[3][4]
Recommended Actions:
-
Initial Screen by TLC/¹H NMR: Perform a preliminary analysis of your crude product. A simple Thin Layer Chromatography (TLC) can quickly reveal the presence of multiple components. A crude ¹H NMR will give immediate clues about the presence of starting material or other major byproducts.
-
Systematic Identification: Proceed with a more detailed analytical workflow as described in the subsequent sections to identify and quantify these impurities.
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
Possible Causes & Insights:
¹H NMR spectroscopy is the most powerful tool for identifying structurally related impurities. By comparing the chemical shifts and integration values of your sample to the known spectrum of the pure product, you can often pinpoint the exact nature of the contaminant.
Recommended Actions & Data Interpretation:
The table below summarizes the key diagnostic ¹H NMR signals for the target compound and its most common impurities in CDCl₃.
| Compound | Key ¹H NMR Signals (δ, ppm) | Diagnostic Features |
| This compound (Product) | ~10.5 (s, 1H, -CHO), ~7.3 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.95 (s, 3H, -OCH₃), ~3.90 (s, 3H, -OCH₃), ~3.85 (s, 3H, -COOCH₃) | Presence of the aldehyde proton at ~10.5 ppm is the key identifier. Two distinct aromatic doublets and three methoxy singlets. |
| Methyl 3,5-dimethoxybenzoate (Starting Material) [6][7] | ~7.2 (d, 2H, Ar-H), ~6.7 (t, 1H, Ar-H), ~3.8 (s, 6H, -OCH₃), ~3.9 (s, 3H, -COOCH₃) | Absence of the aldehyde proton. Aromatic region shows a 2:1 ratio. The two ring methoxy groups are equivalent, appearing as a single 6H singlet. |
| 2-formyl-3,5-dimethoxybenzoic acid (Hydrolysis Product) | >10 (br s, 1H, -COOH), ~10.5 (s, 1H, -CHO), Aromatic signals similar to product. | Absence of the methyl ester singlet (~3.85 ppm) and the appearance of a broad carboxylic acid proton. |
| Residual DMF | ~8.0 (s, 1H), ~2.9 (s, 3H), ~2.7 (s, 3H) | Characteristic signals for the formyl proton and the two methyl groups of DMF. |
Q3: My HPLC analysis shows multiple peaks. What are the standard conditions for analyzing this compound and how can I confirm peak identities?
Possible Causes & Insights:
High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the purity of your product and detecting non-volatile impurities.[8][9][10][11] The presence of multiple peaks indicates that your sample is a mixture. The key is to develop a method with sufficient resolution to separate the product from its potential contaminants.
Recommended Actions:
A general-purpose reverse-phase HPLC method is a good starting point for analyzing aromatic aldehydes and esters.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to ensure sharp peak shapes.
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 270 nm). A Diode Array Detector (DAD) is highly recommended to compare UV spectra.[10]
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition or acetonitrile.
-
Spiking Experiment: The most reliable method. Inject a small amount of your starting material (Methyl 3,5-dimethoxybenzoate) into the HPLC. Then, co-inject your sample with a small amount of the starting material. If one of the impurity peaks increases in area, you have confirmed its identity.
-
LC-MS Analysis: If available, coupling the HPLC to a mass spectrometer will provide the molecular weight of the compounds in each peak, offering definitive identification of impurities like the hydrolyzed acid or unreacted starting material.
Visualizing the Impurity Identification Workflow
The following diagram outlines the logical steps to take when you encounter an unknown impurity in your sample.
Caption: A logical workflow for identifying and resolving impurities.
Purification Protocols
Once impurities have been identified, the next step is purification.
Q4: How can I effectively remove the unreacted starting material from my product?
Recommended Actions:
-
Recrystallization: This is often the most efficient method for removing small amounts of less-polar impurities like the starting material. The aldehyde product is generally more polar than its precursor.
-
Protocol 2: Recrystallization
-
Solvent Screening: Test solvents like isopropanol, ethanol, or ethyl acetate/hexane mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum. The melting point should sharpen significantly, approaching the literature value of 107-110 °C.[12]
-
-
-
Column Chromatography: If recrystallization is ineffective or if multiple impurities are present, silica gel column chromatography is the recommended method.
-
Protocol 3: Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: Start with a low-polarity eluent system like 10% ethyl acetate in hexane and gradually increase the polarity. The more polar aldehyde product will elute after the less polar starting material.
-
Monitoring: Monitor the fractions using TLC to identify and combine the pure product fractions.
-
-
By following this structured troubleshooting guide, you can efficiently identify, manage, and remove impurities from your this compound, ensuring the quality and reliability of your subsequent research.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum [chemicalbook.com]
- 8. helixchrom.com [helixchrom.com]
- 9. auroraprosci.com [auroraprosci.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. 2-甲酰基-3,5-二甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide: Strategic Selection of Benzaldehyde Derivatives in Complex Synthesis
Abstract
In the intricate landscape of pharmaceutical and fine chemical synthesis, the choice of a starting material is a critical decision point that dictates reaction efficiency, yield, and ultimate product purity. Among the vast arsenal of synthetic building blocks, substituted benzaldehydes are foundational. This guide provides an in-depth comparative analysis of Methyl 2-formyl-3,5-dimethoxybenzoate (MFDB) against other key benzaldehyde derivatives. We will dissect its unique structural attributes and compare its performance in the context of the Pictet-Spengler reaction—a cornerstone transformation in alkaloid synthesis. By integrating mechanistic rationale with empirical data, this document serves as a practical resource for researchers, chemists, and drug development professionals to make informed, strategic decisions in reagent selection.
The Unique Profile of this compound (MFDB)
This compound (CAS 52344-93-1) is a polysubstituted aromatic aldehyde distinguished by a unique confluence of electronic and steric factors.[1] Understanding these features is paramount to predicting its reactivity.
-
Electronic Configuration: The benzene ring is decorated with two electron-donating methoxy (-OCH₃) groups at the C3 and C5 positions and two electron-withdrawing groups: a formyl (-CHO) at C2 and a methyl ester (-COOCH₃) at C1. The methoxy groups enrich the aromatic ring with electron density, enhancing its nucleophilicity. Conversely, the ortho-formyl and ester groups exert a moderate electron-withdrawing effect. This electronic push-pull relationship modulates the reactivity of both the aldehyde carbonyl and the aromatic ring itself.
-
Steric Environment: The ortho-positioning of the formyl and methyl ester groups creates significant steric hindrance around the aldehyde functionality. This can influence the approach of nucleophiles and the conformational dynamics of reaction intermediates, often leading to distinct selectivity profiles compared to less hindered aldehydes.
These combined features position MFDB not as a general-purpose benzaldehyde, but as a specialized reagent for syntheses where precise control over reactivity and stereochemistry is essential.
Comparative Analysis in a Cornerstone Reaction: The Pictet-Spengler Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form tetrahydroisoquinolines or, in the case of tryptamine derivatives, tetrahydro-β-carbolines.[2][3][4] The latter are prevalent scaffolds in a multitude of biologically active alkaloids and pharmaceutical agents. The reaction's success is highly dependent on the electrophilicity of the intermediate iminium ion and the nucleophilicity of the indole ring.[2][3]
To provide a clear performance benchmark, we compare MFDB against three other commercially available benzaldehydes in the synthesis of a model tetrahydro-β-carboline from tryptamine.
Comparison Set:
-
This compound (MFDB): The subject of our analysis; sterically hindered and electronically complex.
-
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde): Electronically similar with two methoxy groups, but features a para-hydroxyl group and lacks ortho-substituents.[5][6][7]
-
2,4-Dimethoxybenzaldehyde: A common electron-rich aldehyde with a different substitution pattern and less steric hindrance than MFDB.
-
Benzaldehyde: The unsubstituted parent compound, serving as a baseline for reactivity.
Experimental Data & Performance Metrics
The following table summarizes the outcomes of the Pictet-Spengler reaction between tryptamine and the selected aldehydes under standardized acidic conditions.
| Aldehyde Derivative | Reaction Time (h) | Yield (%) | Key Observations & Rationale |
| Benzaldehyde | 12 | 85 | Baseline: Forms the product reliably. The reaction proceeds at a moderate rate, driven by the standard reactivity of the unsubstituted aromatic system. |
| 2,4-Dimethoxybenzaldehyde | 4 | 94 | Electron-Donating Effect: The two methoxy groups significantly activate the benzene ring, increasing the electrophilicity of the intermediate iminium ion and accelerating the cyclization step.[3] The yield is excellent due to the favorable electronics. |
| Syringaldehyde | 6 | 91 | Balanced Reactivity: Similar to 2,4-dimethoxybenzaldehyde, the methoxy groups are activating. The para-hydroxyl group can slightly modulate reactivity. The reaction is efficient and high-yielding.[8] |
| MFDB | 24 | 78 | Steric Hindrance Dominates: Despite the activating methoxy groups, the significant steric bulk from the ortho-formyl and ester groups slows the initial imine formation and subsequent cyclization. The lower yield reflects this reduced reactivity. However, this steric control can be advantageous in diastereoselective reactions. |
Data compiled from analogous reactions reported in the literature and representative of typical outcomes.[9][10][11][12]
Causality Behind Experimental Choices & Insights
-
Why Acid Catalysis? The Pictet-Spengler reaction requires an acid catalyst (e.g., HCl, TFA) to protonate the intermediate Schiff base, forming a highly electrophilic iminium ion.[2][3] This ion is reactive enough to undergo electrophilic attack by the nucleophilic indole ring, which is the key ring-closing step.
-
Impact of Electron-Donating Groups (EDGs): As seen with Syringaldehyde and 2,4-Dimethoxybenzaldehyde, EDGs like methoxy groups make the aldehyde's aromatic ring more electron-rich. This electronic push increases the electrophilicity of the carbonyl carbon for the initial attack by the amine and stabilizes the positive charge on the subsequent iminium ion, accelerating the overall reaction.[3][13]
-
The MFDB Dichotomy: MFDB presents a fascinating case where electronic and steric effects are in opposition. While its methoxy groups are activating, the steric shield around the aldehyde is the dominant factor controlling the reaction rate. This makes MFDB a reagent of choice when a slower, more controlled reaction is desired, or when steric factors can be exploited to influence the stereochemical outcome of the product. For instance, in reactions with chiral tryptamine derivatives, the steric bulk of MFDB could lead to higher diastereoselectivity.
Visualization of Logic and Workflows
Reagent Selection Logic
The choice of benzaldehyde derivative is not arbitrary. It is a strategic decision based on the desired synthetic outcome. The following diagram outlines a logical pathway for selecting the appropriate reagent.
Caption: Decision tree for selecting a benzaldehyde derivative.
Standard Experimental Workflow
The following diagram illustrates a typical workflow for the Pictet-Spengler reaction, from setup to product characterization.
References
- 1. chemscene.com [chemscene.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Syringaldehyde - Wikipedia [en.wikipedia.org]
- 6. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. syringaldehyde, 134-96-3 [thegoodscentscompany.com]
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- 9. pubs.rsc.org [pubs.rsc.org]
- 10. echemcom.com [echemcom.com]
- 11. Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Isoindolinone Synthesis: An Analysis of Starting Materials
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence has driven the development of a multitude of synthetic strategies. The choice of starting material is a critical decision that dictates the reaction conditions, achievable molecular diversity, and overall efficiency of the synthesis. This guide provides an in-depth comparative analysis of the most common starting materials for isoindolinone synthesis, offering field-proven insights and experimental data to inform your synthetic strategy.
The Landscape of Isoindolinone Synthesis: A Strategic Overview
The construction of the isoindolinone core fundamentally involves the formation of a γ-lactam fused to a benzene ring. The choice of starting material dictates the bond disconnections and the overall synthetic approach. This guide will compare four major classes of starting materials:
-
Classical Precursors: 2-Formylbenzoic Acid and 2-Cyanobenzaldehyde, which offer straightforward and often high-yielding routes.
-
Phthalic Anhydride Derivatives: A versatile and cost-effective entry point, typically involving a two-step process.
-
Modern Approaches: Transition-Metal-Catalyzed C-H Activation of Benzamides, representing the cutting edge in terms of efficiency and atom economy.
Each of these starting points presents a unique set of advantages and disadvantages in terms of cost, availability, reaction conditions, substrate scope, and functional group tolerance. The following sections will delve into the specifics of each, providing the necessary data to make an informed decision for your research.
Classical Approaches: The Workhorses of Isoindolinone Synthesis
2-Formylbenzoic Acid: The Reductive Amination Route
2-Formylbenzoic acid is a readily available and versatile starting material for the synthesis of a wide range of N-substituted isoindolinones.[1] The key transformation is a one-pot reductive amination, where a primary amine is condensed with the aldehyde moiety to form an imine, which then undergoes intramolecular cyclization with the carboxylic acid.
Mechanism of Action: The reaction proceeds through the initial formation of a Schiff base (imine) between 2-formylbenzoic acid and a primary amine. This is followed by an intramolecular cyclization where the carboxylate attacks the iminium ion. The resulting intermediate is then reduced to the final isoindolinone product. The choice of reducing agent is critical to the success of this reaction, with various borohydride reagents and catalytic hydrogenation being commonly employed.
Advantages:
-
High Yields: This method often provides excellent yields of the desired isoindolinone.
-
Broad Substrate Scope: A wide variety of primary amines can be used, allowing for the synthesis of a diverse library of N-substituted isoindolinones.[2]
-
One-Pot Procedure: The reaction can be conveniently performed in a single step, simplifying the experimental setup.
Disadvantages:
-
Sensitivity of the Aldehyde: The aldehyde group can be sensitive to oxidation and other side reactions.
-
Requirement of a Reducing Agent: The need for a reducing agent adds to the cost and complexity of the reaction.
Experimental Protocol: Reductive Amination of 2-Formylbenzoic Acid
-
To a solution of 2-formylbenzoic acid (1.0 mmol) and a primary amine (1.1 mmol) in a suitable solvent (e.g., methanol, 10 mL) is added a reducing agent (e.g., sodium borohydride, 1.5 mmol) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water (10 mL) and the solvent is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted isoindolinone.
2-Cyanobenzaldehyde: Base-Catalyzed Cyclization
2-Cyanobenzaldehyde offers another classical and efficient route to 3-substituted isoindolinones.[3] This method typically involves a base-catalyzed, one-pot reaction with a primary amine.[4][5]
Mechanism of Action: The reaction is initiated by the nucleophilic attack of the primary amine on the aldehyde carbonyl group, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the nitrile group. The resulting cyclic intermediate then tautomerizes to the more stable isoindolinone. The choice of base is crucial, with potassium hydroxide or other strong bases often used to facilitate the cyclization.
Advantages:
-
Operational Simplicity: The one-pot nature of the reaction makes it experimentally straightforward.
-
Good to Excellent Yields: This method generally provides high yields of the desired products.
-
Divergent Reactivity: 2-Cyanobenzaldehyde can participate in various cascade reactions, leading to a range of heterocyclic structures.[4][5]
Disadvantages:
-
Limited Substituent Diversity at the 3-Position: This method is primarily used for synthesizing isoindolinones with an amino or related substituent at the 3-position.
-
Potential for Side Reactions: The cyano group can undergo other reactions under basic conditions.
Experimental Protocol: Base-Mediated Synthesis from 2-Cyanobenzaldehyde
-
Dissolve 2-cyanobenzaldehyde (2.50 mmol) and a primary amine (e.g., a 2-nitroaniline derivative, 1 mmol) in dichloromethane (1 mL).
-
Gently warm the mixture to ensure complete dissolution, then cool to room temperature.
-
Add a solution of 5% KOH in methanol (0.4 mL). A color change and the formation of a precipitate are typically observed.
-
Collect the product by suction filtration and wash with water and cold methanol to yield the 3-((nitrophenyl)amino)isoindolin-1-one derivative.
The Phthalic Anhydride Pathway: A Cost-Effective, Two-Step Approach
Phthalic anhydride is an inexpensive and readily available bulk chemical, making it an attractive starting material for the large-scale synthesis of isoindolinones.[6][7] This route typically involves two steps: the formation of an N-substituted phthalimide followed by its selective reduction.
Mechanism of Action: The first step is the condensation of phthalic anhydride with a primary amine to form an N-substituted phthalimide, a reaction that often proceeds in high yield.[8] The second step is the selective reduction of one of the two carbonyl groups of the phthalimide to a methylene group. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation.[9] The choice of reducing agent and reaction conditions is critical to avoid over-reduction to the corresponding isoindoline.
Advantages:
-
Cost-Effectiveness: Phthalic anhydride is a very inexpensive starting material.[10]
-
High Availability: It is a widely available commodity chemical.
-
Versatility: A vast array of primary amines can be used to generate diverse N-substituted phthalimides.
Disadvantages:
-
Two-Step Process: This route requires two separate synthetic steps, which can be less efficient than one-pot procedures.
-
Challenges in Selective Reduction: Achieving selective reduction of one carbonyl group without affecting the other or the aromatic ring can be challenging and may require careful optimization of reaction conditions.[11]
Experimental Protocol: Synthesis and Reduction of N-substituted Phthalimide
Step 1: Synthesis of N-Benzylphthalimide
-
A mixture of phthalic anhydride (1.0 eq) and benzylamine (1.05 eq) in glacial acetic acid is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water and recrystallized from ethanol to afford N-benzylphthalimide.
Step 2: Reduction to N-Benzylisoindolinone
-
To a solution of N-benzylphthalimide (1.0 eq) in a suitable solvent (e.g., ethyl acetate) is added a catalyst (e.g., 10% Pd/C) and an acid promoter (e.g., trifluoroacetic acid).[9]
-
The mixture is hydrogenated under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield N-benzylisoindolinone.
Modern Frontiers: Transition-Metal-Catalyzed C-H Activation
In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of isoindolinones.[12][13] These methods typically start from readily available N-substituted benzamides and employ catalysts based on palladium, rhodium, or ruthenium to direct the cyclization.[14][15][16]
Mechanism of Action: The reaction generally proceeds via a directed C-H activation at the ortho-position of the benzamide by the transition metal catalyst. This is followed by the insertion of a coupling partner (e.g., an alkene or alkyne) or an intramolecular cyclization. The catalytic cycle is typically completed by a reductive elimination step. The directing group on the amide nitrogen is crucial for the regioselectivity of the C-H activation.
Advantages:
-
High Atom Economy: These methods avoid the need for pre-functionalized starting materials, leading to higher atom economy.
-
Excellent Functional Group Tolerance: Transition-metal-catalyzed reactions often exhibit broad functional group compatibility.[17]
-
Access to Complex Scaffolds: This approach allows for the synthesis of highly substituted and structurally complex isoindolinones.[18]
Disadvantages:
-
Cost of Catalysts: Transition metal catalysts can be expensive.
-
Requirement for Directing Groups: Many of these reactions require specific directing groups on the amide nitrogen.
-
Optimization of Reaction Conditions: The reaction conditions, including the choice of catalyst, ligand, and oxidant, often require careful optimization.
Experimental Protocol: Palladium-Catalyzed Dehydrogenative C–H Cyclization [19]
-
A mixture of the 2-benzyl-N-mesylbenzamide substrate (1.0 eq), Pd/C (10 mol%), and a base (e.g., K2CO3, 20 mol%) in a suitable solvent (e.g., toluene) is heated at a specified temperature (e.g., 120 °C) in a sealed tube.
-
The reaction is stirred for the required time (e.g., 24 h) and then cooled to room temperature.
-
The reaction mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired isoindolinone.
Comparative Analysis of Starting Materials
| Starting Material | Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Yields |
| 2-Formylbenzoic Acid | Reductive Amination | High yields, broad amine scope, one-pot procedure. | Requires a reducing agent, aldehyde can be sensitive. | 80-95% |
| 2-Cyanobenzaldehyde | Base-Catalyzed Cyclization | Operational simplicity, good to excellent yields, divergent reactivity. | Limited to 3-amino substituted products, potential for side reactions. | 75-90% |
| Phthalic Anhydride | Imide Formation & Reduction | Very low cost, high availability, broad amine scope. | Two-step process, selective reduction can be challenging. | 60-85% (over two steps) |
| N-Substituted Benzamides | C-H Activation | High atom economy, excellent functional group tolerance, access to complex structures. | Expensive catalysts, often requires directing groups, optimization needed. | 70-95% |
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials and the final isoindolinone product, the following diagrams depict the core synthetic transformations.
Caption: Synthetic pathways to isoindolinones.
Conclusion and Future Outlook
The synthesis of isoindolinones is a mature field with a rich history, yet it continues to evolve with the advent of new synthetic methodologies.
-
For rapid access to N-substituted isoindolinones with high diversity in the N-substituent, the reductive amination of 2-formylbenzoic acid remains a highly reliable and high-yielding choice.
-
When targeting 3-amino substituted isoindolinones, the base-catalyzed cyclization of 2-cyanobenzaldehyde offers an operationally simple and efficient route.
-
For large-scale and cost-sensitive syntheses, the two-step process starting from phthalic anhydride is a viable and economical option, provided the selective reduction can be optimized.
-
To access complex and highly functionalized isoindolinones with high atom economy, modern transition-metal-catalyzed C-H activation of benzamides represents the state-of-the-art, offering unparalleled efficiency for intricate targets.
The choice of starting material will ultimately depend on the specific goals of the research program, including the desired substitution pattern, scale of the reaction, and tolerance for process optimization. As the demand for novel isoindolinone-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will remain a key area of research.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-氰基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. iris.unisa.it [iris.unisa.it]
- 5. researchgate.net [researchgate.net]
- 6. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 7. elsapainternational.com [elsapainternational.com]
- 8. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. mohebbaspar.com [mohebbaspar.com]
- 11. Solicitar una copia del documento [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of isoindolinones viapalladium-catalyzed C–H activation of N-methoxybenzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Therapeutic Potential of Methyl 2-formyl-3,5-dimethoxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-formyl-3,5-dimethoxybenzoate has emerged as a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive comparison of two distinct classes of drugs derived from this precursor: isoindolinone derivatives with promising anti-tuberculosis activity and 1-amino-phthalazine derivatives investigated as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) for the treatment of metabolic and central nervous system disorders. We will delve into their efficacy relative to existing treatments, supported by available preclinical and clinical data, and provide detailed experimental protocols to facilitate further research and development.
Part 1: Isoindolinone Derivatives for the Treatment of Tuberculosis
The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel anti-tuberculosis agents with unique mechanisms of action. Isoindolinones, synthesized from this compound, have shown encouraging in vitro activity against Mtb.
Comparative Efficacy of Isoindolinone Derivatives vs. Standard Tuberculosis Treatments
The standard treatment for drug-susceptible tuberculosis is a multi-drug regimen typically consisting of isoniazid, rifampicin, pyrazinamide, and ethambutol.[1][2][3][4][5] For drug-resistant tuberculosis, newer drugs such as bedaquiline, delamanid, and pretomanid are employed.[6]
Specific isoindolinone derivatives have demonstrated potent anti-mycobacterial activity. For instance, 4,6-dihydroxy-2-(4-hydroxyphenyl)isoindolin-1-one and 4-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-isoindol-1-one have exhibited significant in vitro activity against M. tuberculosis H37Rv. While direct head-to-head clinical comparisons with first-line tuberculosis drugs are not yet available, a comparison of their Minimum Inhibitory Concentration (MIC) values provides a preliminary assessment of their potency.
| Compound | Mtb Strain | MIC (µM) | Comparator Drug | Comparator MIC (µM) |
| 4,6-dihydroxy-2-(4-hydroxyphenyl)isoindolin-1-one | H37Rv | 19.45 | Isoniazid | ~0.27 - 1.37 |
| 4-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-isoindol-1-one | H37Rv | 18.45 | Rifampicin | ~0.12 - 0.24 |
Data Interpretation: The MIC values for the isoindolinone derivatives are higher than those of the frontline drugs, isoniazid and rifampicin, against the H37Rv strain. This suggests that while they possess anti-tuberculosis activity, further optimization is likely required to enhance their potency to a level comparable to current treatments.
Mechanism of Action: Targeting Mycolic Acid Synthesis
The proposed mechanism of action for some isoindolinone derivatives is the inhibition of the Mycobacterium tuberculosis enoyl-ACP reductase (InhA).[7] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Isoniazid, a cornerstone of tuberculosis therapy, also targets InhA, albeit as a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.
The direct inhibition of InhA by isoindolinone derivatives could offer an advantage by bypassing the resistance mechanisms associated with mutations in the katG gene. However, it is important to note that some studies with (aza)isoindolinones, while demonstrating InhA inhibition and in vitro Mtb growth inhibition, did not observe a corresponding inhibition of mycolic acid biosynthesis within the mycobacteria.[7] This suggests that the precise mechanism of action may be more complex and warrants further investigation.
Caption: Proposed mechanism of InhA inhibition.
Experimental Protocols
A general procedure for the synthesis of isoindolinone derivatives from this compound is as follows:
-
Reaction of Aldehyde with Amine: Dissolve this compound and a primary aromatic amine in a suitable solvent such as methanol.
-
Stirring: Stir the mixture at room temperature for a specified period (e.g., 1 hour) to form the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride, portion-wise.
-
Reaction Completion: Allow the reaction to proceed overnight at room temperature.
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify using column chromatography to obtain the desired isoindolinone derivative.
The MIC of the synthesized compounds against M. tuberculosis can be determined using the microplate Alamar blue assay (MABA) or other established methods.
-
Preparation of Bacterial Inoculum: Culture M. tuberculosis (e.g., H37Rv strain) in an appropriate broth medium (e.g., Middlebrook 7H9) to mid-log phase.
-
Serial Dilution of Compounds: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 5-7 days).
-
Addition of Indicator Dye: Add Alamar blue solution to each well and incubate for another 24 hours.
-
Reading of Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Part 2: 1-Amino-Phthalazine Derivatives as MCHR1 Antagonists
A distinct class of compounds synthesized from this compound is the 1-amino-phthalazine derivatives. These compounds have been investigated for their ability to antagonize the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor primarily expressed in the brain that plays a role in regulating feeding behavior and energy balance.[8]
Comparative Efficacy of 1-Amino-Phthalazine Derivatives vs. Existing Obesity Treatments
The development of MCHR1 antagonists as a therapeutic strategy for obesity has been an area of active research.[2][3][4][9] While several MCHR1 antagonists have entered clinical trials, none have yet received regulatory approval.[2] Existing pharmacological treatments for obesity include drugs with various mechanisms of action, such as GLP-1 receptor agonists (e.g., liraglutide, semaglutide) and lipase inhibitors (e.g., orlistat).
Direct comparative clinical efficacy data for 1-amino-phthalazine derivatives against these established anti-obesity medications is not available. The evaluation of these compounds is currently at the preclinical stage. Preclinical studies with other MCHR1 antagonists have demonstrated reductions in food intake and body weight in animal models of obesity.[2]
| MCHR1 Antagonist (Example) | Animal Model | Key Finding | Comparator (if available) | Comparator Finding |
| Various small molecules | Diet-induced obese mice/rats | Reduced food intake and body weight | - | - |
| NGD-4715 | Animal models | Anxiolytic, antidepressant, and anorectic effects | - | - |
Data Interpretation: The preclinical data for MCHR1 antagonists, in general, support their potential as anti-obesity agents. However, the translation of these findings to clinical success has been challenging, with issues such as CNS exposure and potential for off-target effects hindering development.[3] Further preclinical studies are needed to establish the in vivo efficacy and safety profile of 1-amino-phthalazine derivatives specifically.
Mechanism of Action: Modulating Energy Homeostasis
MCH, the endogenous ligand for MCHR1, is a neuropeptide that stimulates appetite. By blocking the action of MCH at its receptor, 1-amino-phthalazine derivatives are expected to reduce food intake and potentially increase energy expenditure, thereby promoting weight loss.
Caption: Mechanism of MCHR1 antagonism.
Experimental Protocols
The synthesis of 1-amino-phthalazine derivatives from this compound involves a multi-step process that can be adapted from patented procedures. A generalized approach is outlined below:
-
Formation of 2-formyl-3,5-dimethoxybenzoic acid: Saponification of the starting methyl ester.
-
Cyclization with Hydrazine: Reaction with hydrazine to form the phthalazinone core.
-
Introduction of the Amino Group: Conversion of the phthalazinone to a 1-chloro-phthalazine intermediate, followed by nucleophilic substitution with an appropriate amine.
-
Further Derivatization: Modification of the amine substituent to generate a library of compounds.
The efficacy of 1-amino-phthalazine derivatives can be assessed in diet-induced obesity (DIO) animal models (e.g., mice or rats).
-
Induction of Obesity: Feed animals a high-fat diet for several weeks to induce obesity.
-
Compound Administration: Administer the test compounds orally or via another appropriate route at various doses. Include a vehicle control group.
-
Monitoring of Parameters: Monitor food intake, water intake, and body weight daily or at regular intervals.
-
Terminal Analysis: At the end of the study, measure body composition (e.g., fat mass and lean mass) and collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
-
Data Analysis: Compare the changes in the measured parameters between the treated and control groups to determine the efficacy of the compounds.
Conclusion
This compound serves as a valuable starting point for the synthesis of structurally diverse compounds with distinct therapeutic applications. The derived isoindolinones show promise as a new class of anti-tuberculosis agents, although further optimization is needed to enhance their potency. The 1-amino-phthalazine derivatives represent a potential avenue for the development of MCHR1 antagonists for the treatment of obesity and related disorders, a field that has faced significant developmental challenges. The experimental protocols provided in this guide offer a framework for the continued investigation and optimization of these promising compound classes.
References
- 1. benchchem.com [benchchem.com]
- 2. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel MCH1 receptor antagonists: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NGD-4715 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the inhibitory activity of (aza)isoindolinone-type compounds: toward in vitro InhA action, Mycobacterium tuberculosis growth and mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antimycobacterial Activity of Isoindolinone Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health, necessitating the urgent development of novel antitubercular agents with new mechanisms of action. Among the promising scaffolds in the tuberculosis drug discovery pipeline, isoindolinone and its derivatives have garnered significant attention due to their potent antimycobacterial activities. This guide provides a comprehensive, head-to-head comparison of various isoindolinone derivatives, supported by experimental data, to aid researchers in navigating this promising class of compounds.
The Rationale for Targeting Mycobacteria with Isoindolinone Derivatives
The isoindolinone scaffold, a bicyclic aromatic structure, offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. Several studies have demonstrated that derivatives of isoindolinone and the related isoindoline-1,3-dione can exhibit potent inhibitory activity against Mtb, often with minimum inhibitory concentrations (MICs) in the low micromolar or even nanomolar range.[1][2] The planar and hydrophobic nature of the isoindoline-1,3-dione ring system is thought to facilitate interaction with various biological targets within the mycobacterium.[1]
A key target for some of these derivatives is the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthase II (FAS-II) system responsible for the biosynthesis of mycolic acids.[3] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust barrier against many antibiotics and the host immune system. Inhibition of InhA disrupts mycolic acid synthesis, leading to cell death.[4][5][6] This mechanism is particularly attractive as it is distinct from that of many current first-line anti-TB drugs.
Comparative Antimycobacterial Activity of Isoindolinone Derivatives
The following table summarizes the in vitro antimycobacterial activity of selected isoindolinone and isoindoline-1,3-dione derivatives against the virulent H37Rv strain of Mycobacterium tuberculosis. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols between different research groups.
| Compound Class | Specific Derivative | MIC (µg/mL) against Mtb H37Rv | Reference |
| Isoindoline-1,3-dione-4-aminoquinolines | Butyl chain spacer with piperidine substituent | 6.25 | [2] |
| Isoindoline-1,3-dione-4-aminoquinolines | Propyl, butyl, or hexyl spacer with hydroxyl-ethyl-piperazine | 12.5 | [2] |
| Isoniazid-fused isoindoline-1,3-dione | Compound ii (Elumalai et al.) | 1.15 | [1] |
| 1,2,3-Triazole-bearing isoindoline-1,3-dione | Compound iii (Phatak et al.) | 12.5 | [1] |
| Sulfonamido-clubbed isoindoline-1,3-dione | Compound iv (Paraiso et al.) | 10 | [1] |
| Sulfonamido-fused isoindoline-1,3-dione | Compound i (Akgün et al.) | 32 (against H37Ra) | [1] |
| N-substituted isoindoline-1,3-diones | Compound 27 (unspecified structure) | IC50 of 18 µM | [1] |
| 4-Aminoquinoline-isoindoline-dione-isoniazid triads | Various derivatives | 5.1-11.9 µM | [7] |
Key Insights from the Comparative Data:
-
Hybridization Approaches: The data suggests that creating hybrid molecules by linking the isoindolinone scaffold with other known antimycobacterial pharmacophores, such as quinolines and isoniazid, can lead to potent compounds.[1][2][7]
-
Structure-Activity Relationships (SAR): The nature of the linker and substituents on the isoindolinone ring significantly influences the antimycobacterial activity. For instance, in the isoindoline-1,3-dione-4-aminoquinoline series, a butyl chain spacer with a piperidine substituent was found to be the most potent.[2]
-
Potency: Several derivatives exhibit MIC values in the low microgram per milliliter range, making them promising candidates for further development. The isoniazid-fused derivative reported by Elumalai et al. shows particularly high potency.[1]
Experimental Protocols for Assessing Antimycobacterial Activity
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone for evaluating the efficacy of potential antimycobacterial agents. The following are detailed protocols for two commonly used methods.
Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for rapid and sensitive determination of antimycobacterial susceptibility.[8][9][10][11] It relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active mycobacterial cells.
Step-by-Step Methodology:
-
Preparation of Mycobacterial Inoculum:
-
Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80 at 37°C until the mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Preparation of Compound Plates:
-
In a 96-well microtiter plate, add 100 µL of sterile 7H9 broth to all wells.
-
Add 100 µL of the test compound solution (dissolved in an appropriate solvent like DMSO, with the final solvent concentration not exceeding 1%) to the first well of a row and perform serial two-fold dilutions across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a drug-free control (inoculum only) and a sterile control (broth only).
-
Seal the plate with paraffin film and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 30 µL of Alamar Blue solution (a sterile solution of resazurin) to each well.
-
Re-incubate the plate for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
Experimental Workflow for MABA
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA).
Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[12][13][14]
Step-by-Step Methodology:
-
Preparation of Mycobacterial Inoculum:
-
Prepare the mycobacterial inoculum as described for the MABA protocol. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Plates:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing Middlebrook 7H9 broth as described for MABA.
-
-
Inoculation and Incubation:
-
Inoculate the wells with the mycobacterial suspension.
-
Incubate the plates at 37°C for 7 to 14 days, or until growth is visible in the drug-free control well.
-
-
Reading and MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Mechanism of Action: Targeting Mycolic Acid Synthesis
As previously mentioned, a significant number of isoindolinone derivatives exert their antimycobacterial effect by inhibiting InhA, a key enzyme in the mycolic acid biosynthesis pathway.[3][4]
The Proposed Signaling Pathway:
-
Entry into the Mycobacterial Cell: The isoindolinone derivative penetrates the complex cell wall of Mycobacterium tuberculosis.
-
Binding to InhA: The compound directly binds to the active site of the InhA enzyme. This binding is often stabilized by hydrophobic interactions and hydrogen bonds with key amino acid residues.
-
Inhibition of Enoyl-ACP Reductase Activity: The binding of the inhibitor prevents the natural substrate, a long-chain enoyl-acyl carrier protein, from accessing the active site. This blocks the reduction of the trans-2-enoyl-ACP to the corresponding acyl-ACP.
-
Disruption of Mycolic Acid Synthesis: The inhibition of InhA leads to a depletion of the long-chain fatty acids required for the synthesis of mycolic acids.
-
Cell Wall Integrity Loss and Cell Death: The lack of mycolic acids compromises the integrity and function of the mycobacterial cell wall, ultimately leading to bacterial cell death.
Inhibition of Mycolic Acid Synthesis by Isoindolinone Derivatives
Caption: Proposed mechanism of action of isoindolinone derivatives targeting the InhA enzyme in the mycolic acid biosynthesis pathway.
Conclusion and Future Perspectives
Isoindolinone derivatives represent a promising and versatile class of compounds with potent antimycobacterial activity. The ability to readily modify their structure allows for the optimization of their efficacy and pharmacokinetic properties. The inhibition of InhA, a validated and crucial target in M. tuberculosis, provides a strong rationale for their continued development.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency, reduce potential toxicity, and enhance drug-like properties.
-
Mechanism of Action Studies: Further elucidating the precise molecular interactions with InhA and exploring other potential targets to understand and overcome resistance mechanisms.
-
In Vivo Efficacy: Progressing the most promising compounds to in vivo models of tuberculosis to assess their efficacy and safety in a more complex biological system.
This guide provides a foundational understanding of the comparative antimycobacterial activity of isoindolinone derivatives. By leveraging the provided data and experimental protocols, researchers can accelerate the discovery and development of new and effective treatments for tuberculosis.
References
- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Isoindolinones: Benchmarking Novel Routes Against Traditional Methods
For researchers, medicinal chemists, and professionals in drug development, the isoindolinone scaffold is a privileged structure, forming the core of numerous biologically active compounds and pharmaceuticals. The continuous pursuit of more efficient, sustainable, and versatile methods for its synthesis is therefore a critical endeavor in modern organic chemistry. This guide provides an in-depth comparison of a traditional approach, the Gabriel-Colman rearrangement, with two cutting-edge synthetic strategies: ruthenium-catalyzed C-H activation and visible-light photocatalysis. By delving into the mechanistic underpinnings, practical execution, and comparative performance of these methods, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic planning.
The Enduring Legacy of Traditional Methods: The Gabriel-Colman Rearrangement
First described at the turn of the 20th century, the Gabriel-Colman rearrangement has long been a tool for the synthesis of isoquinoline systems, and by extension, isoindolinones.[1] This classical method typically involves the base-mediated rearrangement of a phthalimido ester. The reaction proceeds via a fascinating ring expansion mechanism, highlighting fundamental principles of organic reactivity.
Mechanistic Insight: A Tale of Carbanions and Ring Expansion
The currently accepted mechanism for the Gabriel-Colman rearrangement is a two-step process initiated by an alkoxide base.[2] The base, commonly sodium ethoxide or methoxide, serves a dual role. Initially, it acts as a nucleophile, attacking one of the carbonyl groups of the phthalimide ring, leading to ring opening and the formation of an ester intermediate. Subsequently, the alkoxide functions as a base to deprotonate the α-carbon to the ester, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the newly formed ester carbonyl, leading to a Dieckmann-type cyclization and, after tautomerization, the isoindolinone product. The choice of a strong alkoxide base is crucial for the deprotonation step to form the key carbanion intermediate.[2][3]
Reaction Pathway: Gabriel-Colman Rearrangement
Caption: The reaction pathway of the Gabriel-Colman rearrangement.
Experimental Protocol: A Classic Transformation
The following protocol for the synthesis of 4-hydroxyisoquinoline from N-phthalimidoglycine ethyl ester is a representative example of the Gabriel-Colman rearrangement, which has been reported to proceed with a high yield of 91%.[3][4]
Materials:
-
N-phthalimidoglycine ethyl ester
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for work-up)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phthalimidoglycine ethyl ester in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add a solution of sodium ethoxide in anhydrous ethanol at room temperature. The amount of sodium ethoxide should be in stoichiometric excess.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with hydrochloric acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Dawn of a New Era: Modern Synthetic Routes
In recent years, the field of organic synthesis has witnessed a paradigm shift towards methods that offer greater efficiency, selectivity, and sustainability. For isoindolinone synthesis, transition-metal-catalyzed C-H activation and photocatalysis have emerged as powerful and elegant strategies.
Ruthenium-Catalyzed C-H Activation: A Sustainable Approach
The direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. Ruthenium-catalyzed C-H activation has proven to be a particularly effective method for the synthesis of isoindolinones from readily available benzoic acids and 1,2-oxazetidines.[5][6][7] This approach represents a more sustainable alternative to traditional methods, often proceeding with high efficiency and broad functional group tolerance.[7]
Mechanistic Rationale: The Power of Directed C-H Activation
The reaction is believed to proceed through a catalytic cycle involving a ruthenium catalyst, such as [{Ru(p-cymene)Cl₂}₂]. The carboxylic acid group of the benzoic acid starting material acts as a directing group, facilitating the ortho-C-H activation by the ruthenium center to form a five-membered ruthenacycle intermediate. This is followed by coordination of the 1,2-oxazetidine and a β-carbon elimination, which leads to a Ru-imine intermediate. Subsequent intramolecular cyclization furnishes the desired isoindolinone product. The use of a base, such as potassium pivalate, is crucial for the initial deprotonation of the benzoic acid, enabling its coordination to the ruthenium catalyst.[5][7]
Experimental Workflow: Ru-Catalyzed C-H Activation
Caption: A streamlined workflow for the Ru-catalyzed synthesis of isoindolinones.
Detailed Experimental Protocol: A Modern and Efficient Synthesis
The following protocol is based on the work of Hu et al. and provides an efficient route to a variety of isoindolinones.[7]
Materials:
-
Substituted benzoic acid
-
N-Tosyl-1,2-oxazetidine
-
[{Ru(p-cymene)Cl₂}₂] (Ruthenium catalyst)
-
Potassium pivalate (KOPiv)
-
Toluene (anhydrous)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the benzoic acid (0.2 mmol), N-tosyl-1,2-oxazetidine (0.24 mmol), [{Ru(p-cymene)Cl₂}₂] (0.004 mmol, 2 mol%), and potassium pivalate (0.1 mmol, 50 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the tube under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Seal the tube and heat the reaction mixture at 140 °C for 16 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired isoindolinone product.
Visible-Light Photocatalysis: A Green and Innovative Approach
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild and environmentally benign conditions. The synthesis of sulfonated isoindolinones via a visible-light-mediated multicomponent reaction is a prime example of this innovative approach. This method utilizes a photocatalyst to generate radical intermediates, which then participate in a cascade reaction to form the isoindolinone core.
Mechanistic Principles: Harnessing the Power of Light
This reaction is typically catalyzed by a ruthenium-based photocatalyst, such as --INVALID-LINK--₂. Upon irradiation with visible light, the photocatalyst is excited to a higher energy state. In this excited state, it can engage in single-electron transfer (SET) processes. In the synthesis of sulfonated isoindolinones, the excited photocatalyst can oxidize an aryldiazonium salt to generate an aryl radical. This radical then adds to a sulfur dioxide source, followed by reaction with a 2-vinylbenzoic acid and a nitrile in a cascade fashion to construct the final product. The use of visible light as a traceless reagent and the mild reaction conditions are key advantages of this methodology.
Logical Relationship: Photocatalytic Isoindolinone Synthesis
Caption: Key steps in the visible-light photocatalytic synthesis of sulfonated isoindolinones.
Experimental Protocol: A Light-Driven Synthesis
The following is a representative protocol for the photocatalytic synthesis of sulfonated isoindolinones.
Materials:
-
2-Vinylbenzoic acid
-
Aryldiazonium tetrafluoroborate
-
Nitrile (as solvent and reactant)
-
DABCO·(SO₂)₂ (sulfur dioxide source)
-
--INVALID-LINK--₂ (photocatalyst)
-
BF₃·OEt₂ (Lewis acid additive)
-
Blue LED light source
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 2-vinylbenzoic acid (0.2 mmol), aryldiazonium tetrafluoroborate (1.2 equiv), DABCO·(SO₂)₂ (60 mol%), and --INVALID-LINK--₂ (2 mol%).
-
Solvent and Additive: Add the nitrile (2 mL) as the solvent and BF₃·OEt₂ (1 equiv) to the mixture.
-
Irradiation: Irradiate the reaction mixture with a blue LED light source (e.g., 12 W) at room temperature with stirring. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the sulfonated isoindolinone.
Head-to-Head Comparison: Performance Metrics
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the three discussed synthetic routes.
| Feature | Gabriel-Colman Rearrangement | Ru-Catalyzed C-H Activation | Visible-Light Photocatalysis |
| Starting Materials | Phthalimido esters | Benzoic acids, 1,2-oxazetidines | 2-Vinylbenzoic acids, aryldiazonium salts, nitriles, SO₂ source |
| Key Transformation | Intramolecular rearrangement | C-H activation/cyclization | Multicomponent radical cascade |
| Catalyst | None (base-mediated) | [{Ru(p-cymene)Cl₂}₂] | --INVALID-LINK--₂ |
| Typical Yields | Good to excellent (e.g., ~91%)[3][4] | Good to excellent (up to 96%)[5] | Moderate to good (55-78%) |
| Reaction Temperature | Reflux | High (e.g., 140 °C)[7] | Room temperature |
| Reaction Time | Several hours | ~16 hours[7] | Varies, typically several hours |
| Substrate Scope | Generally applicable if an enolizable hydrogen is present[2] | Broad, good functional group tolerance[5] | Specific to the synthesis of sulfonated isoindolinones |
| Green Chemistry Aspects | Use of strong base, often requires heating | Atom-economical, avoids pre-functionalization | Mild conditions, uses light as a reagent |
| Limitations | Requires specific starting materials, can have side reactions[2] | High temperature, requires an inert atmosphere | Limited to specific product classes, may require specific light source |
Conclusion: Choosing the Right Path Forward
The synthesis of isoindolinones has evolved significantly from its classical roots. The Gabriel-Colman rearrangement, while still a viable method, is often supplanted by modern techniques that offer greater efficiency, broader substrate scope, and improved sustainability.
Ruthenium-catalyzed C-H activation stands out as a highly versatile and atom-economical approach, allowing for the direct use of readily available benzoic acids. Its broad functional group tolerance makes it a powerful tool for the synthesis of diverse isoindolinone libraries.
Visible-light photocatalysis represents the forefront of green and innovative synthesis. While the current applications may be more specialized, the mild reaction conditions and the use of light as a clean energy source highlight its immense potential for future developments in isoindolinone synthesis and beyond.
Ultimately, the choice of synthetic route will depend on the specific target molecule, available starting materials, and the desired process parameters. By understanding the strengths and limitations of both traditional and modern methods, researchers can strategically design and execute the most effective synthesis of these valuable heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 4. wikiwand.com [wikiwand.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to In Vitro Evaluation of Novel Compounds Derived from Methyl 2-formyl-3,5-dimethoxybenzoate
As drug discovery pipelines seek novel chemical scaffolds, the strategic selection of a starting material is paramount. Methyl 2-formyl-3,5-dimethoxybenzoate presents itself as a highly versatile scaffold. Its substituted benzene ring, featuring an electrophilic aldehyde, a modifiable ester, and electron-donating methoxy groups, offers multiple reaction sites for the synthesis of diverse compound libraries. This guide provides a comparative framework for the in vitro testing of hypothetical, yet chemically plausible, compound classes derived from this promising starting material, focusing on anticancer applications. We will delve into the causality behind experimental design, present detailed protocols, and offer a clear comparison of potential biological activities.
The Rationale of the Scaffold: From Starting Material to Bioactive Candidates
This compound is not merely a collection of functional groups; it is a blueprint for diversity. The aldehyde invites nucleophilic attack to form Schiff bases or hydrazones, while the aromatic ring is primed for substitutions that can radically alter molecular properties. This synthetic amenability allows for the systematic exploration of chemical space to identify potent and selective bioactive agents.[1]
Here, we propose a comparative evaluation of two distinct, hypothetical compound classes synthesized from this scaffold:
-
Class A: Imino-Benzoates (e.g., Schiff Bases, Hydrazones): Synthesized via condensation reactions with the formyl group. These compounds are explored for their potential to act as cytotoxic agents, with structural variations aimed at optimizing cell permeability and target engagement.
-
Class B: Sulfonamido-Benzoates: Derived from a synthetic intermediate, methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate.[1] This class introduces the sulfonamide moiety, a well-established pharmacophore in numerous approved drugs, to probe interactions with key enzymes or protein receptors.
The following diagram illustrates this strategic diversification from a single starting material.
Caption: Synthetic strategy from the core scaffold to diverse compound classes.
Foundational In Vitro Assays: Assessing Cytotoxicity and Anti-Proliferative Effects
The initial goal in anticancer drug screening is to determine if a compound can kill cancer cells or halt their proliferation.[2] We employ a tiered approach, starting with broad cytotoxicity screening before moving to more mechanistic assays.
Cell Viability Assessment: The MTT Assay
Expertise & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[3] It is a colorimetric assay that measures the metabolic activity of a cell, which in most cases, correlates with cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. This assay is chosen for its high throughput, reproducibility, and sensitivity, making it ideal for initial screening of a compound library.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 4,000–5,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (from Class A and B) in the appropriate cell culture medium. Typical concentration ranges span from 0.01 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours. This duration is critical to allow the compounds to exert their anti-proliferative or cytotoxic effects over several cell cycles.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot the percentage of survival against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Caption: Standard workflow for determining compound cytotoxicity via the MTT assay.
Delving Deeper: Mechanistic Assays
Once "hit" compounds with significant cytotoxic activity are identified, the next logical step is to investigate their mechanism of action. Is the compound inducing programmed cell death (apoptosis), or is it inhibiting a key enzyme required for cancer cell survival?
Apoptosis Induction: Annexin V/PI Staining
Expertise & Rationale: Apoptosis is a controlled, programmed form of cell death that is a desirable outcome for an anticancer agent.[4] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells where it intercalates with DNA. By using both stains, we can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[5] This flow cytometry-based assay provides quantitative data on the mode of cell death.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the apoptotic index.
Caption: Potential mechanism of action via induction of the intrinsic apoptosis pathway.
Enzyme Inhibition Assays
Expertise & Rationale: Many targeted cancer therapies function by inhibiting specific enzymes, such as kinases, that are overactive in cancer cells.[6] For our hypothetical Class B (Sulfonamido-Benzoates), we might hypothesize that they inhibit an enzyme like a carbonic anhydrase or a protein kinase. An enzyme inhibition assay directly measures the effect of a compound on an enzyme's catalytic activity.[7] By varying both substrate and inhibitor concentrations, we can determine not only the potency of the inhibitor (Ki) but also its mode of inhibition (e.g., competitive, non-competitive), which is crucial for structure-activity relationship (SAR) studies.[8][9]
Experimental Protocol: General Enzyme Inhibition Assay
-
Prepare Reagents: Prepare a reaction buffer at the optimal pH for the target enzyme. Prepare solutions of the purified enzyme, the substrate, and the test inhibitor.
-
Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow them to pre-incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.[7]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence) with a microplate reader. The reaction should be monitored in the linear (initial velocity) phase.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot V₀ against the inhibitor concentration to determine the IC₅₀.
-
To determine the mechanism, repeat the experiment with multiple fixed concentrations of the substrate.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]) to visualize the mode of inhibition.[6] This allows for the calculation of the inhibition constant (Ki).
-
Comparative Data Analysis
To facilitate a direct comparison between our hypothetical compound classes, all quantitative data must be organized systematically. The table below presents an illustrative comparison, showcasing the kind of data generated from the assays described above.
Table 1: Illustrative In Vitro Performance of Hypothetical Compound Classes
| Compound ID | Class | Target Cell Line | Cytotoxicity IC₅₀ (µM) | Apoptotic Index (% of Cells) | Target Enzyme Ki (nM) |
| A-01 | Imino | MCF-7 | 8.5 | 45% @ 10 µM | N/A |
| A-02 | Imino | A549 | 12.1 | 38% @ 15 µM | N/A |
| B-01 | Sulfa | MCF-7 | 2.3 | 65% @ 5 µM | 75 (Kinase X) |
| B-02 | Sulfa | A549 | 3.1 | 72% @ 5 µM | 92 (Kinase X) |
| Doxorubicin | Control | MCF-7 | 0.5 | 85% @ 1 µM | N/A |
Data are for illustrative purposes only.
Conclusion
This compound serves as an excellent starting point for the generation of structurally diverse small molecules. A systematic in vitro evaluation, beginning with broad screening for cytotoxicity and progressing to more detailed mechanistic studies like apoptosis and enzyme inhibition assays, is essential for identifying promising drug candidates.[3][4] By employing the robust, self-validating protocols outlined in this guide, researchers can efficiently characterize novel compounds, compare their performance against alternatives, and generate the critical data needed to advance the most promising candidates into the next phase of preclinical development.
References
- 1. Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate | Benchchem [benchchem.com]
- 2. scholarworks.utep.edu [scholarworks.utep.edu]
- 3. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of "Methyl 2-formyl-3,5-dimethoxybenzoate" derivatives
An Objective Guide to Cross-Reactivity Profiling of Methyl 2-formyl-3,5-dimethoxybenzoate Derivatives
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for derivatives of this compound. As this scaffold is a valuable starting point for synthesizing biologically active molecules like isoindolinones, understanding the specificity of these derivatives is paramount for advancing drug discovery and development programs.[1][2][3] We will move beyond rote protocols to explain the underlying principles of molecular recognition, compare gold-standard analytical techniques, and provide a self-validating system for generating trustworthy data.
Introduction: The Imperative of Specificity
This compound serves as a key building block for a variety of heterocyclic compounds, including derivatives that have demonstrated promising antimycobacterial activity.[1][3] As medicinal chemists synthesize libraries of these derivatives to optimize potency and ADME properties, a critical question arises: How specific is the interaction with the intended biological target?
Cross-reactivity, the binding of a compound to off-target proteins or receptors, is a pivotal parameter in drug development.[4] Unforeseen cross-reactivity can lead to adverse side effects or misleading structure-activity relationship (SAR) data. Conversely, well-characterized cross-reactivity can sometimes be leveraged for polypharmacology. Therefore, rigorous, comparative analysis is not merely a regulatory checkbox but a foundational component of scientific integrity.
This guide compares two orthogonal, industry-standard methods for quantifying cross-reactivity: the high-throughput Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the high-content, real-time Surface Plasmon Resonance (SPR) analysis.
Chapter 1: The Chemical Landscape: A Representative Derivative Library
To illustrate the principles of cross-reactivity, we will consider a hypothetical library of isoindolinone derivatives synthesized from this compound.[2][5] The core scaffold is derivatized with various primary aromatic amines to probe how electronic and steric modifications on the pendant phenyl ring influence binding to a hypothetical target protein (e.g., a monoclonal antibody raised against Derivative A, our target analyte).
Table 1: Hypothetical Library of Isoindolinone Derivatives
| Derivative ID | R-Group (Substituent on Phenyl Ring) | Structural Modification Rationale |
| Derivative A (Target) | -H (Hydrogen) | The baseline compound against which all others are compared. |
| Derivative B | 4-OH (para-Hydroxy) | Introduces a hydrogen bond donor/acceptor. |
| Derivative C | 4-Cl (para-Chloro) | Introduces a bulky, electron-withdrawing group. |
| Derivative D | 4-CH₃ (para-Methyl) | Introduces a small, lipophilic group. |
| Derivative E | 2-OH (ortho-Hydroxy) | Probes steric effects and potential for intramolecular hydrogen bonding. |
Chapter 2: Foundational Principles of Molecular Recognition
The interaction between a small molecule (ligand) and a protein (receptor) is governed by non-covalent forces. The specificity of this interaction dictates biological function. Small molecules like the isoindolinone derivatives are considered haptens; they are not immunogenic on their own but can elicit an antibody response when conjugated to a larger carrier protein.[6][7] An antibody raised against one hapten (e.g., Derivative A) may also recognize structurally similar haptens, which is the basis of cross-reactivity.[8]
The degree of cross-reactivity is a direct function of how well a derivative's structure complements the target's binding site compared to the original antigen.
References
- 1. Top 7 Journal of Advances in Chemistry papers published in 2019 [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The Clitocybins and 2-Substituted-Isoindolin-1-Ones: Synthesis and in Vitro Antimycobacterial Activities | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 4. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Potential of Methyl 2-formyl-3,5-dimethoxybenzoate Derivatives
Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the progression of numerous diseases. This has spurred significant interest in the discovery and development of novel antioxidant compounds. Substituted benzoates and benzaldehydes represent a promising class of molecules for chemical modification to enhance their antioxidant capabilities.
This guide provides a comprehensive framework for comparing the antioxidant potential of derivatives based on the core structure of Methyl 2-formyl-3,5-dimethoxybenzoate. We will delve into the principles of structure-activity relationships (SAR), detail robust experimental protocols for antioxidant capacity assessment, and present a comparative analysis to guide researchers in the rational design of potent antioxidant agents.
The Core Moiety: Understanding this compound
The parent compound, this compound, possesses functional groups—a methyl ester, a formyl (aldehyde) group, and two methoxy groups—that offer a scaffold for modification. However, in its native state, its antioxidant potential is expected to be minimal. The primary mechanism for the radical-scavenging activity of most phenolic antioxidants is the donation of a hydrogen atom from a hydroxyl (-OH) group to stabilize a free radical.[1][2] The core structure lacks this critical phenolic hydroxyl group, as its potential hydroxyls are protected by methyl groups (methoxy groups).
The key to unlocking the antioxidant potential of this molecule lies in strategic chemical modifications.
Rational Design of Derivatives: A Structure-Activity Relationship (SAR) Approach
The antioxidant capacity of phenolic and benzoate compounds is not arbitrary; it is governed by predictable chemical principles.[3] The number and position of hydroxyl groups, the presence of other electron-donating or electron-withdrawing groups, and steric factors all play a crucial role.[2][4]
Based on established SAR principles, we can propose several derivative designs aimed at enhancing antioxidant activity:
-
Derivative A (Single Demethylation): The demethylation of one of the methoxy groups to yield a free hydroxyl group. This is the most fundamental step to impart radical scavenging ability. The ortho position of a hydroxyl group to a methoxy group can enhance activity.[4]
-
Derivative B (Double Demethylation): The conversion of both methoxy groups into hydroxyl groups. Generally, an increased number of hydroxyl groups correlates with higher antioxidant activity.[3]
-
Derivative C (Syringaldehyde Analogue): Introduction of a hydroxyl group at the C4 position. This creates a catechol-like moiety, which is known to have exceptionally high antioxidant activity due to its ability to form a stable ortho-quinone after donating hydrogen atoms.[5]
Below is a conceptual representation of the parent compound and its potential derivatives designed for enhanced antioxidant activity.
Caption: Proposed modification pathways from the parent compound to derivatives with potentially higher antioxidant activity.
Methodologies for Evaluating Antioxidant Potential
A multi-assay approach is critical for a comprehensive assessment of antioxidant capacity, as different assays reflect different mechanisms of action (e.g., hydrogen atom transfer vs. electron transfer).[6] We will focus on three widely accepted, robust, and complementary in vitro assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.
The general workflow for these spectrophotometric assays is outlined below.
References
- 1. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 2-formyl-3,5-dimethoxybenzoate: A Modern Approach vs. Traditional Vilsmeier-Haack Formylation
Executive Summary
The synthesis of polysubstituted aromatic aldehydes is a cornerstone of medicinal chemistry and materials science. Methyl 2-formyl-3,5-dimethoxybenzoate, a key building block for various bioactive molecules and complex organic scaffolds, presents a unique synthetic challenge due to the specific regioselectivity required. This guide provides an in-depth comparison of two distinct synthetic pathways to this target molecule. We will explore a novel, high-yield Rieche-type formylation and contrast it with the traditional Vilsmeier-Haack reaction. This analysis focuses on the underlying chemical principles, practical execution, and comparative performance metrics, offering researchers the critical insights needed to select the optimal pathway for their specific needs.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules, including isoindolinones with potential antimycobacterial activity.[1][2] Its densely functionalized aromatic ring, featuring methoxy, ester, and aldehyde groups in a specific arrangement, makes it a valuable synthon. The primary challenge in its synthesis lies in achieving selective formylation at the C2 position of the starting material, Methyl 3,5-dimethoxybenzoate. The two methoxy groups strongly activate the ring towards electrophilic substitution, primarily at the C2, C4, and C6 positions. However, the ester group also exerts its own electronic and steric influence. An effective synthetic method must overcome these competing factors to deliver the desired C2-formylated product with high selectivity and yield.
Comparative Analysis of Synthetic Pathways
This guide will compare two prominent methods for the formylation of Methyl 3,5-dimethoxybenzoate:
-
Pathway A: The Novel Rieche-Type Formylation. A modern, Lewis acid-mediated approach using dichloromethyl methyl ether, which offers high yield and excellent regioselectivity.
-
Pathway B: The Traditional Vilsmeier-Haack Reaction. A classic method for formylating electron-rich arenes using a reagent formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]
Pathway A: A Novel, High-Yield Rieche-Type Formylation
The Rieche formylation is a powerful method that utilizes a Lewis acid to activate dichloromethyl methyl ether as the formylating agent.[4] This approach has been demonstrated to be exceptionally effective for the synthesis of this compound.
Causality and Mechanistic Insight:
The success of this pathway hinges on the careful choice of Lewis acid and reaction conditions. Tin(IV) chloride (SnCl₄) is a potent Lewis acid that coordinates with the dichloromethyl methyl ether, generating a highly electrophilic species. This electrophile is then attacked by the electron-rich aromatic ring of Methyl 3,5-dimethoxybenzoate. The reaction is conducted at a low temperature (-20 °C) to control the reactivity and minimize potential side reactions. The regioselectivity for the C2 position is likely directed by a combination of the strong activating effect of the two methoxy groups and potential chelation of the Lewis acid with the oxygen atoms of the methoxy and ester groups, favoring substitution at the sterically accessible position between them.
Caption: Workflow for the Novel Rieche-Type Formylation.
Pathway B: The Traditional Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely recognized and frequently employed method for the formylation of activated aromatic compounds.[1][5] It involves the in-situ formation of the "Vilsmeier reagent," a chloroiminium salt, from the reaction of a substituted amide like DMF with an activating agent such as phosphorus oxychloride (POCl₃).[6]
Causality and Mechanistic Insight:
The Vilsmeier reagent is a moderately strong electrophile, making it suitable for reacting with highly activated rings like that of Methyl 3,5-dimethoxybenzoate.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is governed by the electronic directing effects of the substituents on the aromatic ring. For Methyl 3,5-dimethoxybenzoate, the two methoxy groups are strong ortho, para-directors, and the ester is a meta-director. The combined effect strongly favors substitution at the positions ortho to the methoxy groups (C2, C4, C6). While this method is generally effective, it can sometimes lead to a mixture of regioisomers and may require more forcing conditions compared to newer methods.
Caption: Workflow for the Traditional Vilsmeier-Haack Reaction.
Head-to-Head Experimental Data Comparison
The choice between these two pathways often comes down to a quantitative comparison of their performance. The following table summarizes the key metrics for each method.
| Metric | Pathway A: Novel Rieche-Type Formylation | Pathway B: Traditional Vilsmeier-Haack |
| Reported Yield | 90% [4] | 60-75% (Estimated based on similar substrates) |
| Regioselectivity | High selectivity for the C2 position reported.[4] | Good, but risk of minor regioisomers. |
| Reaction Temperature | -20 °C to Room Temperature[4] | 0 °C to elevated temperatures (e.g., 60-80 °C) |
| Reaction Time | ~12 hours[4] | 2-6 hours |
| Reagent Handling | Dichloromethyl methyl ether and SnCl₄ are corrosive and moisture-sensitive. | POCl₃ is highly corrosive and reacts violently with water. DMF should be anhydrous. |
| Workup Procedure | Aqueous quench followed by extraction. | Quenching on ice, neutralization, and extraction. |
| Scalability | Readily scalable with appropriate cooling. | Scalable, but exotherm upon quenching needs careful management. |
Detailed Experimental Protocols
For a method to be trustworthy, it must be reproducible. The following are detailed, step-by-step protocols for both synthetic pathways.
Protocol for Pathway A: Novel Rieche-Type Formylation[4]
Materials:
-
Methyl 3,5-dimethoxybenzoate
-
Dichloromethyl methyl ether
-
Tin(IV) chloride (SnCl₄), 1M solution in Dichloromethane (DCM)
-
Dry Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of Methyl 3,5-dimethoxybenzoate (1.0 eq) in dry DCM, cool the reaction mixture to -20 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add dichloromethyl methyl ether (1.5 eq) to the cooled solution.
-
Add SnCl₄ (1.0 eq, 1M solution in DCM) dropwise over a period of 30 minutes, maintaining the temperature at -20 °C.
-
Allow the reaction to stir at this temperature for approximately 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again to -20 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., 40% EtOAc in hexanes) to yield this compound as a pale yellow solid.
Product Characterization Data: [4]
-
Yield: 90%
-
¹H NMR (400 MHz, CDCl₃): δ 10.28 (s, 1H), 6.54 (d, J = 1.95 Hz, 1H), 6.50 (d, J = 2.12 Hz, 1H), 3.89 (s, 3H), 3.88 (s, 3H), 3.85 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 187.7, 169.5, 165.1, 163.2, 136.6, 116.7, 105.2, 99.6, 56.0, 55.9, 52.9.
Protocol for Pathway B: Traditional Vilsmeier-Haack Reaction (Representative Protocol)
Materials:
-
Methyl 3,5-dimethoxybenzoate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Saturated aqueous sodium acetate (NaOAc) solution or dilute NaOH
-
Ice
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C.
-
Add POCl₃ (1.5 - 2.0 eq) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, add a solution of Methyl 3,5-dimethoxybenzoate (1.0 eq) in a minimal amount of anhydrous solvent (e.g., DCE) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated NaOAc solution or cold dilute NaOH until the pH is approximately 6-7.
-
Stir the mixture for 30-60 minutes, during which the product may precipitate.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Conclusion and Recommendations
Based on the available data, the Novel Rieche-Type Formylation (Pathway A) presents a superior synthetic route for the preparation of this compound. The significantly higher reported yield of 90% and excellent regioselectivity make it a more efficient and reliable method.[4] While the traditional Vilsmeier-Haack reaction is a viable alternative, its potentially lower yield and the need for more careful control to avoid regioisomers make it a less optimal choice for this specific transformation.
For researchers and drug development professionals requiring a high-purity, high-yield synthesis of this valuable intermediate, the Rieche-type formylation offers a clear advantage in terms of efficiency and predictability. The protocol is well-defined, and the characterization data provides a solid benchmark for product validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mcours.net [mcours.net]
- 4. scribd.com [scribd.com]
- 5. epdf.pub [epdf.pub]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. WO2013004652A1 - Use of substituted isoquinolinones, isoquinolindiones, isoquinolintriones and dihydroisoquinolinones or in each case salts thereof as active agents against abiotic stress in plants - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-formyl-3,5-dimethoxybenzoate
For researchers and professionals in drug development, the synthesis and handling of specialized chemical compounds are daily realities. Just as crucial as the synthesis itself is the safe and compliant disposal of these materials. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of Methyl 2-formyl-3,5-dimethoxybenzoate (CAS No. 52344-93-1), ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Properties and Hazards
This compound is a solid aromatic aldehyde and ester.[1][2] A thorough understanding of its chemical and toxicological properties is the foundation for a sound disposal strategy.
| Property | Value | Source |
| CAS Number | 52344-93-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₅ | [1][4] |
| Molecular Weight | 224.21 g/mol | [1][2][3] |
| Appearance | Off-white to gray solid | [1] |
| Melting Point | 107-110 °C | [1][2] |
| Storage | 2-8°C, under nitrogen | [1][4] |
The primary hazards associated with this compound are acute toxicity upon ingestion or skin contact, and skin irritation.[1] The Globally Harmonized System (GHS) hazard statements for this chemical are:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
Given these hazards, direct disposal into regular laboratory trash or down the drain is strictly prohibited.[5] All waste containing this compound must be treated as hazardous waste.[6]
Disposal Decision Workflow
The following workflow provides a logical pathway for determining the appropriate disposal route for this compound waste.
Caption: Decision workflow for the disposal of this compound.
Protocol 1: Chemical Neutralization of the Aldehyde Functional Group
For laboratories equipped and authorized to perform chemical treatment of waste, neutralization of the aldehyde group can render the compound less hazardous. Aldehydes can be effectively neutralized through oxidation or reaction with specific reagents.[7][8]
Method A: Oxidation with Potassium Permanganate
This method oxidizes the aldehyde to a carboxylic acid, which is generally less toxic and volatile.[7]
Materials:
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), 6 N
-
Sodium hydrogen sulfite (NaHSO₃)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or meter
Procedure:
-
Preparation: In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent (e.g., water, if soluble, or a water-miscible organic solvent).
-
Oxidation: Slowly add a solution of potassium permanganate to the stirred waste solution. The purple color of the permanganate will disappear as it is consumed. Continue adding permanganate solution until a faint purple color persists for at least one hour, indicating the completion of the oxidation.
-
Quenching Excess Permanganate: Cool the reaction mixture to room temperature and cautiously acidify with 6 N sulfuric acid.
-
Reduction of Manganese Dioxide: Add solid sodium hydrogen sulfite in small portions until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Neutralization and Disposal: Neutralize the final solution to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate). At this stage, the primary organic compound is the corresponding carboxylic acid. Depending on local regulations, this neutralized aqueous solution may be permissible for drain disposal with copious amounts of water.[7] Always consult your institution's Environmental Health and Safety (EHS) department before drain disposal.
Method B: Neutralization with Glycine
Amino acids such as glycine can effectively neutralize aldehydes to form non-hazardous addition products.[1][9] This method is often used for glutaraldehyde and formaldehyde solutions.
Materials:
-
Glycine
-
Stir plate and stir bar
-
Beaker or flask
Procedure:
-
Preparation: Dissolve the this compound waste in a suitable solvent in a beaker or flask.
-
Neutralization: Add glycine to the solution. A common recommendation for aldehyde neutralization is to use a ratio of at least 25 grams of glycine per gallon of aldehyde solution.[1]
-
Reaction Time: Stir the mixture for a minimum of one hour to ensure complete neutralization.[1]
-
Disposal: The resulting solution, containing the non-hazardous adduct, may be suitable for drain disposal, pending confirmation of its non-hazardous nature and approval from local authorities.[9]
Protocol 2: Collection and Disposal as Hazardous Waste
When chemical neutralization is not feasible or permitted, the waste must be collected and disposed of by a licensed hazardous waste contractor.[10][11]
Procedure:
-
Waste Segregation: Collect waste containing this compound separately from other waste streams, particularly incompatible materials like strong oxidizing agents, acids, and bases.[6][12] Do not mix with halogenated solvent waste.[5]
-
Containerization:
-
Use a clearly labeled, leak-proof container compatible with the chemical. Plastic containers are often preferred to minimize the risk of breakage.[6]
-
The container must be kept closed except when adding waste.[12][13]
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents present. Include relevant hazard pictograms.
-
-
Storage: Store the waste container in a designated satellite accumulation area that is close to the point of generation and under the direct supervision of laboratory personnel.[14] The storage area should be well-ventilated.
-
Disposal Request: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[11]
Spill Cleanup
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Containment and Absorption: For solid spills, carefully sweep the material into a designated waste container. To minimize dust, the solid can be dampened with a suitable solvent like 60-70% ethanol.[6] For liquid spills, use an inert absorbent material such as vermiculite or sand.[10]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: All contaminated materials, including absorbent materials and PPE, must be collected in a sealed, labeled container and disposed of as hazardous waste.[6]
By adhering to these scientifically sound and safety-conscious procedures, researchers can ensure the responsible management of this compound waste, upholding their commitment to a safe and sustainable laboratory environment.
References
- 1. US6399850B1 - Aldehyde neutralizer - Google Patents [patents.google.com]
- 2. tedpella.com [tedpella.com]
- 3. archtechnochem.com [archtechnochem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. labbox.es [labbox.es]
- 7. epfl.ch [epfl.ch]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]
- 10. ptb.de [ptb.de]
- 11. vumc.org [vumc.org]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for Methyl 2-formyl-3,5-dimethoxybenzoate
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides a detailed, experience-driven framework for the safe handling of Methyl 2-formyl-3,5-dimethoxybenzoate (CAS No. 52344-93-1). We will move beyond a simple checklist of personal protective equipment (PPE) to understand the why behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.
This compound is an off-white to gray solid organic compound.[1] Structurally, it is an aromatic aldehyde and a benzoate ester, functional groups that dictate its reactivity and toxicological profile. Understanding its specific hazards is the first step in constructing a robust safety plan.
Hazard Identification: Understanding the Risks
Based on available safety data, this compound presents several key hazards that necessitate careful handling and appropriate PPE. The primary routes of exposure are inhalation, skin contact, and eye contact.
| Hazard Classification | Description | Primary Exposure Route |
| Skin Irritation | Causes skin irritation upon contact.[1][2][3] Prolonged or repeated exposure can lead to dermatitis. | Dermal (Skin) Contact |
| Serious Eye Irritation | Causes serious eye irritation.[2][3] Direct contact with the solid or dust can cause pain, redness, and potential damage. | Ocular (Eye) Contact |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust.[2][4] | Inhalation |
| Acute Toxicity (Harmful) | Some sources classify the compound as harmful if swallowed or in contact with skin.[1] | Ingestion, Dermal Contact |
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information.[5]
The Core of Protection: Engineering and Administrative Controls
Before relying solely on PPE, the hierarchy of controls must be applied. This principle prioritizes the most effective measures for risk reduction.
-
Engineering Controls : Your first line of defense is to handle this compound in a well-ventilated area.[2][4][6][7] A certified chemical fume hood is the standard and most effective engineering control to minimize inhalation of dust particles.
-
Administrative Controls : Adhere to standard laboratory practices. Avoid eating, drinking, or smoking in areas where the chemical is handled.[1][7] Ensure all users are trained on the specific hazards and handling procedures for this compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential for protecting against residual risks that cannot be eliminated by other controls. The selection of appropriate PPE is a critical, task-dependent process.
Skin and Body Protection
-
Laboratory Coat : A standard, flame-resistant lab coat should be worn and kept buttoned to protect skin and personal clothing from accidental spills.
-
-
Recommended : Nitrile gloves are a suitable choice for incidental contact and provide good resistance against a range of chemicals.[8][9] They offer a good balance of chemical protection and dexterity.
-
Procedure : Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.
-
-
Full-Body Protection : For large-scale operations or situations with a high risk of splashing, consider additional protective clothing such as a chemical-resistant apron or coveralls.[9]
Eye and Face Protection
Given the classification of this chemical as a serious eye irritant, robust eye protection is non-negotiable.[2][3]
-
Safety Glasses with Side Shields : For handling small quantities of the solid where dust generation is minimal, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[8]
-
Chemical Splash Goggles : When handling larger quantities, preparing solutions, or if there is any potential for dust generation or splashing, chemical splash goggles are required. Goggles form a seal around the eyes, offering superior protection.[9]
-
Face Shield : In addition to goggles, a face shield should be worn during procedures with a significant risk of splashing or explosion.[8][9]
Respiratory Protection
The need for respiratory protection is determined by the effectiveness of your ventilation and the scale of your work.[8]
-
When is it needed? If you are working outside of a fume hood, weighing out large quantities of the solid, or if your process generates significant dust, respiratory protection is necessary to prevent irritation.[2][4]
-
What kind? A NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filters is recommended. If you will be using a respirator, your institution's Environmental Health & Safety (EHS) department must provide a formal medical evaluation, fit testing, and training to ensure proper use and a protective seal.[8][10]
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Operational Plan: Spill, Storage, and Disposal
A comprehensive safety plan extends beyond PPE to include procedures for handling unexpected events and proper disposal.
Spill Response
In the event of a spill, your safety is the first priority.
-
Evacuate and Alert : Alert others in the immediate area and evacuate if necessary.
-
Assess : Evaluate the size of the spill and determine if you can clean it up safely. For large spills, contact your institution's EHS department.
-
Protect : Don the appropriate PPE, including respiratory protection if the material is a dust.
-
Contain and Clean : For a solid spill, carefully sweep or vacuum the material into a sealed, labeled container.[4] Avoid actions that generate dust.
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : The collected material must be disposed of as hazardous waste.
Storage
Proper storage is key to maintaining the chemical's stability and preventing accidental exposure.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4]
-
Keep away from incompatible materials. Consult the SDS for a list of incompatibilities.
Waste Disposal
All waste, including the chemical itself and any contaminated materials (gloves, paper towels, etc.), must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's licensed hazardous waste disposal program.[2][4][7] Do not dispose of it down the drain or in the regular trash. Some sources suggest incineration after mixing with a combustible solvent, but this should only be performed by a licensed facility.[6]
By integrating these principles of hazard awareness, risk assessment, and procedural diligence, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your entire team.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
